molecular formula C18H26Cl2N4O3S B10768168 Glycyl H-1152 hydrochloride

Glycyl H-1152 hydrochloride

Katalognummer: B10768168
Molekulargewicht: 449.4 g/mol
InChI-Schlüssel: ILDBNQGLZFSHQZ-UTLKBRERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride is a high-purity, synthetic chemical reagent offered exclusively for laboratory research applications. This compound features a complex molecular architecture combining a 1,4-diazepane core with a 4-methylisoquinoline sulfonyl group, making it a valuable chemical tool for probing sophisticated biological questions. Research Applications & Value: • Chemical Biology & Drug Discovery: This reagent is designed for use in foundational research and pharmaceutical development . Its structure suggests potential as a key intermediate or scaffold in the synthesis of novel molecular entities, particularly for screening against therapeutic targets in oncology, neuroscience, and infectious diseases. • Mechanism of Action (MOA) Studies: The presence of the isoquinoline and diazepane motifs indicates potential for interaction with various enzymatic systems. Researchers can utilize this compound to investigate modulation of protein-protein interactions, enzyme inhibition, and cellular signaling pathways. Quality & Compliance: This product is classified and labeled as "For Research Use Only" (RUO) . It is not intended for in vitro diagnostic procedures, use in humans or animals, or any form of personal application. This RUO status ensures it is available for scientific investigations without the regulatory overhead of clinical-grade materials, facilitating accelerated research . By providing this well-characterized compound, we aim to support scientists in fundamental research, drug discovery efforts, and the development of new chemical methodologies .

Eigenschaften

IUPAC Name

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDBNQGLZFSHQZ-UTLKBRERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Glycyl H-1152 hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Glycyl H-1152 Hydrochloride

Introduction

This compound is a potent and highly selective, second-generation inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] As a glycyl derivative of the well-characterized ROCK inhibitor H-1152, it demonstrates improved selectivity, particularly for ROCK-II, making it a valuable tool for investigating the diverse cellular processes regulated by this kinase.[1][2] The ROCK signaling cascade is a critical regulator of cytoskeletal dynamics, and its dysregulation is implicated in numerous pathologies. Glycyl H-1152's specificity allows for precise dissection of these pathways in both in vitro and in vivo research settings. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action for Glycyl H-1152 is the direct, reversible, and ATP-competitive inhibition of Rho-associated kinase (ROCK). The small G-protein RhoA, upon activation by upstream signals, binds to and activates ROCK. Activated ROCK, a serine/threonine kinase, subsequently phosphorylates multiple downstream substrates to regulate cellular functions, most notably actin-myosin contractility and cytoskeletal organization.[4]

Key downstream targets of ROCK include:

  • Myosin Light Chain (MLC) : ROCK directly phosphorylates MLC, which increases the ATPase activity of myosin II and promotes stress fiber formation and contraction.

  • Myosin Light Chain Phosphatase (MLCP) : ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, which inhibits its phosphatase activity. This action further increases the net phosphorylation of MLC, enhancing contractility.

  • LIM Kinase (LIMK) : ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments.

  • Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) : In neuronal cells, ROCK has been shown to phosphorylate MARCKS, a protein involved in regulating the interaction of the actin cytoskeleton with the plasma membrane.[5]

Glycyl H-1152 exerts its effect by binding to the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of these downstream substrates and thereby blocking the signaling cascade that leads to increased cellular contractility and actin filament stabilization.

ROCK_Signaling_Pathway Upstream Upstream Signals (e.g., LPA, Growth Factors) RhoA_GDP RhoA-GDP (Inactive) Upstream->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Binds & Activates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase ROCK->LIMK Activates Glycyl_H1152 Glycyl H-1152 Glycyl_H1152->ROCK ATP-Competitive Inhibition pMLC p-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Actin_Stress Actin Stress Fibers & Cell Contraction pMLC->Actin_Stress Cofilin Cofilin LIMK->Cofilin Inhibits pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab Depolymerizes pCofilin->Actin_Stab

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Glycyl H-1152.

Data Presentation: Kinase Inhibitory Profile

Glycyl H-1152 exhibits high selectivity for ROCKII.[1][2] Its inhibitory activity against a panel of related kinases is significantly lower, highlighting its specificity. For comparative purposes, data for the parent compound, H-1152, is also provided.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Target Kinase IC50 (µM) Reference
ROCKII 0.0118 [1][2][6][7]
Aurora A 2.35 [1][2]
CaMKII 2.57 [1][2][6]
PKG 3.26 [1][2]
PKA > 10 [1][6]

| PKC | > 10 |[1][6] |

Table 2: Comparative Kinase Inhibitory Profile of H-1152

Target Kinase IC50 (µM) Ki (µM) Reference
ROCK2 0.012 0.0016 [5][8][9][10]
CaMKII 0.180 - [8][9][10]
PKG 0.360 - [8][9][10]
Aurora A 0.745 - [8][9][10]
PKA 3.03 0.63 [8][9][10]
PKC 5.68 9.27 [8][9][10]

| MLCK | 28.3 | 10.1 |[8][9] |

Experimental Protocols

The following protocols describe key experiments used to characterize the activity of Glycyl H-1152 and related ROCK inhibitors.

In Vitro Rho-Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on purified ROCK enzyme activity.

  • Objective: To determine the inhibitory constant (Ki) of Glycyl H-1152 for ROCK.

  • Materials:

    • Purified active Rho-kinase (ROCK) enzyme.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT.

    • Substrate: 40 µM synthetic peptide substrate (e.g., S6-peptide).[8]

    • [γ-³²P]ATP.

    • This compound at various concentrations.

  • Methodology:

    • Prepare an assay mixture containing Assay Buffer, the substrate peptide, and purified Rho-kinase in a total volume of 50 µL.[8]

    • Add Glycyl H-1152 at a range of final concentrations to the assay mixture. Include a vehicle control (e.g., DMSO or water).

    • Pre-incubate the mixture for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding [γ-³²P]ATP at various concentrations.[8]

    • Allow the reaction to proceed for 5-10 minutes at 30°C.[8]

    • Terminate the reaction (e.g., by adding a stop solution like 3% phosphoric acid or by spotting onto phosphocellulose paper).

    • Quantify the incorporation of ³²P into the substrate peptide using a scintillation counter or phosphorimager.

    • Calculate the Michaelis constant (Km) and maximal velocity (Vmax) of the kinase reaction using the Michaelis-Menten equation.[8]

    • Analyze the data with a secondary plot (e.g., Dixon plot) to calculate the inhibitory constant (Ki) for Glycyl H-1152.[8]

Cell-Based MARCKS Phosphorylation Assay

This assay measures the ability of the inhibitor to block ROCK activity in a cellular context by monitoring the phosphorylation of a known downstream substrate.

  • Objective: To determine the cellular potency (IC50) of Glycyl H-1152 in inhibiting ROCK-mediated signaling.

  • Cell Line: Human neuroteratoma (NT-2) cells.[5]

  • Materials:

    • NT-2 cells cultured in appropriate media.

    • ROCK activator: Lysophosphatidic acid (LPA).[5]

    • This compound at various concentrations.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibody: Phospho-MARCKS (e.g., phospho-Ser159) specific antibody.[5]

    • Primary antibody: Total MARCKS or loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescence substrate.

  • Methodology:

    • Plate NT-2 cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

    • Pre-treat cells with various concentrations of Glycyl H-1152 (or vehicle control) for 1-2 hours.

    • Stimulate the cells with a Rho-activator such as LPA for 15-30 minutes to induce MARCKS phosphorylation.[5]

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Perform SDS-PAGE and Western blot analysis using the phospho-MARCKS and total MARCKS antibodies.

    • Detect signals using chemiluminescence and quantify band intensities.

    • Normalize the phospho-MARCKS signal to the total MARCKS or loading control signal.

    • Plot the normalized signal against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value. The IC50 for the parent compound H-1152 in this assay is ~2.5 µM.[8]

Kinase_Assay_Workflow Start Start: Prepare Assay Plate Step1 Add Assay Buffer, Purified ROCK Enzyme, & Substrate Peptide Start->Step1 Step2 Add Glycyl H-1152 (Varying Concentrations) + Vehicle Control Step1->Step2 Step3 Pre-incubate at 30°C Step2->Step3 Step4 Initiate Reaction: Add [γ-³²P]ATP Step3->Step4 Step5 Incubate at 30°C (5-10 min) Step4->Step5 Step6 Terminate Reaction (e.g., spot on filter paper) Step5->Step6 Step7 Wash to Remove Unincorporated ATP Step6->Step7 Step8 Quantify ³²P Incorporation (Scintillation Counting) Step7->Step8 End Data Analysis: Calculate Ki Step8->End

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

Neurite Outgrowth Assay

This functional assay assesses the effect of ROCK inhibition on neuronal morphology, as ROCK activity is known to cause neurite retraction.

  • Objective: To evaluate the ability of Glycyl H-1152 to promote neurite extension.

  • Cell Type: Primary neurons (e.g., spiral ganglion neurons, dorsal root ganglion neurons).[8][11]

  • Methodology:

    • Isolate and plate primary neurons on a suitable substrate (e.g., poly-L-lysine/laminin coated plates).

    • Allow neurons to attach and initiate neurite extension for 24 hours.[8]

    • Add Glycyl H-1152 at desired concentrations (e.g., 1-10 µM) to the culture medium. Include a vehicle control.[8]

    • Incubate the cultures for an additional 18-24 hours.[8]

    • Fix the cells with 4% paraformaldehyde.[8]

    • Perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin) to visualize neurons and their processes.

    • Capture images using fluorescence microscopy.

    • Measure the length of the longest neurite for a significant number of neurons per condition using image analysis software.

    • Perform statistical analysis to compare neurite lengths between treated and control groups. Studies show H-1152 significantly increases neurite length.[11]

Conclusion

This compound is a highly potent and selective second-generation ROCK inhibitor. Its mechanism of action is centered on the ATP-competitive inhibition of ROCK kinases, which effectively blocks the downstream signaling responsible for actin-myosin-based cell contractility and cytoskeletal organization. The quantitative data underscores its improved selectivity over its parent compound, H-1152, and other kinases. The detailed experimental protocols provided herein serve as a guide for researchers to effectively utilize Glycyl H-1152 as a precise pharmacological tool to investigate the multifaceted roles of Rho-kinase in cellular biology and disease pathophysiology.

References

Glycyl H-1152 Hydrochloride: A Technical Guide to its ROCK Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl H-1152 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a glycyl analog of H-1152, it exhibits improved selectivity for ROCK2, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. This technical guide provides an in-depth overview of the ROCK selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile

The selectivity of this compound has been evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. The data highlights the high potency of this compound for ROCK2, with significantly lower activity against other kinases, underscoring its selectivity.

KinaseIC50 (µM)
ROCK2 0.0118 [1][2][3][4]
Aurora A2.35[1][2][3][4]
CAMKII2.57[1][2][3][4]
PKG3.26[1][2][3][4]
PKA> 10[1][2][4]
PKC> 10[1][2][4]

Experimental Protocols

The determination of the IC50 values for this compound is typically achieved through in vitro kinase assays. While the specific protocols used by all data sources may vary, the following represents a detailed, representative methodology for a biochemical kinase assay to determine ROCK inhibition.

In Vitro Kinase Assay for ROCK2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant ROCK2 enzyme.

Materials:

  • Recombinant human ROCK2 enzyme

  • This compound

  • Myosin Phosphatase Target Subunit 1 (MYPT1) as substrate

  • Adenosine triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well microplates

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO. A serial dilution of the compound is then performed to create a range of concentrations to be tested.

  • Reaction Setup: The kinase reaction is assembled in a 96-well plate. Each well contains the assay buffer, a fixed concentration of recombinant ROCK2 enzyme, and the substrate MYPT1.

  • Inhibitor Addition: The various concentrations of this compound (or vehicle control) are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a specific concentration of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the MYPT1 substrate by ROCK2.

  • Detection:

    • The reaction is stopped, and the wells are washed.

    • A primary antibody that specifically recognizes the phosphorylated form of MYPT1 (anti-phospho-MYPT1) is added to each well and incubated.

    • After washing, an HRP-conjugated secondary antibody is added and incubated.

    • Following another wash step, the TMB substrate is added. The HRP enzyme catalyzes the conversion of TMB to a colored product.

    • The reaction is stopped by the addition of a stop solution, which changes the color and stabilizes it for measurement.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance values are proportional to the amount of phosphorylated substrate, and thus to the activity of the ROCK2 enzyme. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

ROCK Signaling Pathway

The Rho-associated kinase (ROCK) is a key downstream effector of the small GTPase RhoA. The pathway is initiated by various extracellular signals that lead to the activation of RhoA, which in turn activates ROCK. Activated ROCK then phosphorylates several downstream substrates, leading to the regulation of the actin cytoskeleton and cellular processes such as contraction, adhesion, and migration.

ROCK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK RTK Growth Factors->RTK LPA LPA GPCR GPCR LPA->GPCR Other Stimuli Other Stimuli Other Stimuli->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP RTK->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK (Inactive) RhoA_GTP->ROCK Active_ROCK ROCK (Active) ROCK->Active_ROCK Activation LIMK LIMK Active_ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) Active_ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin Actin_Stress_Fibers Actin Stress Fibers & Cytoskeletal Reorganization p_Cofilin->Actin_Stress_Fibers Leads to p_MLC p-MLC MLC->p_MLC p_MLC->Actin_Stress_Fibers Leads to

Caption: The ROCK signaling pathway, from extracellular stimuli to cytoskeletal reorganization.

Experimental Workflow for Kinase Inhibitor Profiling

The process of determining the selectivity of a kinase inhibitor like this compound involves a systematic workflow, from initial compound handling to final data analysis.

Kinase_Inhibitor_Profiling_Workflow Start Start Compound_Prep Compound Preparation (Stock Solution & Serial Dilutions) Start->Compound_Prep Assay_Setup Assay Setup (Enzyme, Substrate, Buffer) Compound_Prep->Assay_Setup Inhibitor_Addition Addition of Inhibitor (Glycyl H-1152) Assay_Setup->Inhibitor_Addition Reaction_Initiation Reaction Initiation (Addition of ATP) Inhibitor_Addition->Reaction_Initiation Incubation Incubation (Controlled Time & Temperature) Reaction_Initiation->Incubation Detection Signal Detection (e.g., Absorbance, Fluorescence, Luminescence) Incubation->Detection Data_Analysis Data Analysis (% Inhibition Calculation) Detection->Data_Analysis IC50_Determination IC50 Value Determination (Dose-Response Curve Fitting) Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: A typical experimental workflow for determining the IC50 of a kinase inhibitor.

References

The Structure-Activity Relationship of Glycyl H-1152 Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent and Selective ROCK Inhibitor

Glycyl H-1152 hydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), represents a significant advancement in the development of therapeutic agents targeting the ROCK signaling pathway. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Glycyl H-1152, detailing its inhibitory profile, the underlying molecular interactions, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of kinase inhibition and medicinal chemistry.

Quantitative Analysis of Inhibitory Potency and Selectivity

This compound emerges as a highly potent inhibitor of ROCKII, with a reported IC50 value of 0.0118 µM.[1][2] Its potency is a significant improvement over its parent compound, H-1152. The addition of the glycyl moiety not only enhances potency but also contributes to a more selective inhibition profile.

The selectivity of a kinase inhibitor is a critical parameter in drug development, as off-target effects can lead to undesirable side effects. Glycyl H-1152 demonstrates a favorable selectivity profile when screened against a panel of other kinases. For instance, its inhibitory activity against Aurora A, CAMKII, and PKG is in the micromolar range, indicating a significant therapeutic window.[1][2] The IC50 values for Glycyl H-1152 and its parent compound, H-1152, against various kinases are summarized in the table below for a comparative analysis.

CompoundROCKII (µM)Aurora A (µM)CAMKII (µM)PKG (µM)PKA (µM)PKC (µM)MLCK (µM)
Glycyl H-1152 0.0118[1][2]2.35[1][2]2.57[1][2]3.26[1][2]>10[1][2]>10[1][2]-
H-1152 0.012 (IC50)[3][4]0.745[3][4]0.180[3][4]0.360[3][4]3.03[3][4]5.68[3][4]28.3[3][4]
1.6 nM (Ki)[3][4]0.63 (Ki)[3][4]9.27 (Ki)[3][4]10.1 (Ki)[3][4]

Structure-Activity Relationship (SAR) Insights

A detailed SAR study for a series of direct Glycyl H-1152 analogs is not extensively available in the public domain. However, by comparing Glycyl H-1152 to its precursor H-1152 and analyzing the broader class of isoquinoline-5-sulfonamide (B1244767) inhibitors, key structural features essential for potent and selective ROCK inhibition can be elucidated.

The core structure of Glycyl H-1152 consists of three key moieties:

  • Isoquinoline (B145761) Ring: This planar aromatic system is crucial for binding to the ATP-binding pocket of the kinase. The nitrogen atom at position 2 of the isoquinoline ring is a key hydrogen bond acceptor, interacting with the hinge region of the kinase.

  • Sulfonamide Linker: This linker correctly orients the isoquinoline ring within the active site and provides an additional point of interaction.

  • Diazepine Ring with Glycyl Moiety: This portion of the molecule extends out of the ATP-binding pocket and is a primary determinant of selectivity. The introduction of the glycyl group in Glycyl H-1152, compared to the simple amine in H-1152, significantly enhances selectivity for ROCK over other kinases like PKA and PKC. This suggests that the glycyl moiety may interact with specific residues or regions outside the highly conserved ATP-binding site, thereby conferring selectivity.

The logical relationship of these structural modifications can be visualized as follows:

SAR_Logic cluster_core Core Scaffold cluster_selectivity Selectivity & Potency Moiety Isoquinoline Isoquinoline Sulfonamide Sulfonamide Isoquinoline->Sulfonamide Links to Diazepine Diazepine Sulfonamide->Diazepine Connects Glycyl_Group Glycyl_Group Diazepine->Glycyl_Group Modified with Improved_Selectivity Improved ROCKII Selectivity Glycyl_Group->Improved_Selectivity Leads to

Caption: Logical flow of SAR for Glycyl H-1152.

The ROCK Signaling Pathway and Mechanism of Inhibition

Glycyl H-1152 acts as an ATP-competitive inhibitor of ROCK. The ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates a variety of downstream substrates, leading to the assembly of actin-myosin filaments and increased cell contractility. Glycyl H-1152, by binding to the ATP pocket of ROCK, prevents the phosphorylation of these substrates, thereby inhibiting the downstream cellular effects.

The signaling pathway can be depicted as follows:

ROCK_Pathway GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates Substrates Downstream Substrates ROCK->Substrates Phosphorylates Cytoskeletal_Changes Cytoskeletal Reorganization Substrates->Cytoskeletal_Changes Inhibitor Glycyl H-1152 Inhibitor->ROCK Inhibits

Caption: The ROCK signaling pathway and inhibition by Glycyl H-1152.

Experimental Protocols

The characterization of Glycyl H-1152 and other ROCK inhibitors relies on robust and reproducible experimental protocols. The following is a generalized protocol for a typical in vitro ROCK kinase inhibition assay.

In Vitro ROCK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ROCK kinase.

Materials:

  • Recombinant human ROCKII enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Myosin Phosphatase Target Subunit 1 (MYPT1) or a synthetic peptide substrate)

  • ATP (at a concentration close to the Km for ROCK)

  • Test compound (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 serial dilutions.

  • Reaction Setup: In a 96-well or 384-well plate, add the following components in order:

    • Kinase buffer

    • Test compound or DMSO (for control wells)

    • Recombinant ROCKII enzyme

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

A generalized workflow for such an experiment is illustrated below:

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Buffer, Compound, Enzyme) Compound_Prep->Reaction_Setup Pre_Incubate Pre-incubate Reaction_Setup->Pre_Incubate Initiate_Reaction Initiate Reaction (Substrate + ATP) Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect Terminate and Detect (e.g., ADP-Glo) Incubate->Detect Analyze Data Analysis (IC50 determination) Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound stands out as a potent and selective ROCK inhibitor. Its SAR, while not exhaustively detailed through a series of analogs in publicly available literature, can be inferred from its structural relationship to H-1152 and other isoquinoline sulfonamide inhibitors. The key to its enhanced selectivity appears to lie in the glycyl moiety, which likely engages in specific interactions outside the conserved ATP-binding pocket. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers and drug developers working with this important class of inhibitors. Further exploration into the synthesis and evaluation of a broader range of Glycyl H-1152 analogs would undoubtedly provide deeper insights into the nuanced SAR of this promising therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Glycyl H-1152 Hydrochloride: Chemical Properties, Stability, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of this compound. It is intended for researchers and professionals in the fields of cell biology, pharmacology, and drug development who utilize this compound as a potent and selective Rho-associated kinase (ROCK) inhibitor.

Chemical and Physical Properties

This compound is a glycyl analog of the ROCK inhibitor H-1152, engineered for improved selectivity for ROCKII.[1][2] Its chemical name is (S)-(+)-4-Glycyl-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride.[3] Key physicochemical properties are summarized below for quick reference.

PropertyValueCitations
Molecular Formula C₁₈H₂₄N₄O₃S·2HCl[3][4]
Molecular Weight 449.4 g/mol [1][3][4]
CAS Number 913844-45-8[1][2][3]
Appearance Pale Yellow to Beige Solid[2]
Purity ≥98% to >99%[3][4]
Solubility

The solubility of this compound is critical for the preparation of stock solutions for in vitro and in vivo experiments. The compound is soluble in aqueous solutions and common organic solvents.

SolventMaximum ConcentrationCitations
Water 100 mM (44.94 mg/mL)[3]
DMSO 50 mM (22.47 mg/mL)[3]
PBS (pH 7.2) 10 mg/mL[4]
Ethanol 2 mg/mL[4]
DMF 5 mg/mL[4]

Stability and Storage

Proper storage and handling are essential to maintain the integrity and activity of this compound.

Solid Compound

The solid form of the compound is stable for at least two years when stored correctly.[4] It is noted to be hygroscopic.[2]

  • Storage Temperature : -20°C is recommended for long-term storage.[4][5] Some suppliers state to desiccate at room temperature.

  • Conditions : Store in a cool, dry place with the receptacle tightly sealed.[6]

  • Shipping : The compound is considered stable for shipping at ambient temperatures.[3][4]

Solutions

Solutions of this compound are less stable than the solid form.

  • Preparation : It is recommended to prepare and use solutions on the same day whenever possible.[3]

  • Storage : If storage is necessary, solutions can be stored at -20°C for up to one month.[3]

  • Usage : Before use, frozen solutions should be equilibrated to room temperature, and it should be ensured that no precipitate is present.[3]

Biological Activity and Mechanism of Action

Glycyl H-1152 is a potent, selective, and cell-permeable inhibitor of Rho-associated kinase (ROCK).[7] It acts by competing with ATP at the kinase's catalytic domain.[8] Its primary target is ROCKII, for which it exhibits a low nanomolar inhibitory concentration.[1][3] The compound's selectivity is highlighted by its significantly higher IC₅₀ values for other kinases.

Kinase TargetIC₅₀ Value (µM)Citations
ROCKII 0.0118[1][3]
Aurora A 2.35[1][2]
CAMKII 2.57[1][2]
PKG 3.26[1][2]
PKA > 10[2][4]
PKC > 10[2][4]
The Rho/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a critical regulator of cellular functions involving the actin cytoskeleton, such as cell motility, adhesion, and contraction.[8] Extracellular signals activate the small GTPase RhoA, which in turn binds to and activates ROCK. ROCK then phosphorylates downstream substrates, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to increased actomyosin (B1167339) contractility and stress fiber formation.[8] Glycyl H-1152 inhibits these downstream effects by blocking ROCK activity.

ROCK_Signaling_Pathway cluster_MLC MLC Pathway cluster_LIMK LIMK Pathway Ligands Upstream Signals (e.g., LPA, Angiotensin II) RhoA_GDP RhoA-GDP (Inactive) Ligands->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase (Active) ROCK->MLCP Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase ROCK->LIMK Phosphorylates H1152 Glycyl H-1152 H1152->ROCK Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLC Phosphatase (Inactive) MLC->pMLC Actin Actomyosin Contraction & Stress Fibers pMLC->Actin pLIMK p-LIM Kinase (Active) LIMK->pLIMK Cofilin Cofilin (Active) pLIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) Cofilin->pCofilin ActinStab Actin Filament Stabilization pCofilin->ActinStab

Caption: The RhoA/ROCK signaling pathway and point of inhibition by Glycyl H-1152.

Experimental Protocols

Preparation of Stock Solutions

This protocol provides a method for preparing high-concentration stock solutions of this compound.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Determine Required Mass : Use the following formula to calculate the mass of the compound needed to achieve a desired concentration and volume: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Example for 50 mM Stock in DMSO : To prepare 1 mL of a 50 mM stock solution:

    • Mass = 0.050 mol/L × 0.001 L × 449.4 g/mol = 0.02247 g = 22.47 mg

  • Weighing : Accurately weigh the calculated mass of this compound and place it into a sterile vial.

  • Dissolution : Add the desired volume of solvent (e.g., 1 mL of DMSO) to the vial.

  • Mixing : Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Storage : Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C for up to one month.[3]

Forced Degradation Study Protocol

While specific degradation pathways for Glycyl H-1152 have not been detailed in the literature, a forced degradation study is crucial for assessing its intrinsic stability. This protocol is a general methodology adapted from standard pharmaceutical practices.[9] It helps identify potential degradants and informs on suitable storage and formulation conditions.

Objective : To assess the stability of Glycyl H-1152 under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound stock solution (e.g., 1 mg/mL in water/acetonitrile)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Hot air oven

  • UV light cabinet (e.g., 254 nm)

Procedure:

  • Hydrolytic Degradation (Acidic & Basic) :

    • Mix equal volumes of the drug stock solution with 0.1 M HCl (for acidic) and 0.1 M NaOH (for basic) in separate vials.

    • Incubate samples at room temperature, taking aliquots at various time points (e.g., 2, 6, 12, 24 hours).[9]

    • Before HPLC analysis, neutralize the acidic samples with an equimolar concentration of base and the basic samples with an equimolar concentration of acid.[9]

  • Oxidative Degradation :

    • Mix equal volumes of the drug stock solution with 3% H₂O₂.

    • Incubate at room temperature and collect samples at the designated time points.[9]

  • Thermal Degradation :

    • Place a known quantity of solid this compound in a glass dish.

    • Expose to elevated temperatures (e.g., 50°C) in a hot air oven for several hours.[9]

    • After exposure, dissolve the solid in a suitable solvent to the target concentration for analysis.

  • Photolytic Degradation :

    • Expose the solid drug substance to UV light (254 nm) in a UV cabinet for defined periods (e.g., 2, 4, 6 hours).[9]

    • Prepare a solution from the exposed solid for analysis.

  • Analysis :

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify any degradation products that have formed.

Forced_Degradation_Workflow start Prepare Glycyl H-1152 Stock Solution stress Expose to Stress Conditions start->stress acid Hydrolytic (Acid) 0.1 M HCl stress->acid base Hydrolytic (Base) 0.1 M NaOH stress->base oxide Oxidative 3% H₂O₂ stress->oxide thermal Thermal (Solid) 50°C stress->thermal photo Photolytic (Solid) UV Light (254 nm) stress->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze All Samples via Stability-Indicating HPLC Method oxide->hplc dissolve Dissolve Solid Samples thermal->dissolve photo->dissolve neutralize->hplc dissolve->hplc end Compare Chromatograms & Quantify Degradants hplc->end

Caption: Experimental workflow for a forced degradation study of Glycyl H-1152.

References

Glycyl H-1152 Hydrochloride vs. H-1152: A Technical Examination of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profiles of Glycyl H-1152 hydrochloride and its parent compound, H-1152. Both are potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton with significant implications in a variety of cellular processes and disease states. Understanding the nuanced differences in their inhibitory activity against a spectrum of kinases is crucial for the precise application of these molecules in research and for the development of targeted therapeutics.

Core Selectivity Profiles: A Quantitative Comparison

The primary distinction between this compound and H-1152 lies in their selectivity for ROCK over other kinases. While both compounds are highly potent ROCK inhibitors, this compound exhibits an improved selectivity profile, particularly against a panel of other serine/threonine kinases.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against a range of kinases, providing a clear quantitative comparison of their potency and selectivity.

KinaseThis compound IC50 (µM)H-1152 IC50 (µM)Fold Selectivity (H-1152 / Glycyl H-1152)
ROCKII 0.0118 [1]0.012 [2][3]~1
Aurora A2.35[1]0.745[2][4]0.32
CaMKII2.57[1]0.180[2][4]0.07
PKG3.26[1]0.360[2][4]0.11
PKA> 103.03[2][4]< 0.3
PKC> 105.68[2][4]< 0.57
MLCKNot Reported28.3[4]-
SrcNot Reported3.06[4]-
AblNot Reported7.77[4]-
EGFRNot Reported50.0[4]-
MKK4Not Reported16.9[4]-
GSK3αNot Reported60.7[4]-
AMPKNot Reported100[4]-
p38αNot Reported100[4]-

Note: Fold selectivity is calculated as the ratio of the IC50 of the off-target kinase to the IC50 of ROCKII. A higher value indicates greater selectivity for ROCKII.

As the data indicates, while both compounds exhibit nanomolar potency against ROCKII, this compound demonstrates significantly less inhibitory activity against Aurora A, CaMKII, PKG, PKA, and PKC compared to H-1152. This enhanced selectivity makes this compound a more precise tool for studying ROCK-specific functions, minimizing potential off-target effects that could confound experimental results.

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a central regulator of cell morphology, motility, and contraction.[5][] Activation of the small GTPase Rho leads to the activation of its downstream effector, ROCK.[7] ROCK, in turn, phosphorylates multiple substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1), leading to an increase in actomyosin (B1167339) contractility and stress fiber formation.[5] The inhibitory action of H-1152 and this compound on ROCK interrupts this cascade.

Rho_ROCK_Signaling_Pathway Rho/ROCK Signaling Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, Growth Factors) Rho_GEFs Rho GEFs Extracellular_Signals->Rho_GEFs Rho_GDP Rho-GDP (Inactive) Rho_GEFs->Rho_GDP GDP Rho_GTP Rho-GTP (Active) Rho_GEFs->Rho_GTP GTP ROCK ROCK Rho_GTP->ROCK LIMK LIM Kinase ROCK->LIMK MYPT1 MYPT1 ROCK->MYPT1 Cofilin Cofilin LIMK->Cofilin p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin Actin_Polymerization Actin Filament Stabilization p_Cofilin->Actin_Polymerization p_MYPT1 p-MYPT1 (Inactive) MYPT1->p_MYPT1 MLC_Phosphatase MLC Phosphatase p_MYPT1->MLC_Phosphatase p_MLC p-MLC MLC_Phosphatase->p_MLC MLC Myosin Light Chain (MLC) MLC->p_MLC Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation p_MLC->Actomyosin_Contraction H1152 Glycyl H-1152 / H-1152 H1152->ROCK

Caption: The Rho/ROCK signaling pathway and the point of inhibition by H-1152 and its glycyl derivative.

Experimental Protocols

To determine the kinase selectivity of this compound and H-1152, a comprehensive in vitro kinase inhibition assay is typically employed. The following is a generalized protocol based on commonly used methodologies.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of this compound and H-1152 against a panel of purified kinases.

Materials:

  • Purified recombinant kinases (ROCKII, Aurora A, CaMKII, PKG, PKA, PKC, etc.)

  • Specific peptide substrates for each kinase

  • [γ-³²P]ATP or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • This compound and H-1152 stock solutions in DMSO

  • 96-well or 384-well assay plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound and H-1152 in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In each well of the assay plate, combine the assay buffer, the specific peptide substrate, and the purified kinase.

  • Inhibitor Addition: Add the diluted compounds to the appropriate wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP (or unlabeled ATP for fluorescence-based assays).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiolabel assays) or by following the protocol for the specific fluorescence-based assay.

  • Detection:

    • Radiolabel Assay: Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence-based Assay: Measure the fluorescence or luminescence signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare Serial Dilutions of Inhibitors Start->Compound_Prep Add_Inhibitor Add Inhibitors to Assay Plate Compound_Prep->Add_Inhibitor Reaction_Setup Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) Reaction_Setup->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detection Measure Kinase Activity (Radiometric or Fluorescence) Terminate_Reaction->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Glycyl H-1152 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Glycyl H-1152 hydrochloride, a potent and selective Rho-kinase (ROCK) inhibitor. This document details the synthetic pathway, experimental protocols for key intermediates, and relevant quantitative data. Additionally, it visualizes the associated biological signaling pathway to provide a complete context for its mechanism of action.

Introduction

Glycyl H-1152 is a glycyl analog of the Rho-kinase inhibitor H-1152, exhibiting improved selectivity for ROCKII.[1][2] Rho-kinases are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in a variety of cellular processes, including muscle contraction, cell adhesion, and migration.[3] The inhibition of ROCK has shown therapeutic potential in a range of diseases, making compounds like this compound valuable tools for research and drug development.[3]

This compound is chemically known as (S)-(+)-4-Glycyl-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride (B599025).[4] Its development stems from the need for more selective ROCK inhibitors to minimize off-target effects.

Synthesis Pathway

The synthesis of this compound can be logically divided into three main stages:

  • Synthesis of the Isoquinoline (B145761) Moiety: Preparation of 4-methyl-isoquinoline-5-sulfonyl chloride.

  • Synthesis of the Diazepine (B8756704) Moiety: Asymmetric synthesis of (S)-2-methyl-1,4-diazepane.

  • Coupling and Glycylation: Sulfonamide bond formation to create H-1152, followed by the attachment of the glycine (B1666218) group.

An illustrative workflow for the synthesis is presented below:

Synthesis_Workflow cluster_isoquinoline Isoquinoline Moiety Synthesis cluster_diazepine Diazepine Moiety Synthesis 4-Methylisoquinoline (B18517) 4-Methylisoquinoline 4-Methylisoquinoline-5-sulfonyl_chloride 4-Methylisoquinoline-5-sulfonyl_chloride 4-Methylisoquinoline->4-Methylisoquinoline-5-sulfonyl_chloride Chlorosulfonylation H-1152 H-1152 4-Methylisoquinoline-5-sulfonyl_chloride->H-1152 Coupling (S)-Alaninol (S)-Alaninol (S)-2-Methyl-1,4-diazepane (S)-2-Methyl-1,4-diazepane (S)-Alaninol->(S)-2-Methyl-1,4-diazepane Multi-step synthesis (S)-2-Methyl-1,4-diazepane->H-1152 Coupling Glycyl_H-1152 Glycyl_H-1152 H-1152->Glycyl_H-1152 Glycylation Glycyl_H-1152_hydrochloride Glycyl_H-1152_hydrochloride Glycyl_H-1152->Glycyl_H-1152_hydrochloride HCl salt formation

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis of key intermediates are outlined below. These protocols are based on established methods for analogous compounds and may require optimization for specific laboratory conditions.

Synthesis of 4-Methylisoquinoline-5-sulfonyl Chloride

The synthesis of the isoquinoline sulfonyl chloride is a critical step. A practical, one-pot synthesis method has been developed for a similar compound, 4-fluoroisoquinoline-5-sulfonyl chloride, which can be adapted for the 4-methyl derivative.[4]

Procedure:

  • Sulfonation: In a suitable reaction vessel, carefully add 4-methylisoquinoline to liquid sulfur trioxide while maintaining the temperature at 30°C. Stir the mixture at this temperature for approximately 16 hours.

  • Chlorination: To the reaction mixture, gradually add thionyl chloride, keeping the temperature at 30°C. Heat the mixture to 70°C and stir for 4 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is quenched by slowly adding it to a mixture of water, ice, sodium chloride, and an organic solvent like dichloromethane (B109758) (CH2Cl2). The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine and a sodium bicarbonate solution, then dried over anhydrous sodium sulfate.

  • Salt Formation: To the dried organic solution, add a solution of HCl in a suitable solvent (e.g., EtOAc) to precipitate the hydrochloride salt of the product. The solid is then filtered, washed with the organic solvent, and dried under reduced pressure to yield 4-methylisoquinoline-5-sulfonyl chloride hydrochloride.

Asymmetric Synthesis of (S)-2-Methyl-1,4-diazepane

The chiral diazepine moiety is constructed from a chiral starting material, such as (S)-alaninol. The following is a representative multi-step synthesis.

Procedure:

  • Protection: The amino group of (S)-alaninol is protected with a suitable protecting group, for example, a nosyl group (2-nitrobenzenesulfonyl).

  • Activation of Hydroxyl Group: The hydroxyl group is then activated, for instance, by conversion to a tosylate or mesylate.

  • First N-alkylation: The activated intermediate is reacted with a protected ethylenediamine (B42938) derivative where one amino group is available for nucleophilic substitution.

  • Cyclization: After deprotection of the second amino group of the ethylenediamine moiety, an intramolecular cyclization is performed to form the seven-membered diazepine ring.

  • Deprotection: The protecting group on the diazepine nitrogen is removed to yield (S)-2-methyl-1,4-diazepane. A common method for nosyl group removal involves treatment with a thiol, such as thiophenol, in the presence of a base like potassium carbonate.

Coupling of 4-Methylisoquinoline-5-sulfonyl Chloride with (S)-2-Methyl-1,4-diazepane (Synthesis of H-1152)

This step involves the formation of the sulfonamide bond.

Procedure:

  • Dissolve (S)-2-methyl-1,4-diazepane in a suitable aprotic solvent, such as dichloromethane or acetonitrile, in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) to act as an HCl scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-methylisoquinoline-5-sulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by washing with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure to yield crude H-1152.

  • The crude product is then purified, for example, by column chromatography on silica (B1680970) gel.

Glycylation of H-1152 and Hydrochloride Salt Formation

The final step is the attachment of the glycine moiety. This is typically done using a protected glycine derivative, such as Boc-glycine (tert-butoxycarbonyl-glycine).

Procedure:

  • Amide Coupling: Dissolve H-1152 and Boc-glycine in a suitable solvent like dimethylformamide (DMF). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Boc Deprotection: The Boc-protected Glycyl H-1152 is dissolved in a suitable solvent (e.g., dichloromethane or dioxane), and a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added to remove the Boc group.

  • Hydrochloride Salt Formation: After deprotection with HCl, the dihydrochloride salt of Glycyl H-1152 can be precipitated, filtered, and dried to yield the final product. If TFA was used for deprotection, the resulting TFA salt is typically converted to the hydrochloride salt by treatment with HCl.

Quantitative Data

The following tables summarize key quantitative data for this compound and its precursor, H-1152.

Table 1: Physicochemical Properties of Glycyl H-1152 Dihydrochloride

PropertyValueReference(s)
Molecular Weight449.4 g/mol [1]
Molecular FormulaC₁₈H₂₄N₄O₃S·2HCl[1]
Purity≥98%[1]
SolubilitySoluble to 100 mM in water and 50 mM in DMSO[1]
CAS Number913844-45-8[1]

Table 2: In Vitro Kinase Inhibitory Activity

KinaseGlycyl H-1152 IC₅₀ (µM)H-1152 IC₅₀ (µM)Reference(s)
ROCKII0.01180.012[1]
Aurora A2.350.745[1]
CAMKII2.570.180[1]
PKG3.260.360[1]
PKA> 103.03[1]
PKC> 105.68[1]
MLCKNot Reported28.3

Signaling Pathway

This compound exerts its effects by inhibiting the Rho-kinase (ROCK) signaling pathway. This pathway is a key regulator of cellular contractility and cytoskeletal dynamics.

ROCK_Pathway GPCR G-Protein Coupled Receptor (GPCR) RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Catalyzes GDP/GTP exchange on RhoA_GTP RhoA-GTP (Active) ROCK Rho-kinase (ROCK) RhoA_GTP->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Phosphorylates & Inactivates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Glycyl_H1152 Glycyl H-1152 Hydrochloride Glycyl_H1152->ROCK Inhibits pMLCP p-MLCP (Inactive) MLC_Phosphatase->pMLCP pMLC p-MLC MLC->pMLC Actomyosin_Contraction Actomyosin (B1167339) Contraction, Stress Fiber Formation pMLC->Actomyosin_Contraction Leads to

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

As depicted, various extracellular signals activate G-protein coupled receptors (GPCRs), which in turn activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).[3] RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.[3] Active RhoA-GTP then binds to and activates ROCK.[5] ROCK has two primary downstream effects that lead to increased cellular contractility: it directly phosphorylates and activates the myosin light chain (MLC), and it phosphorylates and inactivates the myosin light chain phosphatase (MLCP), thereby preventing the dephosphorylation of MLC.[6] The resulting increase in phosphorylated MLC promotes actomyosin contraction and the formation of stress fibers. Glycyl H-1152, as a potent ROCK inhibitor, blocks this cascade, leading to smooth muscle relaxation and other cellular effects.[3]

References

In Vivo Bioavailability of Glycyl H-1152 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl H-1152 hydrochloride, a glycyl derivative of the Rho-kinase (ROCK) inhibitor H-1152, has garnered interest for its enhanced selectivity for ROCKII.[1] This technical guide provides a comprehensive overview of the currently available information regarding the in vivo bioavailability of this compound. Despite a thorough review of scientific literature and public databases, no specific studies detailing the in vivo bioavailability and pharmacokinetic parameters of this compound have been publicly reported.

This document, therefore, summarizes the available in vitro data for this compound, provides context based on its parent compound, H-1152, and outlines general methodologies for assessing the in vivo bioavailability of small molecule inhibitors. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the preclinical and clinical development of this compound.

Introduction to this compound

This compound is a potent and selective inhibitor of ROCKII, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, motility, and contraction, through its effects on the actin cytoskeleton.[2][3] It is a glycyl analog of H-1152, designed for improved selectivity.[1] The inhibition of the Rho/ROCK signaling pathway is a promising therapeutic strategy for a range of diseases, including cardiovascular disorders, neurological conditions, and cancer.[2][4]

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinase (ROCK) is a key effector of the small GTPase RhoA. Upon activation, ROCK phosphorylates several downstream substrates, leading to the regulation of actin-myosin contractility and cytoskeletal dynamics. Glycyl H-1152, as a ROCK inhibitor, interferes with this cascade.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Glycyl_H1152 Glycyl H-1152 hydrochloride Glycyl_H1152->ROCK Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLCP (Inactive) Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Promotes Contraction Stress Fiber Formation & Cell Contraction Actin_Myosin->Contraction

Figure 1. Simplified Rho/ROCK signaling pathway and the inhibitory action of this compound.

Available Data for this compound

Currently, the available data for this compound is limited to its in vitro activity and basic physicochemical properties.

In Vitro Potency and Selectivity

The primary advantage of this compound is its enhanced selectivity for ROCKII compared to its parent compound, H-1152.[1] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (µM)
ROCKII 0.0118
Aurora A2.35
CAMKII2.57
PKG3.26
PKA>10
PKC>10
Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data sourced from multiple suppliers.[1]
Physicochemical Properties
PropertyValue
Molecular FormulaC18H24N4O3S.2HCl
Molecular Weight449.4 g/mol
SolubilitySoluble in water (to 100 mM) and DMSO (to 50 mM)
Table 2: Physicochemical properties of Glycyl H-1152 dihydrochloride.

Hypothetical Experimental Protocol for In Vivo Bioavailability Assessment

While no specific studies are available for this compound, a standard preclinical pharmacokinetic study would be necessary to determine its bioavailability. The following outlines a general experimental workflow.

Bioavailability_Workflow cluster_pre Pre-analytical cluster_analytical Analytical Phase cluster_post Data Analysis Dose_Prep Dose Formulation (e.g., in saline or appropriate vehicle) Dosing_IV Intravenous (IV) Administration Dose_Prep->Dosing_IV Dosing_Oral Oral (PO) Administration Dose_Prep->Dosing_Oral Animal_Model Animal Model Selection (e.g., Sprague-Dawley rats, C57BL/6 mice) Animal_Model->Dosing_IV Animal_Model->Dosing_Oral Blood_Sampling_IV Serial Blood Sampling (e.g., tail vein, retro-orbital) Dosing_IV->Blood_Sampling_IV Blood_Sampling_Oral Serial Blood Sampling Dosing_Oral->Blood_Sampling_Oral Plasma_Prep Plasma Isolation (Centrifugation) Blood_Sampling_IV->Plasma_Prep Blood_Sampling_Oral->Plasma_Prep LCMS LC-MS/MS Analysis (Quantification of Glycyl H-1152) Plasma_Prep->LCMS PK_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LCMS->PK_Analysis Bioavailability_Calc Bioavailability (F%) Calculation F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 PK_Analysis->Bioavailability_Calc

Figure 2. General experimental workflow for determining the in vivo oral bioavailability of a small molecule inhibitor.
Detailed Methodologies

  • Animal Models: Typically, rodent models such as Sprague-Dawley rats or C57BL/6 mice are used for initial pharmacokinetic screening. Animals are cannulated for ease of repeated blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose is administered, typically through the tail vein, to determine the plasma concentration-time profile without the influence of absorption.

    • Oral (PO) Administration: A single dose is administered via oral gavage.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of this compound would be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the drug from the plasma matrix.

  • Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the dose-normalized AUC from oral administration to that from intravenous administration.

Considerations from the Parent Compound (H-1152) and ROCK Inhibitors

While direct data is absent for the glycyl derivative, some insights can be drawn from its parent compound, H-1152, and the broader class of ROCK inhibitors. H-1152 is described as a membrane-permeable and selective ROCK inhibitor.[5] The membrane permeability is a critical factor for oral absorption and bioavailability.

The only clinically approved ROCK inhibitor for systemic use (in Japan) is Fasudil.[2] Studies on Fasudil and other investigational ROCK inhibitors provide a general understanding of the potential pharmacokinetic profiles of this class of drugs, which often exhibit variable oral bioavailability and are subject to metabolism by cytochrome P450 enzymes.

Conclusion and Future Directions

There is a clear gap in the publicly available data regarding the in vivo bioavailability of this compound. For researchers and drug developers, the immediate next step would be to conduct preclinical pharmacokinetic studies as outlined in this guide. Determining the Cmax, Tmax, AUC, half-life, and absolute oral bioavailability is essential for establishing a dosing regimen for further preclinical efficacy and toxicology studies. Understanding the metabolic fate and potential for drug-drug interactions will also be critical for the continued development of this promising selective ROCKII inhibitor.

References

Glycyl H-1152 Hydrochloride: A Technical Guide to Cellular Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular target engagement of Glycyl H-1152 hydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCKII). This document details the quantitative target profile, key experimental protocols for assessing target engagement in cells, and the relevant signaling pathways.

Introduction

This compound is a potent, cell-permeable inhibitor of ROCKII, a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell migration, proliferation, and survival.[1][2][3] Dysregulation of the ROCK signaling pathway is implicated in the progression of various diseases, including cancer, making it an attractive therapeutic target.[4] This guide focuses on the methodologies used to confirm and quantify the interaction of Glycyl H-1152 with its intended target, ROCKII, within a cellular context, a critical step in drug development for ensuring on-target efficacy and minimizing off-target effects.

Quantitative Target Engagement Data

This compound demonstrates high potency for ROCKII and selectivity over other kinases. The following tables summarize the available quantitative data for Glycyl H-1152 and its parent compound, H-1152.

Table 1: Biochemical Potency of this compound

TargetIC50 (µM)Source
ROCKII0.0118[1][2][3]
Aurora A2.35[1][2]
CAMKII2.57[1][2]
PKG3.26[1][2]
PKA> 10[2]
PKC> 10[2]

Table 2: Cellular Activity of Glycyl H-1152 in the NCI-60 Human Tumor Cell Line Screen

The following data represents the growth inhibition (GI50) values, which is the concentration of the compound that causes 50% reduction in cell growth. This data can be interactively explored via CellMinerCDB.

Cell LineTissue OriginGI50 (-logM)
Leukemia
CCRF-CEMLeukemia5.99
K-562Leukemia5.92
MOLT-4Leukemia6.01
RPMI-8226Leukemia5.99
SRLeukemia5.99
NSCLC
A549/ATCCLung5.89
EKVXLung6.01
HOP-62Lung5.91
HOP-92Lung5.93
NCI-H226Lung5.86
NCI-H23Lung5.87
NCI-H322MLung5.91
NCI-H460Lung5.96
NCI-H522Lung5.99
Colon Cancer
COLO 205Colon5.93
HCC-2998Colon5.97
HCT-116Colon5.97
HCT-15Colon5.94
HT29Colon5.94
KM12Colon5.94
SW-620Colon5.97
CNS Cancer
SF-268CNS5.94
SF-295CNS5.97
SF-539CNS5.96
SNB-19CNS5.90
SNB-75CNS5.99
U251CNS5.92
Melanoma
LOX IMVIMelanoma5.96
MALME-3MMelanoma5.94
M14Melanoma5.95
SK-MEL-2Melanoma5.92
SK-MEL-28Melanoma5.97
SK-MEL-5Melanoma5.93
UACC-257Melanoma5.95
UACC-62Melanoma5.95
Ovarian Cancer
IGROV1Ovarian5.93
OVCAR-3Ovarian5.91
OVCAR-4Ovarian5.92
OVCAR-5Ovarian5.93
OVCAR-8Ovarian5.93
NCI/ADR-RESOvarian5.90
SK-OV-3Ovarian5.89
Renal Cancer
786-0Renal5.94
A498Renal5.92
ACHNRenal5.95
CAKI-1Renal5.95
RXF 393Renal5.96
SN12CRenal5.95
TK-10Renal5.94
UO-31Renal5.95
Prostate Cancer
PC-3Prostate5.90
DU-145Prostate5.88
Breast Cancer
MCF7Breast5.92
MDA-MB-231/ATCCBreast5.91
HS 578TBreast5.89
BT-549Breast5.88
T-47DBreast5.96
MDA-MB-468Breast5.90

Data sourced from the NCI-60 database via CellMinerCDB. The GI50 is the concentration that causes 50% growth inhibition.

Signaling Pathways and Experimental Workflows

ROCKII Signaling Pathway in Cancer

The RhoA/ROCKII signaling pathway is a central regulator of cancer cell motility, invasion, and metastasis. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCKII. Activated ROCKII then phosphorylates downstream substrates, leading to increased actomyosin (B1167339) contractility and cytoskeletal rearrangements that promote a malignant phenotype.

ROCKII_Signaling_Pathway ROCKII Signaling Pathway in Cancer cluster_upstream Upstream Activation cluster_core ROCKII Core Pathway cluster_downstream Downstream Effectors cluster_phenotype Cellular Phenotype Growth Factors Growth Factors RhoGEFs RhoGEFs Growth Factors->RhoGEFs GPCRs GPCRs GPCRs->RhoGEFs Integrins Integrins Integrins->RhoGEFs RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP Activates RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GTP loading ROCKII ROCKII RhoA-GTP->ROCKII Activates LIMK1/2 LIMK1/2 ROCKII->LIMK1/2 Phosphorylates MLCP MLCP ROCKII->MLCP Inhibits Myosin II Myosin II ROCKII->Myosin II Activates Glycyl H-1152 Glycyl H-1152 Glycyl H-1152->ROCKII Inhibits Cofilin Cofilin LIMK1/2->Cofilin Inhibits Actin Dynamics Actin Dynamics Cofilin->Actin Dynamics Regulates Cell Migration Cell Migration Actin Dynamics->Cell Migration pMLC pMLC MLCP->pMLC Dephosphorylates Stress Fibers Stress Fibers pMLC->Stress Fibers Focal Adhesions Focal Adhesions pMLC->Focal Adhesions Myosin II->pMLC Phosphorylates Stress Fibers->Cell Migration Invasion Invasion Focal Adhesions->Invasion Metastasis Metastasis Cell Migration->Metastasis Invasion->Metastasis

Caption: The ROCKII signaling pathway in cancer, illustrating upstream activation, core components, downstream effectors, and resulting cellular phenotypes.

Experimental Workflow for Cellular Target Engagement

Confirming that a compound interacts with its intended target within a living cell is paramount. The following diagram illustrates a general workflow for assessing the cellular target engagement of Glycyl H-1152 using methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.

Target_Engagement_Workflow General Workflow for Cellular Target Engagement cluster_cell_prep Cell Preparation cluster_assay Target Engagement Assay cluster_cetsa_workflow CETSA Workflow cluster_nanobret_workflow NanoBRET Workflow cluster_analysis Data Analysis Culture Cells Culture Cells Compound Treatment Compound Treatment Culture Cells->Compound Treatment Transfection Transfection Culture Cells->Transfection CETSA CETSA Compound Treatment->CETSA NanoBRET NanoBRET Compound Treatment->NanoBRET Tracer Addition Tracer Addition Compound Treatment->Tracer Addition Heat Shock Heat Shock CETSA->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Protein Quantification Protein Quantification Centrifugation->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Transfection->Compound Treatment Luminescence Reading Luminescence Reading Tracer Addition->Luminescence Reading BRET Ratio BRET Ratio Luminescence Reading->BRET Ratio IC50 Determination IC50 Determination Western Blot->IC50 Determination BRET Ratio->IC50 Determination

Caption: A generalized workflow for determining the cellular target engagement of Glycyl H-1152 using CETSA or NanoBRET assays.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular environment.

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells of interest to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Analyze the amount of soluble ROCKII at each temperature and drug concentration by Western blotting using a specific anti-ROCKII antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the relative amount of soluble ROCKII as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) shift in the presence of Glycyl H-1152 to confirm target engagement.

    • Plot the amount of soluble ROCKII at a fixed temperature against the drug concentration to determine the cellular IC50.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Protocol:

  • Cell Transfection:

    • Co-transfect HEK293 cells with a vector encoding for a NanoLuc®-ROCKII fusion protein and a transfection carrier DNA.

    • Plate the transfected cells in 96-well or 384-well white assay plates and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells and incubate for 2 hours at 37°C.

    • Add the NanoBRET™ tracer, which binds to ROCKII, to all wells.

  • Luminescence Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Correct the BRET ratio by subtracting the background signal from vehicle-treated cells without the NanoLuc®-ROCKII fusion.

    • Plot the corrected BRET ratio against the logarithm of the Glycyl H-1152 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of the compound that displaces 50% of the tracer.

Western Blotting for Downstream Target Modulation

To confirm the functional consequence of ROCKII engagement by Glycyl H-1152, the phosphorylation status of downstream effectors such as LIM Kinase (LIMK) and Myosin Light Chain (MLC) can be assessed by Western blotting.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells and treat with various concentrations of this compound for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-LIMK (Thr508/Thr505) and phospho-MLC2 (Thr18/Ser19) overnight at 4°C.

    • Also, probe separate blots or strip and re-probe the same blot with antibodies against total LIMK and total MLC2 as loading controls.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Analyze the dose-dependent decrease in the phosphorylation of LIMK and MLC to confirm the inhibitory effect of Glycyl H-1152 on the ROCKII pathway.

Conclusion

This technical guide provides a framework for understanding and evaluating the cellular target engagement of this compound. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. By employing these methodologies, scientists can effectively characterize the interaction of Glycyl H-1152 with its target, ROCKII, in a physiologically relevant context, thereby facilitating the advancement of this promising therapeutic agent.

References

An In-Depth Technical Guide to the Upstream and Downstream Effects of Glycyl H-1152 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl H-1152 hydrochloride is a potent and selective second-generation inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a glycyl derivative of H-1152, it exhibits enhanced selectivity for ROCK2, a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of a myriad of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in a wide range of pathologies, including cancer, neurological disorders, and cardiovascular disease. This technical guide provides a comprehensive overview of the upstream regulators and downstream cellular and molecular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate its application in research and drug development.

Introduction to this compound

This compound is a valuable chemical probe for elucidating the physiological and pathological roles of the ROCK signaling cascade. Its improved selectivity over its parent compound, H-1152, and other kinase inhibitors makes it a more precise tool for dissecting ROCK-specific functions. This guide will delve into the molecular mechanisms governed by the RhoA/ROCK pathway and how this compound can be utilized to modulate these processes.

Upstream Regulation of the RhoA/ROCK Pathway

The activity of ROCK is primarily dependent on its activation by the GTP-bound form of RhoA. The transition of RhoA from an inactive GDP-bound state to an active GTP-bound state is a critical regulatory node controlled by a variety of upstream signals.

Key Upstream Activators:

  • Growth Factors and Cytokines: Ligands such as Epidermal Growth Factor (EGF), Insulin-like Growth Factor (IGF), and various cytokines can activate their respective receptor tyrosine kinases (RTKs) or cytokine receptors. This activation triggers intracellular signaling cascades that converge on Guanine Nucleotide Exchange Factors (GEFs), which in turn catalyze the GDP-GTP exchange on RhoA.

  • G-Protein Coupled Receptors (GPCRs): Agonists like Lysophosphatidic Acid (LPA) bind to their cognate GPCRs, leading to the activation of heterotrimeric G proteins, particularly Gα12/13. These G proteins then directly activate RhoGEFs.

  • Cell Adhesion Molecules: Integrins and other adhesion molecules, upon binding to the extracellular matrix (ECM), can initiate signaling events that lead to the activation of RhoA, thereby linking cell adhesion to cytoskeletal dynamics.

  • Mechanical Stress: Physical forces exerted on the cell, such as shear stress or substrate stiffness, can also induce RhoA activation, highlighting its role in mechanotransduction.

cluster_stimuli Upstream Stimuli cluster_receptors Receptors Growth Factors Growth Factors LPA LPA GPCR G-Protein Coupled Receptor LPA->GPCR ECM ECM Integrins Integrins ECM->Integrins RTK Receptor Tyrosine Kinase RhoGEFs Guanine Nucleotide Exchange Factors (GEFs) RTK->RhoGEFs Gα12/13 Gα12/13 GPCR->Gα12/13 Integrins->RhoGEFs RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP GDP->GTP RhoA-GTP RhoA-GTP (Active) ROCK ROCK RhoA-GTP->ROCK Activation RhoA-GTP->RhoA-GDP GAPs (GTPase Activating Proteins) Gα12/13->RhoGEFs Glycyl H-1152 Glycyl H-1152 Glycyl H-1152->ROCK Inhibition

Upstream activation of the RhoA/ROCK signaling pathway.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of ROCK. By binding to the kinase domain, it prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade. Its glycyl moiety contributes to its enhanced selectivity for ROCK2 over other kinases.

Downstream Effects of ROCK Inhibition by this compound

Inhibition of ROCK by this compound leads to a variety of downstream cellular effects, primarily through the modulation of the actin cytoskeleton.

Key Downstream Targets and Cellular Outcomes:

  • Myosin Light Chain (MLC) Phosphatase: ROCK phosphorylates and inactivates the myosin binding subunit of MLC phosphatase (MYPT1). Inhibition of ROCK leads to the activation of MLC phosphatase, resulting in dephosphorylation of MLC, reduced actomyosin (B1167339) contractility, and disassembly of stress fibers.

  • LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. ROCK inhibition, therefore, leads to cofilin activation, increased actin filament severing, and enhanced actin dynamics.

  • MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate): ROCK can directly phosphorylate MARCKS, a protein involved in regulating the cross-linking of actin filaments. Inhibition of ROCK with compounds like H-1152 has been shown to decrease MARCKS phosphorylation.[1]

  • Neurite Outgrowth: In neuronal cells, the RhoA/ROCK pathway is generally inhibitory to neurite extension. Inhibition of ROCK with H-1152 has been demonstrated to promote neurite outgrowth.

  • Cell Migration and Invasion: The role of ROCK in cell migration is context-dependent. In some cancer cell types, ROCK inhibition can decrease migration and invasion by disrupting the contractile forces required for cell motility.

cluster_effects Cellular Effects Glycyl H-1152 Glycyl H-1152 ROCK ROCK Glycyl H-1152->ROCK Inhibition LIMK LIM Kinase ROCK->LIMK Activation MARCKS MARCKS ROCK->MARCKS Phosphorylation Cofilin Cofilin LIMK->Cofilin Inhibition Actin_Dynamics ↑ Actin Dynamics ↑ Neurite Outgrowth Cofilin->Actin_Dynamics Stress_Fibers ↓ Stress Fiber Formation ↓ Cell Contractility Cell_Migration Modulation of Cell Migration Stress_Fibers->Cell_Migration Actin_Dynamics->Cell_Migration MLC_Phosphatase MLC_Phosphatase MLC MLC MLC_Phosphatase->MLC Dephosphorylation MLC->Stress_Fibers

Downstream effects of ROCK inhibition by Glycyl H-1152.

Quantitative Data

The potency and selectivity of this compound are critical parameters for its use as a research tool. The following tables summarize the inhibitory concentrations (IC50) against a panel of kinases, demonstrating its high selectivity for ROCK2.

Table 1: Inhibitory Activity of this compound

Target KinaseIC50 (µM)
ROCK20.0118
Aurora A2.35
CaMKII2.57
PKG3.26
PKA> 10
PKC> 10

Data sourced from multiple suppliers and publications.[2]

Table 2: Comparison of Inhibitory Activity with H-1152 Dihydrochloride

Target KinaseGlycyl H-1152 IC50 (µM)H-1152 IC50 (µM)
ROCK20.01180.012
CaMKII2.570.180
PKG3.260.360
Aurora A2.350.745
PKA> 103.03
PKC> 105.68
MLCK-28.3

Data sourced from multiple suppliers and publications.

Experimental Protocols

The following protocols provide a starting point for investigating the effects of this compound in various cellular assays. Optimization may be required depending on the cell type and experimental conditions.

6.1. Western Blot for Phospho-MARCKS

This protocol describes the detection of phosphorylated MARCKS in response to a stimulus and its inhibition by H-1152 (the parent compound, for which a specific protocol is available and applicable to Glycyl H-1152).

  • Cell Culture and Treatment: Plate human neuroteratoma (NT-2) cells and grow to near confluence. Serum-starve the cells overnight.

  • Pre-incubate the cells with desired concentrations of this compound for 1 hour.

  • Stimulate the cells with a Rho-activator such as lysophosphatidic acid (LPA) at a final concentration of 1 µM for 5-10 minutes.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-MARCKS (e.g., at Ser159) overnight at 4°C with gentle agitation.[1][3]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[4][5]

6.2. Neurite Outgrowth Assay

This protocol outlines a method to assess the effect of this compound on neurite extension in a neuronal cell line.

  • Cell Seeding: Plate a suitable neuronal cell line (e.g., PC-12 or SH-SY5Y) at a low density on plates coated with an appropriate substrate (e.g., poly-L-lysine or laminin).

  • Differentiation and Treatment: Induce differentiation with a neurotrophic factor (e.g., Nerve Growth Factor for PC-12 cells). Simultaneously, treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Culture the cells for 24-72 hours to allow for neurite extension.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify neurite length and branching using appropriate image analysis software.

6.3. Transwell Migration Assay

This protocol can be used to evaluate the effect of this compound on the migratory capacity of cells.

  • Cell Preparation: Culture cells to sub-confluency and serum-starve them for 12-24 hours.

  • Assay Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free media containing various concentrations of this compound or vehicle control. Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours), depending on the cell type.

  • Analysis: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

cluster_cell_based Cell-Based Assay Details start Start: Characterize ROCK Inhibitor biochem_assay Biochemical Assay (Kinase Activity) start->biochem_assay cell_based_assay Cell-Based Assays biochem_assay->cell_based_assay Determine IC50 & Selectivity in_vivo_study In Vivo Studies cell_based_assay->in_vivo_study Validate Cellular Efficacy & Mechanism western_blot Western Blot for Downstream Targets (e.g., p-MARCKS) migration_assay Migration/Invasion Assay (e.g., Transwell) neurite_assay Phenotypic Assay (e.g., Neurite Outgrowth) end End: Comprehensive Inhibitor Profile in_vivo_study->end Assess In Vivo Efficacy & PK/PD

Experimental workflow for characterizing a ROCK inhibitor.

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted roles of the RhoA/ROCK signaling pathway. Its ability to potently inhibit ROCK2 with high selectivity allows for the precise dissection of ROCK-mediated cellular processes. This technical guide provides a foundational understanding of the upstream and downstream effects of this inhibitor, along with practical experimental protocols, to aid researchers in their exploration of ROCK signaling in health and disease. The continued use of such specific inhibitors will undoubtedly contribute to a deeper understanding of cellular regulation and the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Glycyl H-1152 Hydrochloride in Neurite Outgrowth Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurite outgrowth is a fundamental process in neuronal development and regeneration, involving the extension of axons and dendrites from the neuronal cell body. This process is critical for the formation of functional neural circuits. In the central nervous system (CNS), neurite outgrowth is often hindered by inhibitory molecules present in the glial scar and myelin debris that form after injury. These inhibitory signals frequently converge on the RhoA/Rho-kinase (ROCK) signaling pathway, leading to growth cone collapse and inhibition of axonal regeneration.[1][2][3]

Glycyl H-1152 hydrochloride is a potent, specific, and membrane-permeable inhibitor of ROCK.[1][4] Its high affinity for ROCK (Ki value of 1.6 nM) and significantly lower affinity for other kinases like PKA, PKC, and MLCK make it a valuable tool for studying the role of the ROCK pathway in neuronal processes.[1] By inhibiting ROCK, Glycyl H-1152 can overcome the effects of inhibitory substrates and promote neurite extension, making it a compound of significant interest in neuroregeneration research and drug development.[1][5]

These application notes provide a detailed protocol for utilizing this compound in a neurite outgrowth assay, summarize key quantitative data, and illustrate the underlying signaling pathway.

Signaling Pathway of ROCK Inhibition in Neurite Outgrowth

Inhibitory molecules present in the central nervous system, such as chondroitin (B13769445) sulphate proteoglycans (CSPGs), NOGO, and myelin-associated glycoprotein (B1211001) (MAG), activate the small GTPase RhoA.[1] Activated RhoA, in its GTP-bound state, stimulates Rho-kinase (ROCK). ROCK, in turn, phosphorylates downstream effectors that lead to increased actomyosin (B1167339) contractility and growth cone collapse, thereby inhibiting neurite outgrowth.[1][2] Glycyl H-1152 acts as a direct inhibitor of ROCK, preventing these downstream events and promoting neurite extension.

G cluster_inhibitory_environment Inhibitory Environment (e.g., CNS Injury Site) cluster_neuronal_cell Neuronal Growth Cone cluster_intervention Therapeutic Intervention CSPGs CSPGs RhoA RhoA-GTP (Active) CSPGs->RhoA Activation NOGO NOGO NOGO->RhoA Activation MAG MAG MAG->RhoA Activation ROCK ROCK RhoA->ROCK Activation Downstream Downstream Effectors (e.g., MLC Phosphorylation) ROCK->Downstream Phosphorylation Outgrowth Neurite Outgrowth Promotion Actomyosin Actomyosin Contraction Downstream->Actomyosin Activation Collapse Growth Cone Collapse & Neurite Retraction Actomyosin->Collapse H1152 Glycyl H-1152 Hydrochloride H1152->ROCK Inhibition

Caption: Signaling pathway of Glycyl H-1152 in promoting neurite outgrowth.

Experimental Protocol: Neurite Outgrowth Assay

This protocol is based on methodologies described for primary dorsal root ganglion (DRG) neurons.[1] It can be adapted for other neuronal cell types, such as iPSC-derived neurons or neuronal cell lines.[6][7]

Materials
  • Cells: Primary Dorsal Root Ganglion (DRG) neurons

  • Substrate: Poly-D-lysine and laminin-coated culture plates or coverslips

  • Culture Medium: Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Growth Factors: Nerve Growth Factor (NGF)

  • Test Compound: this compound (dissolved in sterile distilled water to create a stock solution)

  • Control: Vehicle control (culture medium)

  • Fixative: 4% paraformaldehyde in PBS

  • Staining Reagents:

    • Primary antibody: Anti-βIII-tubulin antibody

    • Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

    • Nuclear stain: DAPI or Hoechst

  • Imaging System: High-content imaging system or fluorescence microscope

Experimental Workflow

G cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis A Isolate DRG neurons B Plate neurons on coated surface A->B C Incubate with NGF (overnight) B->C D Add Glycyl H-1152 (100 nM) or Vehicle Control C->D E Incubate for 8-72 hours D->E F Fix and Permeabilize Cells E->F G Immunostain for βIII-tubulin and Nuclei F->G H Image Acquisition G->H I Quantify Neurite Length H->I

Caption: Workflow for a neurite outgrowth assay using Glycyl H-1152.
Step-by-Step Procedure

  • Cell Plating:

    • Isolate DRG neurons from neonatal rats according to standard protocols.

    • Plate the dissociated neurons onto poly-D-lysine and laminin-coated 96-well plates or coverslips at an appropriate density.

    • Culture the cells in complete Neurobasal medium.

  • Initial Culture:

    • Incubate the plated neurons overnight in the presence of 10 ng/mL NGF to allow for initial attachment and neurite initiation.[1]

  • Compound Treatment:

    • Prepare a working solution of this compound in culture medium to a final concentration of 100 nM.[1]

    • Prepare a vehicle control (culture medium only).

    • Replace the existing medium with the medium containing either Glycyl H-1152 or the vehicle control.

    • Incubate the cells for a defined period, typically 8 to 72 hours, depending on the cell type and experimental goals.[1][6]

  • Fixation and Staining:

    • After the incubation period, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody against a neuronal marker, such as βIII-tubulin, overnight at 4°C.

    • Wash the cells and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use automated image analysis software to quantify various parameters of neurite outgrowth, such as the average length of the longest neurite per neuron, total neurite length per neuron, number of neurites per cell, and number of branch points.[1][7]

    • Ensure that the number of viable neurons is not significantly different between treatment groups to rule out toxicity effects.

Data Presentation

The following table summarizes quantitative data from a study investigating the effect of H-1152 on neurite length in DRG neurons co-cultured with Schwann cells.[1]

Treatment GroupNeurons in Contact with Schwann Cells (Average Longest Neurite Length, µm ± SE)Neurons Separated from Schwann Cells (Average Longest Neurite Length, µm ± SE)
Control (Medium Only) 190.4 ± 8.392.2 ± 8.0
H-1152 (100 nM) 244.4 ± 11.4 (p = 0.001 vs. Control)123.5 ± 10.9 (p-value significant vs. Control)
Y-27632 (10 µM) 259.7 ± 9.1 (p < 0.001 vs. Control)118.0 ± 12.6
C3 Fusion Toxin 213.8 ± 9.598.8 ± 10.1

Data adapted from a study on DRG neurons after an 8-hour incubation period with the respective compounds.[1]

Conclusion

This compound is a valuable pharmacological tool for promoting neurite outgrowth, particularly in contexts where inhibitory signals are present. Its specificity for ROCK allows for targeted investigation of the Rho/ROCK pathway's role in neuronal regeneration. The provided protocol offers a robust framework for conducting neurite outgrowth assays to screen for compounds that modulate this critical pathway and to further elucidate the mechanisms of axonal growth and regeneration.

References

Application Notes and Protocols for Glycyl H-1152 Hydrochloride in Cancer Cell Migration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl H-1152 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK). The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, playing a pivotal role in cell motility, adhesion, and invasion. In the context of oncology, dysregulation of the ROCK pathway is frequently associated with increased cancer cell migration and metastasis. This compound offers a valuable tool for investigating the role of ROCK signaling in cancer progression and for the development of novel anti-metastatic therapies. These application notes provide detailed protocols for utilizing this compound in key in vitro cancer cell migration and invasion assays.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of ROCK kinases (ROCK1 and ROCK2). This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in actin stress fiber formation, focal adhesion maturation, and overall cell contractility. Consequently, this disrupts the cellular machinery required for migration and invasion.

Data Presentation

Inhibitor Specificity and Potency

The selectivity of this compound for ROCKII over other kinases is a key attribute for targeted studies.

Target KinaseIC50 (µM)
ROCKII 0.0118
Aurora A2.35
CaMKII2.57
PKG3.26
PKA>10
PKC>10

Data sourced from commercially available information.

Efficacy in Cell Migration Inhibition

The following data, using the closely related and potent ROCK inhibitor H-1152P, demonstrates the typical efficacy in cell-based assays.

Cell LineAssay TypeInhibitor Concentration (µM)Observed Effect
Human Tenon's Capsule FibroblastsScratch-Wound Assay103- to 3.5-fold suppression of cell migration.[1]

Signaling Pathway

The Rho/ROCK signaling pathway is a central regulator of cancer cell migration and invasion. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates multiple downstream targets to promote cytoskeletal changes necessary for cell movement.

ROCK_Signaling_Pathway extracellular Extracellular Signals (Growth Factors, LPA, etc.) receptor Receptor Tyrosine Kinases / GPCRs extracellular->receptor rho_gefs RhoGEFs receptor->rho_gefs rhoa_gdp RhoA-GDP (Inactive) rho_gefs->rhoa_gdp GDP/GTP Exchange rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GAP Activity rock ROCK1/2 rhoa_gtp->rock glycyl_h1152 Glycyl H-1152 Hydrochloride glycyl_h1152->rock limk LIMK rock->limk mypt1 MYPT1 rock->mypt1 mlc MLC rock->mlc cofilin Cofilin limk->cofilin p_cofilin p-Cofilin (Inactive) cofilin->p_cofilin p_mypt1 p-MYPT1 (Inactive) mypt1->p_mypt1 p_mypt1->mlc Inhibits Dephosphorylation p_mlc p-MLC mlc->p_mlc actin Actin Stress Fibers Focal Adhesions p_mlc->actin migration Cell Migration & Invasion actin->migration

Caption: The Rho/ROCK signaling pathway in cancer cell migration.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess collective cell migration.

Wound_Healing_Workflow seed_cells 1. Seed cells to form a confluent monolayer. create_wound 2. Create a 'scratch' in the monolayer with a pipette tip. seed_cells->create_wound wash 3. Wash to remove debris and floating cells. create_wound->wash add_inhibitor 4. Add media with Glycyl H-1152 or vehicle control. wash->add_inhibitor image_t0 5. Image the scratch at Time 0. add_inhibitor->image_t0 incubate 6. Incubate for 12-48 hours. image_t0->incubate image_tfinal 7. Image the same field at the final time point. incubate->image_tfinal analyze 8. Quantify wound closure. image_tfinal->analyze Transwell_Invasion_Workflow coat_insert 1. Coat transwell insert with Matrigel or similar ECM. rehydrate 2. Rehydrate the coated insert. coat_insert->rehydrate add_chemoattractant 3. Add chemoattractant to the lower chamber. rehydrate->add_chemoattractant seed_cells 4. Seed cells in serum-free media with Glycyl H-1152 or vehicle in the upper chamber. add_chemoattractant->seed_cells incubate 5. Incubate for 24-48 hours. seed_cells->incubate remove_noninvading 6. Remove non-invading cells from the top of the insert. incubate->remove_noninvading fix_stain 7. Fix and stain invading cells on the bottom of the insert. remove_noninvading->fix_stain image_quantify 8. Image and count the number of invaded cells. fix_stain->image_quantify

References

Application Notes: Glycyl H-1152 Hydrochloride in Glaucoma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss.[1][2] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][3] Glycyl H-1152 hydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a significant research tool in the development of novel glaucoma therapies.[4][5] ROCK inhibitors, including H-1152, primarily lower IOP by increasing the outflow of aqueous humor through the trabecular meshwork (TM).[6][7][8] This is achieved by inducing changes in the cytoskeleton of TM cells, leading to their relaxation and a reduction in outflow resistance.[7][9] Beyond its IOP-lowering effects, H-1152 has also been investigated for its neuroprotective properties, which could offer an additional therapeutic benefit in preserving retinal ganglion cells.[10][11]

These application notes provide detailed protocols and compiled data for the use of this compound in various glaucoma research models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a selective inhibitor of ROCK1 and ROCK2.[1] The Rho/ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and motility through its effects on the actin cytoskeleton.[1] In the trabecular meshwork of the eye, activation of this pathway leads to increased actin stress fiber formation and cell contraction, which in turn increases resistance to aqueous humor outflow and elevates IOP.[3][7] H-1152 inhibits ROCK, leading to the dephosphorylation of myosin light chain (MLC) and other downstream effectors.[1][7] This results in the disruption of actin stress fibers, relaxation of TM cells, expansion of intercellular spaces in the juxtacanalicular region of the TM, and consequently, an increase in the conventional outflow of aqueous humor, thereby lowering IOP.[6][7][9]

cluster_0 Extracellular Signals cluster_1 Cellular Signaling Cascade cluster_2 Cellular Effects in Trabecular Meshwork TGFb TGF-β RhoA RhoA-GTP (Active) TGFb->RhoA Endothelin1 Endothelin-1 Endothelin1->RhoA ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) ROCK->MLC_P Actin Actin Stress Fiber Formation MLC_P->Actin H1152 Glycyl H-1152 HCl H1152->ROCK Inhibits Contraction Cell Contraction & Stiffness Actin->Contraction Outflow Aqueous Outflow Resistance Contraction->Outflow IOP Increased Intraocular Pressure (IOP) Outflow->IOP

Figure 1: Rho/ROCK signaling pathway and the inhibitory action of Glycyl H-1152 HCl.

Data Presentation

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Animal Models
Animal ModelH-1152 ConcentrationRoute of AdministrationMaximum IOP Reduction (%)Time to Maximum EffectReference
Normotensive Rabbits28 mM (1%)Topical46.1 ± 5.0%-[4]
Ocular Hypertensive Rabbits (Water Loading)28 mM (1%)Topical10.6 ± 2.3 mmHg90 minutes post-water loading[4]
Normotensive Rats-Topical28.1%1 hour[9]
Table 2: Neuroprotective and Cellular Effects of this compound
Model SystemH-1152 ConcentrationEffectOutcomeReference
Rat Retinal Explants (ex-vivo)100 µMNeuroprotection on RGCsNo significant protection observed[12]
Rat Retinal Ganglion Cells (RGC-5)0.3-1 µMProtection against glutamate (B1630785) toxicityNeuroprotective effect observed[11]
Human Trabecular Meshwork (HTM) Cells20 µMCytoskeletal changesLoss of actin stress fibers and focal adhesions within 2 hours[9]
Human Trabecular Meshwork (HTM) Cells10 µMAnti-fibrotic effectsReduced smooth muscle actin expression by 72% and collagen gel contraction by 33%[4]

Experimental Protocols

Protocol 1: In Vivo Evaluation of IOP Reduction in a Rat Model

Objective: To determine the effect of topically administered this compound on IOP in conscious rats.

Materials:

  • This compound

  • Vehicle (e.g., balanced salt solution)

  • Male Wistar rats (or other appropriate strain)

  • Tonometer suitable for rodents (e.g., TonoLab, Tono-Pen)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

Procedure:

  • Animal Acclimatization: Acclimate rats to the handling and IOP measurement procedures for several days prior to the experiment to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Anesthetize the cornea with a drop of topical anesthetic. Measure the baseline IOP in both eyes of each conscious rat using a tonometer. Obtain at least three stable readings and average them.

  • Drug Administration: Topically administer a single drop (e.g., 5-10 µL) of this compound solution to one eye. Administer an equal volume of vehicle to the contralateral eye as a control.

  • Post-Treatment IOP Measurement: Measure IOP in both eyes at various time points after administration (e.g., 0.5, 1, 2, 4, 6, and 24 hours).[9]

  • Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the IOP reduction.

Protocol 2: In Vitro Assessment of Cytoskeletal Changes in Human Trabecular Meshwork (HTM) Cells

Objective: To evaluate the effect of this compound on the actin cytoskeleton and focal adhesions of cultured HTM cells.

Materials:

  • Primary or immortalized Human Trabecular Meshwork (HTM) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO or water)

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Antibody against a focal adhesion protein (e.g., vinculin or paxillin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Paraformaldehyde (PFA) for cell fixation

  • Triton X-100 for cell permeabilization

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HTM cells on glass coverslips in a 24-well plate until they reach sub-confluence.

  • Treatment: Treat the cells with this compound at the desired concentration (e.g., 20 µM) for a specified time (e.g., 2 hours).[9] Include a vehicle-treated control group.

  • Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% PFA in PBS for 15 minutes.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunofluorescence Staining:

    • Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate with the primary antibody for the focal adhesion protein for 1 hour.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour in the dark.

    • Wash with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton (phalloidin), focal adhesions (vinculin/paxillin antibody), and nuclei (DAPI). Qualitatively or quantitatively assess the changes in stress fiber formation and the number and size of focal adhesions.

Protocol 3: Ocular Hypertension Model in Rabbits (Water Loading)

Objective: To evaluate the IOP-lowering efficacy of this compound in an acute model of ocular hypertension.

Materials:

  • New Zealand White rabbits

  • This compound solution

  • Vehicle control

  • Tonometer

  • Gavage tube

Procedure:

  • Baseline IOP: Measure the baseline IOP in both eyes of the rabbits.

  • Drug Administration: Topically administer this compound to one eye and vehicle to the contralateral eye.

  • Induction of Ocular Hypertension: 30 minutes after drug administration, induce ocular hypertension by oral water loading (gavage of tap water, e.g., 60 mL/kg).

  • IOP Monitoring: Measure IOP at regular intervals (e.g., every 30 minutes) for up to 2-3 hours after water loading to assess the ability of H-1152 to blunt the expected IOP spike.[4]

  • Data Analysis: Compare the IOP profiles of the H-1152-treated eyes and the vehicle-treated eyes to determine the efficacy of the compound in this model.

cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment cluster_3 Phase 4: Data Analysis Animal Select Animal Model (e.g., Rat, Rabbit) Induction Induce Glaucoma Model (e.g., Microbead Injection, Hypertonic Saline) Animal->Induction Baseline Measure Baseline IOP Induction->Baseline Grouping Randomize into Groups (Vehicle vs. H-1152) Baseline->Grouping Admin Administer Treatment (e.g., Topical Eyedrops) Grouping->Admin IOP_Measure Monitor IOP Over Time Admin->IOP_Measure RGC_Assess Assess RGC Survival (e.g., Immunohistochemistry) Admin->RGC_Assess Histo Histological Analysis of Outflow Pathway Admin->Histo Stats Statistical Analysis IOP_Measure->Stats RGC_Assess->Stats Histo->Stats Conclusion Draw Conclusions on Efficacy & Mechanism Stats->Conclusion

Figure 2: Experimental workflow for evaluating Glycyl H-1152 HCl in a glaucoma model.

Considerations and Limitations

  • Species-Specific Differences: The efficacy of this compound in lowering IOP can vary between species. For instance, its effect has been noted to be stronger in rabbits than in rats.[4]

  • Neuroprotection: While some studies suggest a neuroprotective effect of ROCK inhibitors, the evidence for this compound specifically is mixed. One study using an ex-vivo rat retinal explant model did not find significant RGC protection at a concentration of 100 µM, whereas another study showed protection against glutamate toxicity in a cell line at lower concentrations.[11][12] The neuroprotective potential appears to be a complex area requiring further investigation, and outcomes may depend on the specific injury model and experimental conditions.

  • Side Effects: A common side effect observed with topical administration of ROCK inhibitors is conjunctival hyperemia (redness), which is generally transient.[4] This is thought to be due to the relaxation of vascular smooth muscle.[1]

References

Application Notes and Protocols for Glycyl H-1152 Hydrochloride in Mouse Models of Neurological Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl H-1152 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is implicated in the pathophysiology of various neurological diseases, including Alzheimer's disease and Parkinson's disease, making it a promising therapeutic target. Inhibition of ROCK has been shown to have neuroprotective effects, promote neurite outgrowth, and reduce neuroinflammation. This compound is a glycyl analog of H-1152, a modification often introduced to improve solubility. These application notes provide a summary of available data and generalized protocols for the use of ROCK inhibitors in mouse models of neurological disease, with a specific focus on the information available for H-1152, the parent compound of this compound.

Disclaimer: Limited specific in vivo dosing information for this compound in mouse models of neurological disease is publicly available. The following protocols are based on data for the parent compound H-1152 and other ROCK inhibitors like Fasudil. Researchers should perform dose-response studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental paradigm.

Data Presentation

Table 1: In Vitro Activity of H-1152 and Glycyl H-1152
CompoundTargetIC₅₀ / KᵢCell Line / SystemReference
H-1152ROCK2Kᵢ = 1.6 nMPurified Rho-kinase[1]
H-1152MARCKS phosphorylationIC₅₀ = 2.5 µMLPA-treated human neuroteratoma (NT-2) cells[1]
Glycyl H-1152 dihydrochloride (B599025)ROCKIIIC₅₀ = 11.8 nMNot specified[2]
Table 2: Summary of In Vivo Studies with ROCK Inhibitors in Mouse Models of Neurological Disease
CompoundMouse ModelDiseaseDoseAdministration RouteKey FindingsReference
H-1152rTg4510Alzheimer's DiseaseNot SpecifiedNot SpecifiedDecreased phosphorylated tau
FasudilMPTP-inducedParkinson's Disease30 mg/kg/dayOral gavageProtected dopaminergic neurons and improved motor performance.[3]
FasudilAPP/PS1Alzheimer's DiseaseNot SpecifiedIntraperitoneal injectionReversed neurodegenerative disease-associated gene expression pathways.
Y-27632MPTP-inducedParkinson's DiseaseNot SpecifiedNot SpecifiedDirect neuroprotective effect and inhibition of microglial response.

Signaling Pathways

The Rho-ROCK pathway plays a critical role in neuronal function and survival. In neurodegenerative diseases, aberrant ROCK activity can contribute to neuronal apoptosis, inhibition of neurite outgrowth, and neuroinflammation.

ROCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Extracellular Signals Extracellular Signals Receptors Receptors Extracellular Signals->Receptors RhoA RhoA Receptors->RhoA ROCK ROCK RhoA->ROCK Neuronal Apoptosis Neuronal Apoptosis Inhibition of Neurite Outgrowth Inhibition of Neurite Outgrowth Neuroinflammation Neuroinflammation ROCK->Neuronal Apoptosis ROCK->Inhibition of Neurite Outgrowth ROCK->Neuroinflammation Glycyl H-1152 Glycyl H-1152 Glycyl H-1152->ROCK Inhibition

Caption: Simplified ROCK signaling pathway in neurological disease and the inhibitory action of Glycyl H-1152.

Experimental Protocols

Protocol 1: General Protocol for Intraperitoneal (IP) Administration of this compound in Mice

This protocol provides a general guideline for the IP injection of a therapeutic compound in a mouse model. The specific dose and frequency of this compound will need to be optimized for your specific experimental model.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, PBS, or as recommended by the manufacturer)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

  • Appropriate mouse restraint device

Procedure:

  • Preparation of this compound Solution:

    • Based on the desired dose (mg/kg), calculate the amount of this compound needed per mouse.

    • Dissolve the compound in a sterile vehicle to the desired final concentration. Ensure complete dissolution. The solubility of Glycyl H-1152 dihydrochloride is high in water and DMSO.[4]

    • Prepare the solution fresh before each use.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Properly restrain the mouse.

  • Injection:

    • Disinfect the injection site (lower right or left abdominal quadrant) with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring:

    • Monitor the animal for any adverse reactions following the injection.

IP_Injection_Workflow Start Start Prepare Solution Prepare Solution Start->Prepare Solution Weigh Mouse Weigh Mouse Prepare Solution->Weigh Mouse Restrain Mouse Restrain Mouse Weigh Mouse->Restrain Mouse Inject IP Inject IP Restrain Mouse->Inject IP Monitor Animal Monitor Animal Inject IP->Monitor Animal End End Monitor Animal->End

Caption: Experimental workflow for intraperitoneal injection of this compound in a mouse model.

Protocol 2: General Protocol for Oral Gavage Administration of this compound in Mice

Oral administration can be an alternative to injection, particularly for long-term studies.

Materials:

  • This compound

  • Sterile vehicle suitable for oral administration (e.g., water, corn oil)

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Sterile syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of this compound Formulation:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

  • Animal Preparation:

    • Weigh the mouse to determine the correct volume for administration.

    • Gently restrain the mouse.

  • Administration:

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the formulation.

    • Carefully remove the gavage needle.

  • Monitoring:

    • Observe the mouse for any signs of distress or improper administration.

Oral_Gavage_Workflow Start Start Prepare Formulation Prepare Formulation Start->Prepare Formulation Weigh Mouse Weigh Mouse Prepare Formulation->Weigh Mouse Restrain Mouse Restrain Mouse Weigh Mouse->Restrain Mouse Administer by Gavage Administer by Gavage Restrain Mouse->Administer by Gavage Monitor Animal Monitor Animal Administer by Gavage->Monitor Animal End End Monitor Animal->End

Caption: Experimental workflow for oral gavage administration of this compound in a mouse model.

Conclusion

While direct in vivo dosing information for this compound in mouse models of neurological disease is scarce, the available data on the parent compound H-1152 and other ROCK inhibitors suggest its potential as a therapeutic agent. The provided general protocols for intraperitoneal and oral administration serve as a starting point for researchers. It is imperative to conduct thorough dose-finding and toxicity studies to establish a safe and effective therapeutic window for this compound in the specific neurological disease model being investigated. Careful monitoring of the animals and detailed documentation of the experimental procedures are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Measuring ROCK Inhibition with Glycyl H-1152

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a key regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion and motility, proliferation, and apoptosis.[1][2] Dysregulation of this pathway has been implicated in various pathologies, making ROCK a compelling therapeutic target for conditions such as cardiovascular disease, neurodegenerative disorders, and cancer.

Glycyl H-1152 is a potent and selective inhibitor of ROCK. It is a glycyl analog of H-1152 and demonstrates improved selectivity for ROCKII.[3] This document provides detailed protocols for a cell-based assay to measure the inhibitory activity of Glycyl H-1152 on the ROCK signaling pathway. The primary method described herein is the quantification of the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a direct downstream substrate of ROCK.

Principle of the Assay

Activation of ROCK leads to the phosphorylation of several downstream targets. One of the most well-characterized substrates is MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP). ROCK-mediated phosphorylation of MYPT1 at specific threonine residues (e.g., Thr696) inhibits MLCP activity.[4][5] This inhibition results in an increase in the phosphorylation of the myosin light chain (MLC), leading to enhanced cell contractility and stress fiber formation.

This cell-based assay quantifies the inhibition of ROCK activity by measuring the change in phosphorylation of MYPT1 at Thr696 in cells treated with Glycyl H-1152. A decrease in phospho-MYPT1 (Thr696) levels corresponds to an increase in ROCK inhibition. The phosphorylation status of MYPT1 can be reliably detected and quantified using specific antibodies, primarily through Western blotting or ELISA-based methods.

Materials and Reagents

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs), HeLa cells, or other suitable cell line with robust ROCK signaling.

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or F-12K Medium).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Glycyl H-1152 dihydrochloride (B599025): Prepare a stock solution (e.g., 10 mM) in sterile water or DMSO.[3][6] Store at -20°C or -80°C.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

  • BCA Protein Assay Kit

  • Primary Antibodies:

    • Rabbit anti-phospho-MYPT1 (Thr696) antibody

    • Mouse or Rabbit anti-total MYPT1 antibody

    • Mouse or Rabbit anti-GAPDH or β-actin antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Wash Buffer: TBST

  • Chemiluminescent Substrate (ECL)

  • Imaging System for Western Blots

Data Presentation

Inhibitor Profile: Glycyl H-1152
ParameterValueReference
Target ROCKII[3][7]
IC₅₀ (in vitro) 11.8 nM (0.0118 µM) for ROCKII[6][7]
Other Kinases (IC₅₀) Aurora A (2.35 µM), CAMKII (2.57 µM), PKG (3.26 µM)[3][7]
Solubility Soluble in water (100 mM) and DMSO (50 mM)[3][6]
Molecular Weight 449.4 g/mol (dihydrochloride salt)[3]
Cellular Activity of Structurally Similar ROCK Inhibitors
CompoundCell LineAssay ReadoutIC₅₀Reference
H-1152P (Fasudil analog)Not specifiedMyosin Light Chain Phosphorylation77 ± 30 nM[8]
Y-27632293 cellsMYPT1 Phosphorylation (Thr696)1.2 ± 0.05 µM[8][9]
FasudilNot specifiedMyosin Light Chain Phosphorylation3.7 ± 1.2 µM[8]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Glycyl H-1152
  • Cell Seeding: Plate the chosen cell line (e.g., HUVECs) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Serum Starvation (Optional): To reduce basal ROCK activity, you may serum-starve the cells for 2-4 hours prior to treatment.

  • Inhibitor Preparation: Prepare serial dilutions of Glycyl H-1152 in the cell culture medium. A suggested concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO or water at the same final concentration as the highest inhibitor concentration).

  • Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Glycyl H-1152 or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes to 2 hours). The optimal incubation time should be determined empirically.

  • Cell Lysis: After incubation, wash the cells once with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

Protocol 2: Western Blotting for Phospho-MYPT1 (Thr696)
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MYPT1 (Thr696) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the ECL chemiluminescent substrate to the membrane and visualize the protein bands using an appropriate imaging system.

  • Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies against total MYPT1 and a loading control (GAPDH or β-actin).

Data Analysis
  • Densitometry: Quantify the band intensities from the Western blots using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the phospho-MYPT1 band to the intensity of the total MYPT1 band. Further normalize this ratio to the loading control (GAPDH or β-actin).

  • IC₅₀ Determination: Plot the normalized phospho-MYPT1 levels against the logarithm of the Glycyl H-1152 concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

Mandatory Visualizations

G ligand Ligands (e.g., LPA, Ang II) receptor GPCR ligand->receptor rhoa RhoA-GDP (inactive) receptor->rhoa Activates GEFs rhoa_active RhoA-GTP (active) rhoa->rhoa_active GTP loading rock ROCK rhoa_active->rock Activates mypt1 MYPT1 rock->mypt1 Phosphorylates p_mypt1 p-MYPT1 (Thr696) (inactive) glycyl Glycyl H-1152 glycyl->rock Inhibits mlcp MLCP mypt1->mlcp Part of p_mypt1->mlcp Inhibits p_mlc p-MLC mlcp->p_mlc Dephosphorylates mlc MLC mlc->p_mlc MLCK cytoskeleton Cytoskeletal Reorganization (Stress Fibers, Contraction) p_mlc->cytoskeleton G start Seed Cells in 6-well Plates culture Culture Overnight (70-80% Confluency) start->culture treat Treat with Glycyl H-1152 (0.1 nM - 10 µM) and Vehicle Control culture->treat incubate Incubate (e.g., 30 min - 2 hr) treat->incubate lyse Wash with PBS & Lyse Cells incubate->lyse quantify Quantify Protein Concentration (BCA) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF/Nitrocellulose sds_page->transfer block Block Membrane (5% BSA in TBST) transfer->block primary_ab Incubate with Primary Antibody (anti-p-MYPT1 Thr696) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab Wash x3 detect Detect with ECL and Image secondary_ab->detect Wash x3 reprobe Strip and Re-probe for Total MYPT1 and Loading Control (e.g., GAPDH) detect->reprobe analyze Densitometry, Normalization, and IC50 Calculation reprobe->analyze

References

Application Notes and Protocols for Detecting p-MYPT1 by Western Blot Following Glycyl H-1152 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myosin phosphatase target subunit 1 (MYPT1) is a key regulatory subunit of myosin light chain phosphatase (MLCP). The phosphorylation status of MYPT1 is critical in regulating smooth muscle contraction, cell migration, and other cellular processes. Rho-associated kinase (ROCK) is a primary kinase that phosphorylates MYPT1 at specific inhibitory sites, namely Threonine 696 (Thr696) and Threonine 853 (Thr853) in humans. This phosphorylation inhibits MLCP activity, leading to an increase in myosin light chain phosphorylation and subsequent cellular contraction.[1][2][3] Glycyl H-1152 is a potent and selective inhibitor of ROCK.[4][5] By inhibiting ROCK, Glycyl H-1152 is expected to decrease the phosphorylation of MYPT1. This document provides a detailed protocol for performing Western blot analysis to detect changes in MYPT1 phosphorylation at Thr696 and Thr853 following treatment with Glycyl H-1152.

Signaling Pathway

The RhoA/ROCK signaling pathway plays a crucial role in regulating the phosphorylation of MYPT1. Activated RhoA (RhoA-GTP) binds to and activates ROCK.[6] ROCK then directly phosphorylates MYPT1 at inhibitory sites Thr696 and Thr853.[2][7] This phosphorylation inhibits the activity of myosin light chain phosphatase (MLCP), leading to increased phosphorylation of the myosin light chain (MLC) and promoting smooth muscle contraction and stress fiber formation. Glycyl H-1152, as a ROCK inhibitor, blocks this phosphorylation cascade.

G cluster_0 Agonists Agonists RhoA_GDP RhoA-GDP (Inactive) Agonists->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates Glycyl_H1152 Glycyl H-1152 Glycyl_H1152->ROCK Inhibits p_MYPT1 p-MYPT1 (Thr696/Thr853) (Inactive MLCP) MYPT1->p_MYPT1 MLC Myosin Light Chain (MLC) p_MYPT1->MLC Inhibits dephosphorylation of p-MLC p_MLC p-MLC MLC->p_MLC MLCK Contraction Cell Contraction & Stress Fiber Formation p_MLC->Contraction G Cell_Culture 1. Cell Culture (e.g., HEK293) Treatment 2. Treatment - Vehicle (Control) - Glycyl H-1152 (e.g., 1-10 µM) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-MYPT1, Total MYPT1, Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL) Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

References

Application Notes and Protocols: Glycyl H-1152 Hydrochloride in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl H-1152 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of smooth muscle contraction, primarily by sensitizing the contractile apparatus to Ca2+. It does so by inhibiting myosin light chain phosphatase (MLCP), which leads to an increase in the phosphorylation of the myosin light chain (MLC) and subsequent smooth muscle contraction. Due to its pivotal role in this pathway, Glycyl H-1152 is an invaluable tool for investigating the mechanisms of smooth muscle contraction and for the development of therapeutic agents targeting smooth muscle hypercontractility, such as in asthma and hypertension.

These application notes provide a summary of the inhibitory profile of Glycyl H-1152, detailed protocols for its use in isolated smooth muscle tissue bath assays, and visual representations of the relevant signaling pathway and experimental workflow.

Data Presentation

The inhibitory activity of this compound against ROCK and its selectivity over other kinases are crucial for interpreting experimental results. The following table summarizes key quantitative data for this compound.

Target KinaseIC50 Value (μM)Notes
ROCKII0.0118Glycyl H-1152 is a highly potent inhibitor of ROCKII.[1][2][3]
Aurora A2.35Demonstrates good selectivity over Aurora A.[1][2][3]
CAMKII2.57Shows significant selectivity against Ca2+/calmodulin-dependent protein kinase II.[1][2][3]
PKG3.26Exhibits selectivity over cGMP-dependent protein kinase.[1][2][3]
PKA> 10Poor inhibitor of cAMP-dependent protein kinase, indicating high selectivity.[1][3]
PKC> 10Poor inhibitor of protein kinase C, indicating high selectivity.[1][3]

Signaling Pathway of Smooth Muscle Contraction and Inhibition by Glycyl H-1152

The contraction of smooth muscle is initiated by various stimuli that increase intracellular Ca2+ concentration and/or enhance the Ca2+ sensitivity of the contractile machinery. The RhoA/ROCK pathway is a key regulator of Ca2+ sensitization.

G cluster_0 cluster_1 cluster_2 Agonist Agonist (e.g., Phenylephrine (B352888), Carbachol) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR G_protein Gq / G12/13 GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC RhoA_GDP RhoA-GDP (inactive) G_protein->RhoA_GDP activates GEFs IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR binds to IP3R Ca2_release Ca²⁺ Release SR->Ca2_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca2_release->Ca_Calmodulin forms complex MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active activates MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading ROCK Rho-kinase (ROCK) RhoA_GTP->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits Glycyl_H1152 Glycyl H-1152 hydrochloride Glycyl_H1152->ROCK inhibits pMLC Phosphorylated MLC (pMLC) MLCP->pMLC dephosphorylates MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: Signaling pathway of smooth muscle contraction and ROCK inhibition.

Experimental Protocols

The isolated tissue bath (organ bath) assay is a fundamental technique to study the effects of compounds on smooth muscle contractility. Below are detailed protocols for preparing and using vascular, airway, and gastrointestinal smooth muscle tissues to evaluate the inhibitory effects of this compound.

General Workflow for Isolated Tissue Bath Assay

G cluster_0 Preparation cluster_1 Equilibration & Viability Check cluster_2 Experiment cluster_3 Data Analysis A1 Tissue Dissection (e.g., Aorta, Trachea, Ileum) A2 Cut into Rings/Strips A1->A2 A3 Mount in Organ Bath (in Physiological Salt Solution) A2->A3 B1 Equilibrate under Basal Tension (e.g., 1-2g for ~60 min) A3->B1 Transfer to bath B2 Challenge with KCl (e.g., 60-80 mM) to assess viability B1->B2 B3 Washout and Return to Baseline B2->B3 C1 Pre-incubate with Vehicle or Glycyl H-1152 (various concentrations) B3->C1 C2 Induce Contraction with Agonist (e.g., Phenylephrine, Carbachol) C1->C2 C3 Record Isometric Tension C2->C3 D1 Measure Peak or Sustained Contraction C3->D1 D2 Normalize Data (% of maximal contraction or % inhibition) D1->D2 D3 Generate Concentration-Response Curves and calculate IC₅₀ values D2->D3

Caption: General experimental workflow for smooth muscle contraction assays.
Protocol 1: Vascular Smooth Muscle (Rat Thoracic Aorta)

This protocol describes the use of isolated rat aortic rings to assess the vasorelaxant effects of Glycyl H-1152 on contractions induced by the α1-adrenergic agonist, phenylephrine.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit Solution (in mM): NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, glucose 11.1

  • Phenylephrine hydrochloride

  • This compound

  • Isolated tissue bath system with force-displacement transducers

  • Carbogen gas (95% O2 / 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the rat by an approved method and perform a thoracotomy to expose the thoracic aorta.

    • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in length. For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick.

  • Mounting and Equilibration:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Apply a basal tension of 2 g to each ring and allow the tissue to equilibrate for at least 60 minutes. Replace the bath solution every 15-20 minutes.

  • Viability and Contraction:

    • After equilibration, assess the viability of the tissue by inducing a contraction with 60 mM KCl.

    • Wash the tissues to return to baseline tension.

    • To test the inhibitory effect of Glycyl H-1152, pre-incubate the tissues with desired concentrations of the inhibitor (e.g., 1 nM to 10 µM) or vehicle for 30 minutes.

    • Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

  • Data Acquisition and Analysis:

    • Record the isometric tension continuously.

    • The inhibitory effect of Glycyl H-1152 is calculated as the percentage reduction of the phenylephrine-induced contraction.

    • Construct a concentration-response curve and determine the IC50 value.

Protocol 2: Airway Smooth Muscle (Guinea Pig Trachea)

This protocol details the use of guinea pig tracheal rings to evaluate the relaxant effect of Glycyl H-1152 on muscarinic agonist-induced contraction.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Krebs-Henseleit Solution

  • Carbachol (B1668302) or Acetylcholine

  • This compound

  • Isolated tissue bath system

  • Carbogen gas

Procedure:

  • Tissue Preparation:

    • Euthanize the guinea pig and dissect the trachea.

    • Place the trachea in cold Krebs-Henseleit solution.

    • Clean the trachea of surrounding tissues and cut it into rings, typically 2-3 cartilage bands wide.

    • The rings can be cut open opposite the smooth muscle to form a strip.

  • Mounting and Equilibration:

    • Suspend the tracheal preparations in organ baths containing Krebs-Henseleit solution at 37°C, gassed with carbogen.

    • Apply a resting tension of 1 g and allow for a 60-minute equilibration period, with solution changes every 15 minutes.

  • Contraction and Relaxation:

    • After equilibration, induce a sustained, submaximal contraction with carbachol (e.g., 0.1-1 µM) or another suitable contractile agonist like histamine (B1213489).

    • Once a stable contraction plateau is reached, add cumulative concentrations of Glycyl H-1152 (e.g., 1 nM to 10 µM) to the bath.

  • Data Acquisition and Analysis:

    • Record the changes in isometric tension.

    • Express the relaxation induced by Glycyl H-1152 as a percentage of the pre-contracted tension.

    • Plot the concentration-response curve and calculate the IC50 value for relaxation.

Protocol 3: Gastrointestinal Smooth Muscle (Guinea Pig Ileum)

This protocol is for assessing the effect of Glycyl H-1152 on the contractility of intestinal smooth muscle using segments of guinea pig ileum.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350g)

  • Tyrode's Solution (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.6

  • Carbachol or Histamine

  • This compound

  • Isolated tissue bath system

  • Carbogen gas

Procedure:

  • Tissue Preparation:

    • Following euthanasia, open the abdominal cavity and remove a segment of the terminal ileum.

    • Flush the lumen with warm Tyrode's solution to remove contents.

    • Cut the ileum into segments of 1.5-2 cm in length.

  • Mounting and Equilibration:

    • Suspend the ileal segments longitudinally in organ baths filled with Tyrode's solution at 37°C and aerated with carbogen.

    • Apply a preload of 1 g and allow the tissue to equilibrate for 30-60 minutes, washing every 15 minutes.

  • Inhibition of Contraction:

    • Pre-incubate the ileal segments with various concentrations of Glycyl H-1152 (e.g., 10 nM to 30 µM) or vehicle for 20-30 minutes.

    • Construct a cumulative concentration-response curve for a contractile agonist such as carbachol or histamine.

  • Data Acquisition and Analysis:

    • Record the isometric contractions.

    • Compare the concentration-response curves in the absence and presence of Glycyl H-1152.

    • The inhibitory effect can be quantified by determining the shift in the EC50 of the agonist or the reduction in the maximal response.

Conclusion

This compound is a highly effective and selective tool for the investigation of Rho-kinase mediated signaling in smooth muscle. Its potency allows for its use at low concentrations, minimizing off-target effects. The provided protocols offer a robust framework for researchers to study the impact of ROCK inhibition on the contractility of various smooth muscle tissues. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a better understanding of smooth muscle physiology and pathophysiology.

References

Protocol for Dissolving and Storing Glycyl H-1152 Hydrochloride: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective dissolution, storage, and use of Glycyl H-1152 hydrochloride, a potent and selective Rho-associated coiled-coil forming kinase (ROCK) inhibitor.

This compound is a valuable tool for investigating the role of ROCK signaling in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Accurate preparation and storage of this compound are critical for obtaining reliable and reproducible experimental results.

Properties and Storage

This compound is a water-soluble and cell-permeable compound. Proper storage is essential to maintain its stability and activity.

PropertyRecommendation
Storage of Solid Store desiccated at room temperature or -20°C for long-term stability (≥ 2 years).[1][2] Keep the container tightly sealed to prevent moisture absorption.[2]
Shipping Condition Typically shipped at ambient temperature.[1][3] Upon receipt, follow the storage instructions provided on the product datasheet.
Solution Storage Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4] Aliquot solutions to avoid repeated freeze-thaw cycles.[4] Before use, equilibrate the solution to room temperature and ensure no precipitation is present.[3]

Dissolution Protocol

This compound exhibits good solubility in several common laboratory solvents. The choice of solvent will depend on the intended downstream application.

Table of Solubilities:

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water 44.94100
DMSO 22.4750
DMF 5~11.1
Ethanol 2~4.4
PBS (pH 7.2) 10~22.2

Data sourced from various suppliers.[1][3][5][6]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 449.4 g/mol ), dissolve 4.494 mg of the compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes and store at -20°C or -80°C.

Signaling Pathway

Glycyl H-1152 is a potent inhibitor of ROCK, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating actomyosin (B1167339) contractility.

ROCK_Signaling_Pathway RhoA/ROCK Signaling Pathway LPA LPA / Growth Factors GPCR GPCR / RTK LPA->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits LIMK LIM Kinase ROCK->LIMK Activates Glycyl_H1152 Glycyl H-1152 hydrochloride Glycyl_H1152->ROCK pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Dephosphorylates Actomyosin Actomyosin Contraction pMLC->Actomyosin Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Stab Actin Filament Stabilization

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are example protocols that can be adapted for the use of this compound.

Experimental_Workflow General Experimental Workflow Start Start Experiment Prep_Stock Prepare Glycyl H-1152 Stock Solution Start->Prep_Stock Assay_Setup Set up In Vitro Kinase Assay or Cell-Based Assay Prep_Stock->Assay_Setup Add_Inhibitor Add Glycyl H-1152 (or vehicle control) Assay_Setup->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Data_Acquisition Data Acquisition (e.g., Luminescence, Imaging, Western Blot) Incubate->Data_Acquisition Data_Analysis Data Analysis (e.g., IC50 calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for experiments involving this compound.

Protocol 1: In Vitro ROCK Kinase Assay (Luminescent)

This protocol is adapted for a luminescent-based kinase assay to determine the IC50 of this compound.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

    • Dilute recombinant active ROCK enzyme and a suitable substrate (e.g., S6 peptide or MYPT1) in the kinase buffer.

    • Prepare a serial dilution of this compound in the kinase buffer. Include a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • In a 384-well white plate, add the serially diluted this compound or vehicle control.

    • Add the diluted ROCK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP (at a concentration close to its Km) to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This is achieved by adding a reagent that depletes the remaining ATP.

    • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol details the use of this compound to assess its effect on cancer cell migration.

  • Cell Seeding:

    • Seed cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate and grow to a confluent monolayer.

  • Wound Creation:

    • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Inhibitor Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Image Acquisition:

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each condition and compare the migration rate between treated and control groups.

Protocol 3: Neurite Outgrowth Assay

This protocol describes how to evaluate the effect of this compound on neurite outgrowth in a neuronal cell line.

  • Cell Plating:

    • Coat a 96-well plate with a suitable substrate (e.g., poly-L-lysine followed by laminin) to promote neuronal adhesion and differentiation.

    • Plate neuronal cells (e.g., PC12 or SH-SY5Y) at an appropriate density.

  • Inhibitor Application:

    • After the cells have adhered, replace the medium with a differentiation medium containing different concentrations of this compound or a vehicle control.

  • Incubation:

    • Incubate the cells for 24-72 hours to allow for neurite extension.

  • Immunostaining and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and stain for a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody.

    • Acquire images using a fluorescence microscope.

  • Quantification:

    • Measure the length of the longest neurite for a significant number of neurons in each condition using image analysis software.

    • Compare the average neurite length between the different treatment groups.[7][8]

Protocol 4: Western Blot Analysis of ROCK Activity

This protocol is for assessing the phosphorylation status of downstream targets of ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phosphorylated MYPT1 (e.g., p-MYPT1 Thr696 or Thr853).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the p-MYPT1 signal to total MYPT1 or a loading control (e.g., GAPDH or β-actin) to determine the relative change in phosphorylation.

References

Application Notes and Protocols for In Vitro Kinase Assay with Glycyl H-1152 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl H-1152 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] It is a glycyl derivative of H-1152, exhibiting improved selectivity for ROCKII.[1][3][4] The ROCK signaling pathway plays a crucial role in various cellular processes, including cytoskeletal regulation, cell migration, and smooth muscle contraction.[5] Dysregulation of this pathway is implicated in numerous diseases, making ROCK an attractive therapeutic target. These application notes provide detailed protocols for conducting in vitro kinase assays to evaluate the inhibitory activity of this compound against ROCKII and to assess its kinase selectivity.

Data Presentation

The inhibitory activity of this compound is characterized by its half-maximal inhibitory concentration (IC50) against its primary target, ROCKII, and a panel of other kinases to determine its selectivity profile.

KinaseIC50 (µM)
ROCKII0.0118
Aurora A2.35
CAMKII2.57
PKG3.26
PKA> 10
PKC> 10

Table 1: IC50 values of this compound against a panel of kinases. Data is compiled from multiple sources.[1][2][3][4]

A comprehensive kinase selectivity profile has shown that Glycyl H-1152 is a highly selective inhibitor for ROCKI and ROCKII.[3]

Signaling Pathway

The ROCK signaling pathway is a critical downstream effector of the small GTPase RhoA. Upon activation, RhoA binds to and activates ROCK, which in turn phosphorylates a variety of downstream substrates, leading to the regulation of actin-myosin contractility and other cellular functions. A key substrate of ROCK is the Myosin Phosphatase Target subunit 1 (MYPT1), which, when phosphorylated, leads to the inhibition of myosin light chain phosphatase and an increase in myosin light chain phosphorylation, ultimately promoting cell contraction.

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA) GPCR GPCR Extracellular_Signals->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates Glycyl_H1152 Glycyl H-1152 hydrochloride Glycyl_H1152->ROCK Inhibits MLCP MLC Phosphatase (Active) MYPT1->MLCP MYPT1->MLCP_p MLC_p p-MLC MLCP->MLC_p Dephosphorylates MLC->MLC_p Actomyosin_Contraction Actomyosin Contraction & Cytoskeletal Rearrangement MLC_p->Actomyosin_Contraction

Caption: The ROCK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination of this compound against ROCKII

This protocol describes a luminescence-based in vitro kinase assay using the ADP-Glo™ Kinase Assay platform to determine the IC50 value of this compound against ROCKII. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • This compound

  • Recombinant human ROCKII enzyme

  • ROCKtide (a peptide substrate for ROCK) or recombinant MYPT1

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow:

experimental_workflow A Compound Preparation: Serial dilution of Glycyl H-1152 in DMSO B Assay Plate Setup: Add diluted compound or DMSO control A->B C Enzyme Addition: Add ROCKII enzyme to each well B->C D Pre-incubation: Allow inhibitor-enzyme binding (10-15 min) C->D E Reaction Initiation: Add Substrate/ATP mix D->E F Kinase Reaction: Incubate at RT (e.g., 60 min) E->F G Reaction Stoppage: Add ADP-Glo™ Reagent F->G H ATP Depletion: Incubate at RT (40 min) G->H I Signal Generation: Add Kinase Detection Reagent H->I J Signal Stabilization: Incubate at RT (30-60 min) I->J K Data Acquisition: Measure Luminescence J->K L Data Analysis: Calculate IC50 value K->L

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation:

    • To the wells of a white, opaque 384-well plate, add 1 µL of the serially diluted this compound or DMSO vehicle control.

  • Enzyme and Substrate Preparation:

    • Thaw the recombinant ROCKII enzyme on ice and dilute it to the desired working concentration in cold Kinase Buffer.

    • Prepare a 2X Substrate/ATP mix containing the ROCKtide peptide substrate and ATP in Kinase Buffer. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically by performing enzyme and ATP titration experiments.

  • Kinase Reaction:

    • Add 2 µL of the diluted ROCKII enzyme to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well. The total reaction volume is now 5 µL.

    • Mix the plate gently.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the kinase reaction.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

  • Signal Generation and Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all experimental wells.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of this compound, it is recommended to screen the compound against a broad panel of kinases. This can be performed using the same in vitro kinase assay format described above, substituting the ROCKII enzyme and its specific substrate with other kinases and their respective substrates. Commercially available kinase profiling services offer comprehensive screening against hundreds of kinases.

Logical Relationship for Kinase Selectivity Assessment:

kinase_selectivity Compound Glycyl H-1152 hydrochloride Primary_Assay Primary Assay: Inhibition of ROCKII Compound->Primary_Assay Selectivity_Screen Selectivity Screening: Panel of diverse kinases Compound->Selectivity_Screen Potency Determine IC50 (High Potency) Primary_Assay->Potency Selectivity_Profile Generate Kinase Selectivity Profile Potency->Selectivity_Profile Off_Target_Activity Measure % Inhibition at a fixed concentration (e.g., 1 µM) Selectivity_Screen->Off_Target_Activity IC50_Follow_Up Determine IC50 for significant off-targets Off_Target_Activity->IC50_Follow_Up IC50_Follow_Up->Selectivity_Profile

Caption: Logical workflow for assessing the kinase selectivity of an inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glycyl H-1152 Hydrochloride Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Glycyl H-1152 hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1] It is a glycyl analog of H-1152 dihydrochloride (B599025) with improved selectivity for ROCK2. The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, migration, and apoptosis.[2][3] By inhibiting ROCK, this compound can modulate these cellular processes.

Q2: What are the common applications of this compound in cell culture?

This compound and other ROCK inhibitors are frequently used to:

  • Improve the survival of dissociated single cells, such as human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), by preventing apoptosis (anoikis).[4][5]

  • Enhance cell attachment and wound healing.[6][7]

  • Study the role of the ROCK signaling pathway in various cellular processes, including cell migration, neurite outgrowth, and cancer cell invasion.[2][8]

  • Promote the differentiation of certain cell types, such as spiral ganglion neurons.

Q3: What is a typical starting concentration for this compound in cell culture?

A common starting concentration for ROCK inhibitors like Y-27632 is 10 µM.[5] For H-1152, concentrations ranging from 0.1 µM to 10 µM have been used in various studies.[9][10] Given that Glycyl H-1152 has a very low IC50 value (11.8 nM for ROCK2), a pilot experiment with a concentration range of 0.1 µM to 5 µM is a reasonable starting point for a new cell line. However, the optimal concentration is highly cell-type dependent and should be determined empirically.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[1] It is recommended to prepare a concentrated stock solution (e.g., 10 mM in sterile water or DMSO), aliquot it into single-use volumes, and store at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1] Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect on cell morphology 1. Incorrect Concentration: The concentration used may be too low for the specific cell type.[11] 2. Cell Type Insensitivity: Some cell lines may have a lower dependency on the ROCK pathway for maintaining their morphology.[11] 3. Inactive Compound: The inhibitor may have degraded due to improper storage or handling.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 10 µM). 2. Consider using a different cell line known to be responsive to ROCK inhibition as a positive control. 3. Verify the activity of your inhibitor stock on a sensitive cell line. Prepare fresh stock solutions if necessary.
Unexpected Cell Death or Cytotoxicity 1. Off-target Effects: At high concentrations, the inhibitor might affect other kinases. Glycyl H-1152 shows selectivity for ROCKII, but at higher concentrations, it can inhibit other kinases like Aurora A and CAMKII. 2. Induction of Apoptosis: The ROCK pathway plays a complex role in apoptosis. In some cell types, its inhibition can promote cell death.[12] 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Perform a dose-response curve to determine the optimal concentration that elicits the desired effect without causing significant cytotoxicity. Use the lowest effective concentration. 2. Assess apoptosis using methods like caspase activity assays or Annexin V staining. 3. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%).
Precipitate Formation in Culture Medium 1. Solubility Issues: The inhibitor may not be fully dissolved in the culture medium, especially at higher concentrations or if the stock solution was not properly prepared. 2. Interaction with Media Components: Some components of the cell culture medium could potentially interact with the compound, leading to precipitation.1. Ensure the stock solution is fully dissolved before diluting it into the culture medium. Briefly vortexing the stock solution can help. 2. Prepare fresh dilutions of the inhibitor in pre-warmed culture medium immediately before use. 3. If precipitation persists, consider preparing the stock solution in a different solvent (e.g., sterile water instead of DMSO, if compatible with your experimental setup).
Changes in Cell Adhesion 1. Expected Effect: Inhibition of the ROCK pathway often leads to a reduction in stress fibers and focal adhesions, which can alter cell adhesion properties.[13][14]1. This is an expected outcome of ROCK inhibition. Quantify changes in cell adhesion using a cell adhesion assay if this is a critical parameter for your experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Cell Viability Assay

This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your specific cell line using a common cell viability assay (e.g., MTT, XTT, or a resazurin-based assay).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.01, 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability (%) against the logarithm of the inhibitor concentration. The optimal concentration range will be the highest concentrations that do not significantly reduce cell viability.

Protocol 2: Visual and Quantitative Analysis of Morphological Changes

This protocol describes how to observe and quantify changes in cell morphology induced by this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Glass-bottom dishes or coverslips

  • Phalloidin (B8060827) conjugate (for F-actin staining)

  • DAPI or Hoechst (for nuclear staining)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding: Seed your cells on glass-bottom dishes or coverslips and allow them to adhere and spread.

  • Treatment: Treat the cells with the predetermined optimal concentration of this compound and a vehicle control for a suitable duration (effects on morphology are often rapid, within 1-4 hours).[11]

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 5-10 minutes.

    • Wash with PBS.

    • Stain with a fluorescently labeled phalloidin conjugate to visualize F-actin and DAPI/Hoechst to visualize nuclei.

  • Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

  • Visual Observation: Observe changes in cell shape (e.g., rounding, loss of stress fibers).[11]

  • Quantitative Analysis: Use image analysis software to quantify morphological parameters such as cell area, perimeter, circularity, and aspect ratio.[11] This will provide objective data on the effects of the inhibitor.

Signaling Pathways and Workflows

ROCK Signaling Pathway

ROCK_Signaling_Pathway RhoA_GTP Active RhoA (GTP-bound) ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Activates Cofilin Cofilin LIMK->Cofilin Inhibits MLCP->MLC Dephosphorylates Actin_Polymerization Actin Filament Stabilization Cofilin->Actin_Polymerization Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction Glycyl_H1152 Glycyl H-1152 hydrochloride Glycyl_H1152->ROCK Inhibits Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of Glycyl H-1152 seed_cells->prepare_dilutions treat_cells Treat Cells with Inhibitor prepare_dilutions->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data & Determine Optimal Conc. read_plate->analyze_data end End analyze_data->end Troubleshooting_Cell_Death issue Unexpected Cell Death Observed cause1 High Inhibitor Concentration? issue->cause1 cause2 Solvent Toxicity? issue->cause2 cause3 Cell Line Sensitivity to ROCK Inhibition? issue->cause3 solution1 Perform Dose-Response and use lower conc. cause1->solution1 solution2 Check final DMSO conc. (keep <0.1%) cause2->solution2 solution3 Perform Apoptosis Assay (e.g., Caspase-3 activity) cause3->solution3

References

Troubleshooting inconsistent results with Glycyl H-1152 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and achieving consistent results with Glycyl H--1152 hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Glycyl H-1152 hydrochloride solution appears to have lost potency, leading to inconsistent results. What are the possible causes and solutions?

A1: Reduced potency of this compound can stem from several factors related to its preparation and storage.

  • Improper Storage: To maintain its activity, this compound powder should be stored desiccated at room temperature. Once dissolved, stock solutions in water (up to 100 mM) or DMSO (up to 50 mM) should be prepared fresh for each experiment.[1][2] If storage is necessary, aliquots of the stock solution should be stored at -20°C for no more than one month.[2] Repeated freeze-thaw cycles should be avoided.

  • Solution Instability: It is highly recommended to prepare and use solutions on the same day to ensure maximum potency.[2] Before use, stored solutions should be equilibrated to room temperature and inspected for any precipitation.[2]

  • Batch-to-Batch Variability: The molecular weight of this compound can vary between batches due to hydration.[3] This can affect the actual concentration of your stock solution. Always refer to the batch-specific molecular weight on the Certificate of Analysis when preparing your solutions.[1][3]

Troubleshooting Workflow for Reduced Potency

G start Inconsistent/Reduced Potency Observed check_storage Verify Storage Conditions (Powder: RT, desiccated) (Solution: -20°C, max 1 month) start->check_storage check_prep Review Solution Preparation (Freshly prepared? Batch-specific MW used?) check_storage->check_prep Storage OK new_solution Prepare Fresh Solution from a new aliquot or vial check_storage->new_solution Incorrect Storage check_handling Assess Handling (Avoided freeze-thaw? Equilibrated before use?) check_prep->check_handling Preparation OK check_prep->new_solution Incorrect Preparation check_handling->new_solution Handling OK check_handling->new_solution Incorrect Handling test_activity Test in a Validated Assay (e.g., p-MLC Western Blot) new_solution->test_activity success Problem Resolved test_activity->success Activity Restored contact_support Contact Technical Support test_activity->contact_support Still Inconsistent

Caption: Troubleshooting workflow for reduced potency of Glycyl H-1152.

Q2: I am observing unexpected morphological changes in my cells after treatment with this compound. What could be the cause?

A2: this compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), which plays a central role in regulating the actin cytoskeleton. Therefore, significant morphological changes are expected.

  • Mechanism of Action: ROCK inhibition leads to decreased phosphorylation of myosin light chain (MLC), resulting in reduced stress fiber formation and changes in cell shape, adhesion, and migration.[4][5][6] In some cancer cell lines, ROCK inhibition can even revert a malignant, invasive phenotype to a more organized, less aggressive one in 3D cultures.[3][4]

  • Off-Target Effects: While Glycyl H-1152 is highly selective for ROCKII, at higher concentrations it can inhibit other kinases such as Aurora A, CAMKII, and PKG.[7] Inhibition of these kinases could contribute to unexpected phenotypes. For example, Aurora kinase inhibition can lead to defects in mitosis and cytokinesis.

  • Cell-Type Specificity: The effects of ROCK inhibition can be highly dependent on the cell type and the culture conditions (2D vs. 3D).[3][4]

If the observed morphological changes are undesirable or unexpected for your experimental goals, consider performing a dose-response experiment to find the optimal concentration that inhibits ROCK without causing excessive morphological alterations or off-target effects.

Q3: My cells are detaching from the culture plate after treatment with this compound. How can I prevent this?

A3: Cell detachment upon treatment with ROCK inhibitors is a known phenomenon due to the role of ROCK in cell adhesion.

  • Focal Adhesion Disruption: ROCK signaling is crucial for the formation and maintenance of focal adhesions, which anchor cells to the extracellular matrix. Inhibition of ROCK can lead to the disassembly of these structures, causing cells to detach.[8]

  • Concentration and Duration: High concentrations or prolonged exposure to Glycyl H-1152 can exacerbate cell detachment. It is crucial to determine the optimal concentration and treatment duration for your specific cell line and experimental endpoint.

  • Substrate Coating: Ensuring an adequate coating of the culture surface with extracellular matrix proteins (e.g., fibronectin, collagen) can enhance cell adhesion and may mitigate the detachment effect of the inhibitor.

Q4: I am seeing a decrease in cell viability or an increase in apoptosis in my cultures treated with this compound. Is this expected?

A4: While ROCK inhibitors are often used to increase cell survival, particularly in stem cell applications after dissociation, they can also induce apoptosis under certain conditions.[9]

  • Context-Dependent Apoptosis: The effect of ROCK inhibition on cell survival is context-dependent. In some cancer cells, ROCK inhibition can suppress survival pathways, leading to apoptosis. For instance, combining ROCK inhibitors with other agents like proteasome inhibitors has been shown to be effective in killing certain cancer cells.[5]

  • Off-Target Kinase Inhibition: At higher concentrations, inhibition of off-target kinases by Glycyl H-1152 could contribute to cytotoxicity.

  • Anoikis Prevention in Stem Cells: In human pluripotent stem cells (hPSCs), ROCK inhibitors are used to prevent anoikis (detachment-induced apoptosis) after single-cell dissociation.[9] However, prolonged use is not recommended as it can alter cell morphology.[6]

If you observe excessive cell death, it is recommended to perform a dose-response and time-course experiment to find a therapeutic window that inhibits ROCK signaling without inducing significant apoptosis.

Data Summary

Table 1: Kinase Selectivity of this compound

KinaseIC50 (µM)
ROCKII0.0118
Aurora A2.35
CAMKII2.57
PKG3.26
PKA> 10
PKC> 10

Data sourced from multiple suppliers and publications.[1][7]

Experimental Protocols & Signaling Pathways

Protocol 1: Assessment of ROCK Inhibition via Western Blotting for Phospho-Myosin Light Chain (p-MLC)

This protocol allows for the direct assessment of this compound activity in cells.

  • Cell Seeding: Plate cells at a desired density in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal ROCK activity, serum-starve the cells for 2-4 hours in a serum-free medium.

  • Inhibitor Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO or water).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-MLC (Thr18/Ser19) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total MLC or a loading control (e.g., GAPDH, β-actin) to ensure equal loading.

Expected Outcome: A dose-dependent decrease in the p-MLC signal should be observed with increasing concentrations of this compound, confirming its inhibitory activity on the ROCK pathway.

Protocol 2: Cell Migration (Wound Healing) Assay

This protocol assesses the effect of this compound on cell migration.

  • Cell Seeding: Plate cells in a 24-well plate and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the monolayer using a sterile p200 pipette tip.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Immediately acquire an image of the wound at time 0. Place the plate in an incubator with live-cell imaging capabilities or take images at regular intervals (e.g., every 6-12 hours) for 24-48 hours.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each treatment condition.

Expected Outcome: this compound is expected to inhibit cell migration, resulting in a slower rate of wound closure compared to the vehicle control.

Signaling Pathway: The ROCK Signaling Pathway and its Inhibition

G cluster_downstream Downstream Effects RhoA Active RhoA (GTP-bound) ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK->LIMK Activates GH1152 Glycyl H-1152 hydrochloride GH1152->ROCK Inhibits pMLC Phospho-MLC (p-MLC) MLCP->pMLC Dephosphorylates MLC->pMLC Actin Actin Filaments pMLC->Actin StressFibers Stress Fiber Formation Cell Contraction Cell Migration Actin->StressFibers Cofilin Cofilin LIMK->Cofilin Phosphorylates (inactivates) pCofilin Phospho-Cofilin (p-Cofilin) Cofilin->pCofilin ActinPoly Actin Polymerization Cofilin->ActinPoly Promotes (Actin Depolymerization)

Caption: The ROCK signaling pathway and the inhibitory action of Glycyl H-1152.

References

Potential off-target effects of Glycyl H-1152 hydrochloride on other kinases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of Glycyl H-1152 hydrochloride. This information is intended for researchers, scientists, and drug development professionals to help ensure accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It is a glycyl analog of H-1152 and exhibits improved selectivity for ROCK2.[3]

Q2: What are the known off-target kinases for this compound and its parent compound H-1152?

While this compound is highly selective for ROCK2, it and its parent compound H-1152 can inhibit other kinases at higher concentrations. Known off-targets include Aurora A, CaMKII, PKG, PKA, and PKC.[3][4][5] The inhibitory concentrations for these off-targets are significantly higher than for ROCK2.

Q3: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired biological response. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: I am observing unexpected phenotypes in my experiment. Could these be due to off-target effects?

Unexpected phenotypes could potentially be due to off-target effects, especially if you are using high concentrations of the inhibitor. We recommend cross-verifying your results with another ROCK inhibitor with a different chemical structure or using a genetic approach, such as siRNA-mediated knockdown of ROCK, to confirm that the observed phenotype is indeed due to ROCK inhibition.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments 1. Variability in compound concentration. 2. Cell passage number and confluency. 3. Differences in incubation time.1. Prepare fresh stock solutions and perform accurate dilutions. 2. Use cells within a consistent passage number range and standardize seeding density. 3. Optimize and maintain a consistent incubation time.
Unexpected cell toxicity Off-target effects at high concentrations.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Use a concentration well below the toxic threshold.
Results differ from published data 1. Different experimental conditions (cell line, stimuli). 2. Use of H-1152 instead of Glycyl H-1152.1. Carefully compare your experimental protocol with the published literature. 2. Confirm the specific compound used, as Glycyl H-1152 has improved selectivity over H-1152.

Kinase Selectivity Profile

The following tables summarize the inhibitory activity of this compound and its parent compound, H-1152, against a panel of kinases.

Table 1: Inhibitory Activity of this compound

KinaseIC50 (µM)
ROCK20.0118[3]
Aurora A2.35[3]
CaMKII2.57[3]
PKG3.26[3]
PKA> 10[3]
PKC> 10[3]

Table 2: Inhibitory Activity of H-1152

KinaseIC50 (µM)Ki (µM)
ROCK20.012[4][5]0.0016[4][6]
CaMKII0.180[4][5]-
PKG0.360[4][5]-
Aurora A0.745[4][5]-
PKA3.03[4][5]0.63[4]
Src3.06[4]-
PKC5.68[4][5]9.27[4]
Abl7.77[4]-
MKK416.9[4]-
MLCK28.3[4]10.1[4]
EGFR50.0[4]-
GSK3α60.7[4]-
AMPK100[4]-
p38α100[4]-

Experimental Protocols

In Vitro Kinase Assay

A generalized protocol for determining kinase inhibitory activity is as follows:

  • Purified recombinant kinase is incubated with the substrate (e.g., a specific peptide) in a kinase assay buffer.

  • This compound is added at various concentrations.

  • The kinase reaction is initiated by the addition of [γ-32P]ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the incorporation of phosphate (B84403) into the substrate is measured, typically by scintillation counting or autoradiography.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Signaling Pathway and Off-Target Interactions

Glycyl_H1152_Signaling cluster_upstream Upstream Activators cluster_target Primary Target Pathway cluster_inhibitor Inhibitor Action cluster_off_target Potential Off-Targets Ligands Ligands GPCRs GPCRs Ligands->GPCRs RhoA (GTP) RhoA (GTP) GPCRs->RhoA (GTP) ROCK2 ROCK2 RhoA (GTP)->ROCK2 Activates Downstream Effectors Downstream Effectors ROCK2->Downstream Effectors Phosphorylates Glycyl H-1152 Glycyl H-1152 Glycyl H-1152->ROCK2 Inhibits Aurora A Aurora A Glycyl H-1152->Aurora A Weakly Inhibits CaMKII CaMKII Glycyl H-1152->CaMKII Weakly Inhibits PKG PKG Glycyl H-1152->PKG Weakly Inhibits PKA PKA PKC PKC

Caption: Glycyl H-1152 mechanism and off-target interactions.

References

Technical Support Center: Glycyl H-1152 Hydrochloride Cytotoxicity Assessment in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Glycyl H-1152 hydrochloride in primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in primary neurons?

This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It is a glycyl analog of H-1152, with improved selectivity for ROCKII.[1] In neurons, the Rho/ROCK signaling pathway is involved in regulating cytoskeletal dynamics, which influences processes such as neurite outgrowth and retraction.[2][3][4] Inhibition of ROCK by Glycyl H-1152 is expected to block neurite retraction and can promote neurite extension.[3][5]

Q2: At what concentrations is this compound typically used in primary neuron cultures?

The optimal concentration of this compound should be determined empirically for each specific neuronal type and experimental condition. Based on its high potency for ROCKII (IC50 = 11.8 nM), concentrations in the low nanomolar to low micromolar range are typically effective for inhibiting the kinase.[1] It is recommended to perform a dose-response curve to determine the minimal effective concentration for the desired biological effect and to assess the threshold for any potential cytotoxicity.

Q3: Is this compound expected to be cytotoxic to primary neurons?

While high concentrations of any compound can be toxic, ROCK inhibitors like H-1152 and the related compound Y-27632 are generally not considered to be overtly cytotoxic to primary neurons at concentrations typically used to inhibit ROCK activity.[3][6] In fact, some studies have shown that ROCK inhibitors can have neuroprotective effects and enhance neuronal survival.[6][7] However, it is crucial to empirically determine the cytotoxic threshold in your specific primary neuron culture system.

Q4: Which cytotoxicity assays are recommended for primary neurons treated with this compound?

Several assays can be used to assess cytotoxicity in primary neurons. The choice of assay depends on the specific question being asked (e.g., membrane integrity, metabolic activity, or apoptosis). Commonly used assays include:

  • Lactate (B86563) Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.[8][9][10][11]

  • MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.[8][10][11] It's important to note that the MTT assay may not always accurately quantify neuroprotective effects.[8][9]

  • Apoptosis Assays (e.g., Caspase-3 Activity): These assays measure the activation of key enzymes in the apoptotic cascade, such as caspase-3.[12]

Q5: How should I interpret changes in neuronal morphology after treatment with this compound?

Given that this compound inhibits ROCK, a key regulator of the cytoskeleton, changes in neuronal morphology, such as increased neurite outgrowth, are an expected biological effect of the compound.[3][5] It is important not to mistake these morphological changes for signs of cytotoxicity. Always correlate morphological observations with quantitative cytotoxicity assays.

Troubleshooting Guides

Issue 1: High background or unexpected results in the LDH assay.

Possible Cause Troubleshooting Step
Phenol (B47542) red in the culture medium. Use a culture medium without phenol red, as it can interfere with the absorbance reading.
Serum in the culture medium. Serum contains LDH, which can lead to high background. If possible, switch to a serum-free medium for the duration of the experiment.
Cell lysis during medium collection. Handle the plates gently when collecting the supernatant for the LDH assay to avoid artificially lysing the cells.
Contamination of the culture. Microbial contamination can lead to cell death and LDH release. Regularly check cultures for any signs of contamination.

Issue 2: Low signal or inconsistent results in the MTT assay.

Possible Cause Troubleshooting Step
Low metabolic activity of primary neurons. Primary neurons may have lower metabolic rates compared to cell lines. Increase the incubation time with the MTT reagent or increase the cell seeding density.
Incomplete solubilization of formazan (B1609692) crystals. Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient time for the solubilization buffer to act.
Interference of the compound with MTT reduction. To test for this, perform the MTT assay in a cell-free system with and without this compound to see if it directly affects the reduction of MTT.

Issue 3: Increased cell death observed at expected non-toxic concentrations.

Possible Cause Troubleshooting Step
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%) and include a vehicle-only control in your experiments.
Compound degradation. Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Stressed or unhealthy primary neuron culture. The health of the primary neurons is critical. Ensure optimal culture conditions, including proper coating of the culture surface, appropriate media and supplements, and gentle handling.
Incorrect concentration of the compound. Double-check all calculations and dilutions to ensure the correct final concentration of this compound is being used.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

KinaseIC50 (µM)
ROCKII0.0118
Aurora A2.35
CAMKII2.57
PKG3.26
PKA> 10
PKC> 10

Data from Tocris Bioscience and MedChemExpress.[1]

Table 2: Comparison of Common Cytotoxicity Assays for Primary Neurons

AssayPrincipleAdvantagesDisadvantages
LDH Assay Measures release of lactate dehydrogenase (LDH) from damaged cells.[8][9][10][11]Simple, sensitive, and reflects loss of membrane integrity.[8][9]Can be affected by LDH in serum; does not distinguish between apoptosis and necrosis.
MTT Assay Measures the metabolic activity of viable cells by the reduction of MTT to formazan.[8][10][11]Well-established and reflects mitochondrial function.Can be influenced by changes in metabolic rate without cell death; may not accurately reflect neuroprotection.[8][9]
Caspase-3 Assay Measures the activity of caspase-3, a key executioner caspase in apoptosis.[12]Specific for apoptosis; provides mechanistic insight.May not detect non-apoptotic cell death; requires cell lysis.

Experimental Protocols

Protocol 1: Primary Neuron Culture

  • Coat Culture Surfaces: Coat culture plates or coverslips with a suitable substrate such as Poly-D-Lysine or Poly-L-Ornithine.

  • Tissue Dissection: Dissect the desired brain region (e.g., cortex or hippocampus) from embryonic rodents in ice-cold dissection buffer.

  • Dissociation: Mince the tissue and enzymatically dissociate it using a solution containing papain or trypsin.

  • Trituration: Gently triturate the dissociated tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Counting and Plating: Determine cell viability and density using a hemocytometer and Trypan Blue. Plate the neurons at the desired density in a serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 supplement and L-glutamine).

  • Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform partial media changes every 2-3 days.

Protocol 2: LDH Cytotoxicity Assay

  • Cell Treatment: Treat primary neurons with various concentrations of this compound and appropriate controls (vehicle and positive control for cytotoxicity).

  • Supernatant Collection: After the desired incubation period, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control (maximum LDH release).

Protocol 3: MTT Viability Assay

  • Cell Treatment: Treat primary neurons with various concentrations of this compound and appropriate controls.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.

Protocol 4: Caspase-3 Activity Assay (Colorimetric)

  • Cell Lysis: After treatment, lyse the primary neurons using a chilled lysis buffer provided with the assay kit. Incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the cell lysates to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase-3 Reaction: In a 96-well plate, add the cell lysate and the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Determine the fold-increase in caspase-3 activity compared to the untreated control.

Visualizations

G cluster_0 Rho/ROCK Signaling Pathway Extracellular Signals Extracellular Signals RhoA RhoA Extracellular Signals->RhoA Activates ROCK ROCK RhoA->ROCK Activates Downstream Effectors Downstream Effectors ROCK->Downstream Effectors Phosphorylates Cytoskeletal Reorganization Cytoskeletal Reorganization Downstream Effectors->Cytoskeletal Reorganization Neurite Retraction Neurite Retraction Cytoskeletal Reorganization->Neurite Retraction Glycyl H-1152 Glycyl H-1152 Glycyl H-1152->ROCK Inhibits

Caption: Rho/ROCK signaling pathway and the inhibitory action of Glycyl H-1152.

G cluster_1 Cytotoxicity Assessment Workflow Primary Neuron Culture Primary Neuron Culture Treatment with Glycyl H-1152 Treatment with Glycyl H-1152 Primary Neuron Culture->Treatment with Glycyl H-1152 Cytotoxicity Assays Cytotoxicity Assays Treatment with Glycyl H-1152->Cytotoxicity Assays LDH Assay LDH Assay Cytotoxicity Assays->LDH Assay MTT Assay MTT Assay Cytotoxicity Assays->MTT Assay Caspase-3 Assay Caspase-3 Assay Cytotoxicity Assays->Caspase-3 Assay Data Analysis Data Analysis LDH Assay->Data Analysis MTT Assay->Data Analysis Caspase-3 Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for assessing cytotoxicity.

G cluster_2 Troubleshooting Decision Tree Unexpected Cytotoxicity Unexpected Cytotoxicity Check Solvent Control Check Solvent Control Unexpected Cytotoxicity->Check Solvent Control Check Culture Health Check Culture Health Unexpected Cytotoxicity->Check Culture Health Verify Compound Concentration Verify Compound Concentration Unexpected Cytotoxicity->Verify Compound Concentration Solvent Toxicity? Solvent Toxicity? Check Solvent Control->Solvent Toxicity? Contamination or Stress? Contamination or Stress? Check Culture Health->Contamination or Stress? Calculation Error? Calculation Error? Verify Compound Concentration->Calculation Error? Reduce Solvent Conc. Reduce Solvent Conc. Solvent Toxicity?->Reduce Solvent Conc. Yes Optimize Culture Conditions Optimize Culture Conditions Contamination or Stress?->Optimize Culture Conditions Yes Recalculate and Re-test Recalculate and Re-test Calculation Error?->Recalculate and Re-test Yes

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

References

How to prevent Glycyl H-1152 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Glycyl H-1152 hydrochloride precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It is a glycyl analog of H-1152 that demonstrates improved selectivity for ROCKII, a key enzyme in the Rho/ROCK signaling pathway.[4][5] This pathway is involved in regulating cell shape, motility, and contraction by phosphorylating various downstream substrates, and its inhibition is crucial in research areas like neuroscience and cancer biology.[2][3]

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in water up to 100 mM and in DMSO up to 50 mM.[1][4] For long-term storage, the solid compound should be desiccated at room temperature.[4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for six months to a year.[1][6][7][8]

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid cellular toxicity and minimize the risk of precipitation, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%.[9] This may require preparing a more dilute intermediate stock solution before the final dilution into your media.

Data Summary: Solubility and Stock Solutions

The following table summarizes the key solubility and storage information for this compound.

PropertySpecificationCitations
Molecular Weight ~449.4 g/mol (Note: Always use the batch-specific molecular weight found on the vial label and CoA)[4]
Maximum Solubility 100 mM in Water50 mM in DMSO[1][4]
Solid Storage Desiccate at Room Temperature[1][4]
Stock Solution Storage Aliquot and store at -20°C (up to 1 month) or -80°C (up to 1 year).Avoid repeated freeze-thaw cycles.[1][6][7][8]
Final DMSO in Media Recommended: < 0.1%Maximum: < 0.5%[9]
Troubleshooting Guide: Preventing Precipitation

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I dissolved this compound in DMSO to make a concentrated stock. When I add it to my cell culture medium, a white or cloudy precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," typically occurs when a compound dissolved in an organic solvent like DMSO is rapidly diluted into an aqueous solution where it is less soluble.[9] The drastic change in solvent polarity causes the compound to fall out of solution.

Potential Causes & Solutions:

  • Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into the full volume of media is a common cause.

    • Solution: Perform a serial or intermediate dilution. First, add the DMSO stock to a smaller volume of pre-warmed (37°C) media, mix gently, and then add this intermediate solution to the final volume of media. Always add the stock solution slowly or dropwise while gently vortexing or swirling the media.[9]

  • Low Temperature of Media: The solubility of many compounds decreases at lower temperatures.

    • Solution: Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[9]

  • High Final Concentration: The target concentration in your media may exceed the compound's aqueous solubility limit.

    • Solution: Lower the final working concentration. If a high concentration is necessary, you may need to explore the use of solubilizing agents, but this should be tested for effects on your specific cell line.

Issue 2: Delayed Precipitation After Incubation

Question: My media containing this compound looks clear initially, but after several hours or a day in the 37°C incubator, I observe crystals or a hazy precipitate. What is happening?

Answer: Delayed precipitation can be caused by the compound's lower stability in the complex environment of cell culture media over time, or by interactions with media components.[8][9]

Potential Causes & Solutions:

  • Interaction with Media Components: The compound may slowly form insoluble complexes with salts (e.g., phosphates, calcium), amino acids, or proteins present in the serum.[9][10]

    • Solution: Try preparing the compound in a different basal media formulation. If using serum, test if reducing the serum percentage mitigates the issue. You can also perform a stability test by incubating the compound in your complete media for 24-48 hours without cells to confirm the issue.

  • Media Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, including the compound and salts, pushing them past their solubility limits.[10][11]

    • Solution: Ensure the incubator has adequate humidity. For long-term experiments, use filter-capped flasks or seal the plates with gas-permeable membranes to minimize evaporation.[11]

  • pH Shift in Media: Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of the compound.[10][12]

    • Solution: Ensure your medium contains a stable buffering system (e.g., HEPES) if you suspect significant pH shifts are occurring. Monitor the media color (if it contains phenol (B47542) red) as an indicator of pH.

Experimental Protocols

Protocol for Preparing this compound Working Solution

This protocol is designed to minimize the risk of precipitation when preparing a final working solution for cell culture experiments.

  • Prepare a High-Concentration Stock Solution:

    • Based on the batch-specific molecular weight, dissolve this compound in 100% DMSO to create a 50 mM stock solution.[4]

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[6]

    • Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes and store at -80°C.[8]

  • Prepare an Intermediate Dilution (Recommended):

    • Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

    • Thaw a single aliquot of the 50 mM DMSO stock solution at room temperature.

    • Create a 100X or 1000X intermediate stock by diluting the 50 mM stock into the pre-warmed complete medium. For example, to make a 1 mM intermediate stock, add 2 µL of the 50 mM stock to 98 µL of pre-warmed media. Mix gently by pipetting.

  • Prepare the Final Working Solution:

    • Add the required volume of the intermediate stock to your final volume of pre-warmed culture medium to achieve the desired final concentration.

    • Example: To prepare 10 mL of media with a final concentration of 10 µM, add 100 µL of the 1 mM intermediate stock to 9.9 mL of pre-warmed media.

    • Gently swirl the culture flask or plate to ensure even distribution.

  • Final Check and Incubation:

    • Before adding to cells, visually inspect the final working solution to ensure it is clear and free of any precipitate.

    • Equilibrate the medium in the CO₂ incubator for 15-30 minutes before introducing it to your cells.

Visualizations

TroubleshootingWorkflow start Precipitation Observed in Media q_when When does it occur? start->q_when immediate Immediately upon dilution q_when->immediate Immediate delayed After hours/days in incubator q_when->delayed Delayed cause_immediate Likely Cause: Rapid solvent exchange or concentration too high. immediate->cause_immediate sol_warm 1. Use pre-warmed (37°C) media. cause_immediate->sol_warm sol_slow 2. Add stock slowly/ dropwise while mixing. sol_warm->sol_slow sol_intermediate 3. Use an intermediate dilution step. sol_slow->sol_intermediate sol_lower_c 4. Lower final concentration. sol_intermediate->sol_lower_c cause_delayed Likely Cause: Media interaction, evaporation, or pH shift. delayed->cause_delayed sol_humidity 1. Check incubator humidity to prevent evaporation. cause_delayed->sol_humidity sol_media 2. Test stability in media (without cells). Try different media. sol_humidity->sol_media sol_ph 3. Ensure stable pH (e.g., use HEPES buffer). sol_media->sol_ph

Caption: Troubleshooting workflow for this compound precipitation.

ROCK_Signaling_Pathway ext_signal Inhibitory Ligands (e.g., Nogo, MAG) receptor Membrane Receptor Complex (e.g., NgR/p75) ext_signal->receptor rhoA_gdp RhoA-GDP (Inactive) receptor->rhoA_gdp activates GEFs rhoA_gtp RhoA-GTP (Active) rhoA_gdp->rhoA_gtp GTP GDP rhoA_gtp->rhoA_gdp GAPs rock ROCK rhoA_gtp->rock activates substrates Downstream Substrates (e.g., MLC, MYPT1) rock->substrates phosphorylates effect Actin Cytoskeleton Reorganization Growth Cone Collapse Increased Contractility substrates->effect h1152 Glycyl H-1152 (Inhibitor) h1152->rock

Caption: The Rho/ROCK signaling pathway and the inhibitory action of Glycyl H-1152.

ExperimentalWorkflow cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Application solid Dissolve Solid in 100% DMSO stock 50 mM Stock Solution solid->stock aliquot Aliquot & Store at -80°C stock->aliquot intermediate Prepare Intermediate Dilution in Media aliquot->intermediate warm_media Pre-warm (37°C) Complete Media warm_media->intermediate final Prepare Final Working Solution in Media intermediate->final inspect Visually Inspect for Precipitate final->inspect add_cells Add to Cells inspect->add_cells Clear

References

Addressing variability in neurite outgrowth assays using Glycyl H-1152

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Glycyl H-1152 in neurite outgrowth assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Glycyl H-1152 and how does it promote neurite outgrowth?

Glycyl H-1152 is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2][3][4] The ROCK signaling pathway is a key negative regulator of neurite outgrowth.[5][6] By inhibiting ROCK, Glycyl H-1152 disrupts the signaling cascade that leads to growth cone collapse and actin cytoskeleton contraction, thereby promoting neurite extension and neuronal regeneration.[5][6]

Q2: What is the optimal concentration of Glycyl H-1152 to use in my neurite outgrowth assay?

The optimal concentration of Glycyl H-1152 can vary depending on the cell type and specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Based on available literature for the related compound H-1152, concentrations in the range of 100 nM have been shown to be effective in promoting neurite extension.[7] However, for other ROCK inhibitors like Y-27632, concentrations around 10 µM are commonly used.[8] A good starting point for a dose-response curve could be a range from 10 nM to 10 µM.

Q3: How long should I incubate my cells with Glycyl H-1152?

The incubation time will depend on the neuronal cell type and the specific dynamics of neurite growth you wish to observe. In some studies using ROCK inhibitors, incubation periods of 24 to 72 hours have been shown to be effective for observing significant neurite outgrowth.[9] For time-lapse imaging, effects can sometimes be observed within hours. It is advisable to conduct a time-course experiment to determine the optimal incubation period for your specific assay.

Q4: Can Glycyl H-1152 affect cell viability?

While ROCK inhibitors like Y-27632 are often used to improve cell survival, particularly after single-cell dissociation of pluripotent stem cells, high concentrations or prolonged exposure can potentially have off-target effects or impact cell health.[10][11] It is crucial to assess cell viability in parallel with your neurite outgrowth measurements. This can be done using standard viability assays such as Trypan Blue exclusion, MTT assay, or live/dead cell staining.

Q5: What are the expected morphological changes in neurons treated with Glycyl H-1152?

Treatment with ROCK inhibitors can lead to changes in cell morphology beyond just neurite extension. For instance, Schwann cells co-cultured with neurons treated with ROCK inhibitors have shown a more elongated, spindle-like shape.[7] In some cell types, ROCK inhibition can lead to a broader, less spindle-shaped morphology.[11] It is important to document these changes as part of your experimental observations.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in neurite length between wells/replicates 1. Inconsistent cell seeding density: Uneven cell distribution can lead to variations in nutrient availability and cell-to-cell contact, affecting neurite growth. 2. Cell clumping: Aggregates of cells will not exhibit uniform neurite outgrowth. 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can alter media concentration. 4. Inconsistent compound concentration: Pipetting errors can lead to variations in the final concentration of Glycyl H-1152.1. Ensure a single-cell suspension before plating and use a consistent plating technique. Automated cell dispensers can improve consistency. 2. Gently triturate the cell suspension before plating to break up clumps. Consider using a cell strainer. 3. To minimize edge effects, fill the outer wells of the plate with sterile PBS or media without cells and do not use them for data collection. 4. Use calibrated pipettes and ensure thorough mixing of the compound in the media before adding to the cells.
No significant increase in neurite outgrowth with Glycyl H-1152 treatment 1. Sub-optimal concentration of Glycyl H-1152: The concentration used may be too low to effectively inhibit ROCK. 2. Poor cell health: If the cells are not healthy, they will not extend neurites regardless of treatment. 3. Degradation of Glycyl H-1152: Improper storage or handling of the compound can lead to loss of activity. 4. Inhibitory factors in the culture media: Components in the serum or other supplements may be inhibiting neurite outgrowth.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). 2. Assess cell viability before and after the experiment. Ensure optimal cell culture conditions, including proper media, supplements, and incubation. 3. Store Glycyl H-1152 according to the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 4. If possible, reduce the serum concentration or use a serum-free media formulation known to support neurite outgrowth for your specific cell type.
Decreased cell viability or cell detachment with Glycyl H-1152 treatment 1. Concentration of Glycyl H-1152 is too high: High concentrations of any compound can be cytotoxic. 2. Prolonged exposure: Continuous exposure to the inhibitor may negatively impact cell health over time. 3. Off-target effects: Although Glycyl H-1152 is a selective ROCK inhibitor, at high concentrations it may inhibit other kinases.[2][3][7] 4. Cell type sensitivity: Some neuronal cell types may be more sensitive to ROCK inhibition.1. Perform a dose-response curve to determine the optimal concentration that promotes neurite outgrowth without significant cytotoxicity. 2. Conduct a time-course experiment to find the shortest effective incubation time. 3. Use the lowest effective concentration to minimize potential off-target effects. 4. If using a sensitive cell line, consider a lower starting concentration range for your optimization experiments.
Difficulty in quantifying neurite outgrowth accurately 1. High cell density: Overlapping neurites from adjacent cells can be difficult to trace and measure. 2. Low-quality images: Poor focus, uneven illumination, or low signal-to-noise ratio can hinder automated image analysis. 3. Inappropriate analysis software/parameters: The algorithm used may not be optimized for your specific cell type or imaging conditions.1. Optimize cell seeding density to ensure that individual neurons and their neurites can be clearly distinguished. 2. Ensure proper microscope setup and image acquisition parameters. Use appropriate fluorescent stains with strong signals if performing immunocytochemistry. 3. Use validated neurite outgrowth analysis software and optimize the analysis parameters (e.g., neurite width, intensity threshold) for your images. Manual validation of a subset of images is recommended.

Data Presentation

Table 1: Kinase Inhibitory Profile of Glycyl H-1152

KinaseIC50 (µM)
ROCKII0.0118
Aurora A2.35
CAMKII2.57
PKG3.26
PKA> 10
PKC> 10

(Data sourced from Tocris Bioscience and MedChemExpress)[2][3][7][12]

Table 2: Effect of ROCK Inhibitors on Neurite Outgrowth (Comparative Data)

CompoundCell TypeConcentration% Increase in Neurite Length (vs. Control)Reference
H-1152Dorsal Root Ganglion Neurons (co-cultured with Schwann cells)100 nMSignificantly longer than control (p=0.02)[13]
Y-27632Dorsal Root Ganglion Neurons (co-cultured with Schwann cells)10 µMSignificantly longer than control (p≤0.001)[13]
Y-27632Human NT2 Model Neurons10 µM~70%[8]
Y-27632Human NT2 Model Neurons50 µM~102%[8]
FasudilHuman NT2 Model Neurons10 µM~25%[8]
FasudilHuman NT2 Model Neurons100 µM~75%[8]

Note: This table includes data from related ROCK inhibitors to provide an expected range of efficacy. The exact effect of Glycyl H-1152 should be determined experimentally.

Experimental Protocols

Protocol 1: General Neurite Outgrowth Assay using Glycyl H-1152

1. Cell Plating: a. Coat sterile multi-well plates (e.g., 96-well) with an appropriate substrate for your neuronal cells (e.g., Poly-D-Lysine, Laminin). b. Harvest and count your neuronal cells. Ensure a single-cell suspension. c. Seed the cells at a pre-determined optimal density to allow for individual neurite analysis. d. Allow cells to adhere for at least 4 hours, or overnight, in a humidified incubator at 37°C and 5% CO2.

2. Compound Preparation and Treatment: a. Prepare a stock solution of Glycyl H-1152 in an appropriate solvent (e.g., sterile water or DMSO). b. On the day of the experiment, dilute the Glycyl H-1152 stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations. c. Carefully remove the plating medium from the cells and replace it with the medium containing the different concentrations of Glycyl H-1152. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

3. Incubation: a. Incubate the cells for the desired period (e.g., 24-72 hours) in a humidified incubator at 37°C and 5% CO2.

4. Cell Staining and Imaging: a. After incubation, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. b. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. c. Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour. d. Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin) overnight at 4°C. e. Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark. A nuclear counterstain (e.g., DAPI) can also be included. f. Acquire images using a high-content imaging system or a fluorescence microscope.

5. Data Analysis: a. Use an automated image analysis software to quantify neurite outgrowth. Key parameters to measure include:

  • Total neurite length per neuron
  • Number of primary neurites per neuron
  • Number of branch points per neuron
  • Length of the longest neurite b. Simultaneously, quantify the number of viable cells in each well to assess cytotoxicity. c. Normalize the neurite outgrowth data to the vehicle control.

Mandatory Visualizations

G cluster_0 Extracellular Inhibitory Signals cluster_1 Neuronal Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Myelin-associated Glycoprotein (MAG) Myelin-associated Glycoprotein (MAG) Receptor Complex (e.g., NgR1, p75NTR) Receptor Complex (e.g., NgR1, p75NTR) Myelin-associated Glycoprotein (MAG)->Receptor Complex (e.g., NgR1, p75NTR) Nogo-A Nogo-A Nogo-A->Receptor Complex (e.g., NgR1, p75NTR) Chondroitin Sulfate Proteoglycans (CSPGs) Chondroitin Sulfate Proteoglycans (CSPGs) Chondroitin Sulfate Proteoglycans (CSPGs)->Receptor Complex (e.g., NgR1, p75NTR) RhoA-GTP (Active) RhoA-GTP (Active) Receptor Complex (e.g., NgR1, p75NTR)->RhoA-GTP (Active) ROCK ROCK RhoA-GTP (Active)->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC-P MLC-P ROCK->MLC-P Phosphorylates Cofilin-P (Inactive) Cofilin-P (Inactive) LIMK->Cofilin-P (Inactive) Phosphorylates Actin Depolymerization (Inhibited) Actin Depolymerization (Inhibited) Cofilin-P (Inactive)->Actin Depolymerization (Inhibited) Myosin II Activation Myosin II Activation MLC-P->Myosin II Activation Growth Cone Collapse Growth Cone Collapse Actin Depolymerization (Inhibited)->Growth Cone Collapse Myosin II Activation->Growth Cone Collapse Neurite Retraction Neurite Retraction Growth Cone Collapse->Neurite Retraction Glycyl H-1152 Glycyl H-1152 Glycyl H-1152->ROCK Inhibits

Caption: Glycyl H-1152 Signaling Pathway in Neurite Outgrowth.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Prepare Cell Culture Plates Prepare Cell Culture Plates Start->Prepare Cell Culture Plates 1 End End Seed Neuronal Cells Seed Neuronal Cells Prepare Cell Culture Plates->Seed Neuronal Cells 2 Cell Adhesion (4-24h) Cell Adhesion (4-24h) Seed Neuronal Cells->Cell Adhesion (4-24h) Prepare Glycyl H-1152 dilutions Prepare Glycyl H-1152 dilutions Cell Adhesion (4-24h)->Prepare Glycyl H-1152 dilutions 4 Treat Cells Treat Cells Prepare Glycyl H-1152 dilutions->Treat Cells 5 Incubate (24-72h) Incubate (24-72h) Treat Cells->Incubate (24-72h) 6 Fix and Stain Cells Fix and Stain Cells Incubate (24-72h)->Fix and Stain Cells 7 Image Acquisition Image Acquisition Fix and Stain Cells->Image Acquisition 8 Analyze Neurite Outgrowth Analyze Neurite Outgrowth Image Acquisition->Analyze Neurite Outgrowth 9 Analyze Neurite Outgrowth->End 10

Caption: Experimental Workflow for Neurite Outgrowth Assay.

References

Minimizing Glycyl H-1152 hydrochloride off-target kinase activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Glycyl H-1152 hydrochloride, a potent ROCKII inhibitor. Our resources are designed to help you minimize off-target kinase activity and troubleshoot potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a glycyl analog of the Rho-kinase (ROCK) inhibitor H-1152. It is a potent inhibitor of ROCKII, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.

Q2: What are the known off-target kinases for this compound?

A2: this compound has been observed to inhibit other kinases at higher concentrations. The most commonly reported off-targets include Aurora A, CAMKII, PKG, PKA, and PKC.[1]

Q3: Why is it important to minimize off-target activity?

A3: Off-target effects can lead to misinterpretation of experimental results, cellular toxicity, and other unintended biological consequences.[2][3] Minimizing these effects is crucial for obtaining accurate and reproducible data.

Q4: What is a kinase selectivity profile and why is it important?

A4: A kinase selectivity profile is an assessment of the inhibitory activity of a compound against a broad panel of kinases. This is essential for identifying potential off-target interactions and understanding the overall selectivity of the inhibitor.[4][5][6][7][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected cellular phenotype not consistent with ROCKII inhibition. Inhibition of an off-target kinase such as Aurora A (involved in mitosis) or CAMKII (involved in calcium signaling).- Perform a dose-response experiment to determine the lowest effective concentration that inhibits ROCKII without affecting off-targets.- Conduct a rescue experiment by overexpressing a drug-resistant mutant of ROCKII. If the phenotype persists, it is likely due to an off-target effect.[2]- Use a structurally different ROCK inhibitor to see if the same phenotype is observed.
High levels of cytotoxicity observed at effective concentrations. Off-target inhibition of kinases essential for cell survival.- Lower the concentration of this compound.- Perform a kinome-wide selectivity screen to identify the unintended kinase targets that might be causing cytotoxicity.[3]
Inconsistent or unexpected experimental results between different cell lines. Cell line-specific expression or importance of off-target kinases.- Test the inhibitor in multiple cell lines to determine if the effects are consistent.- Verify the expression levels of ROCKII and key off-target kinases (e.g., Aurora A, CAMKII) in your cell lines via Western blot or qPCR.
Discrepancy between biochemical assay (IC50) and cell-based assay results. Poor cell permeability, efflux by cellular pumps, or high intracellular ATP concentrations competing with the inhibitor.- Use a lower concentration of ATP in your biochemical assay to better mimic physiological conditions.- Co-incubate cells with an efflux pump inhibitor (e.g., verapamil) to see if cellular potency increases.[2]

Quantitative Data Summary

The following table summarizes the in vitro IC50 values of this compound against its primary target (ROCKII) and known off-target kinases.

KinaseIC50 (µM)
ROCKII 0.0118
Aurora A2.35
CAMKII2.57
PKG3.26
PKA> 10
PKC> 10

Data sourced from Tocris Bioscience and R&D Systems.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

1. Compound Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
  • Perform serial dilutions to create a range of concentrations for testing.

2. Kinase Reaction Setup:

  • Use a commercial kinase profiling service or an in-house panel of purified recombinant kinases.
  • In a multi-well plate, add the kinase, a suitable substrate, and ATP. The ATP concentration should be at the Km for each kinase for accurate IC50 determination.
  • Add the diluted this compound or vehicle control to the wells.

3. Incubation and Detection:

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
  • Stop the reaction and measure kinase activity using a suitable detection method (e.g., radiometric assay with ³²P-ATP, or a fluorescence/luminescence-based assay).

4. Data Analysis:

  • Calculate the percentage of kinase activity inhibition for each concentration of the compound compared to the vehicle control.
  • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: CRISPR-Based Rescue Experiment

This protocol describes how to validate that an observed phenotype is due to the inhibition of ROCKII and not an off-target.

1. Design and Generation of a Drug-Resistant ROCKII Mutant:

  • Identify the gatekeeper residue in the ATP-binding pocket of ROCKII. A mutation at this site can confer resistance to ATP-competitive inhibitors.
  • Use site-directed mutagenesis to introduce a mutation in the ROCKII cDNA that confers resistance to Glycyl H-1152.

2. Generation of ROCKII Knockout Cell Line:

  • Design and validate a guide RNA (gRNA) targeting a critical exon of the endogenous ROCKII gene.
  • Use CRISPR-Cas9 to generate a stable ROCKII knockout cell line. Verify the knockout by Western blot and sequencing.

3. Rescue with Wild-Type or Resistant ROCKII:

  • Transduce the ROCKII knockout cells with lentiviral vectors expressing either wild-type ROCKII or the drug-resistant ROCKII mutant.
  • Select and verify the expression of the rescue constructs.

4. Phenotypic Analysis:

  • Treat the parental, ROCKII knockout, wild-type rescue, and resistant rescue cell lines with this compound.
  • Assess the phenotype of interest. If the phenotype is rescued only in the cells expressing the resistant ROCKII mutant, it confirms that the effect is on-target.

Visualizations

G cluster_workflow Experimental Workflow for Kinase Inhibitor Specificity A 1. In Vitro Kinase Profiling B 2. Identify On- and Off-Targets A->B C 3. Cell-Based Assays B->C D 4. Observe Phenotype C->D E 5. Rescue Experiment D->E F 6. Confirm On-Target Effect E->F

Caption: Experimental workflow for assessing kinase inhibitor specificity.

G cluster_pathway Signaling Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Glycyl_H1152 Glycyl H-1152 ROCKII ROCKII Glycyl_H1152->ROCKII Inhibition AuroraA Aurora A Glycyl_H1152->AuroraA Off-Target Inhibition (at higher concentrations) Actin_Cytoskeleton Actin Cytoskeleton Regulation ROCKII->Actin_Cytoskeleton Mitosis Mitotic Progression AuroraA->Mitosis

Caption: Intended and potential off-target signaling pathways of Glycyl H-1152.

References

Validation & Comparative

A Comparative Guide to ROCK Inhibitors in Neurite Outgrowth: Glycyl H-1152 Hydrochloride vs. Y-27632

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable molecular tool to promote neurite outgrowth is critical. This guide provides an objective comparison of two prominent Rho-associated coiled-coil forming kinase (ROCK) inhibitors, Glycyl H-1152 hydrochloride and Y-27632, with a focus on their performance in promoting neurite extension, supported by available experimental data.

This comparison delves into their mechanisms of action, presents quantitative data from relevant studies, and provides detailed experimental protocols. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding.

Mechanism of Action: Targeting the Rho/ROCK Pathway

Both this compound and Y-27632 function as inhibitors of ROCK, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating cytoskeletal dynamics, particularly actin-myosin contractility. In the context of neuronal cells, activation of this pathway by inhibitory signals present in the central nervous system (CNS) environment leads to growth cone collapse and the inhibition of axonal regeneration.

By inhibiting ROCK, these compounds disrupt this inhibitory signaling cascade, leading to a reduction in the phosphorylation of downstream targets such as Myosin Light Chain (MLC). This ultimately results in decreased actin-myosin contractility, relaxation of the cellular cytoskeleton, and the promotion of neurite outgrowth and elongation.

This compound is a glycyl analog of H-1152, which is itself a potent and selective ROCK inhibitor.[1][2] Glycyl H-1152 has been shown to have improved selectivity for ROCKII.[3] Y-27632 is another widely used and well-characterized selective ROCK inhibitor.[4]

Signaling Pathway Diagram

ROCK_Inhibition_Pathway cluster_extracellular Extracellular Inhibitory Signals cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Inhibitory Molecules Inhibitory Molecules Receptor Receptor Inhibitory Molecules->Receptor RhoA RhoA Receptor->RhoA ROCK ROCK RhoA->ROCK MLC MLC ROCK->MLC P Neurite Outgrowth Neurite Outgrowth ROCK->Neurite Outgrowth Inhibition leads to pMLC pMLC Actin-Myosin Contraction Actin-Myosin Contraction pMLC->Actin-Myosin Contraction Growth Cone Collapse Growth Cone Collapse Actin-Myosin Contraction->Growth Cone Collapse Inhibitors Glycyl H-1152 Y-27632 Inhibitors->ROCK

Caption: Inhibition of the RhoA/ROCK pathway by Glycyl H-1152 or Y-27632.

Performance Comparison in Neurite Outgrowth

Direct comparative studies on the neurite outgrowth-promoting effects of this compound are limited. However, a study comparing Y-27632 and H-1152 (the parent compound of Glycyl H-1152) in co-cultures of dorsal root ganglion neurons and Schwann cells provides valuable insights.[5][6] Given that Glycyl H-1152 is a more selective and potent analog of H-1152, it is reasonable to infer its potential efficacy.[3][7]

CompoundCell TypeConcentrationEffect on Neurite LengthReference
Y-27632 Dorsal Root Ganglion Neurons (in co-culture with Schwann cells)10 µMSignificantly longer neurites compared to control (259.7 ± 9.1 µm vs. 190.4 ± 8.3 µm)[5]
H-1152 Dorsal Root Ganglion Neurons (in co-culture with Schwann cells)Not specified, but used in the same studySignificantly longer neurites compared to control (244.4 ± 11.4 µm vs. 190.4 ± 8.3 µm)[5]
Y-27632 Human Model (NT2) Neurons50 µMDoubling of neurite length compared to control[8]
Y-27632 PC-12 Cells25 µMSignificant increase in the percentage of neurite-bearing cells[9]

Note: While direct experimental data for this compound on neurite outgrowth is not available in the reviewed literature, its higher selectivity and potency for ROCKII compared to H-1152 suggest it would be at least as effective, if not more so, at promoting neurite outgrowth.[1][3][7]

Potency and Selectivity

A key differentiator between these compounds is their potency and selectivity. This compound is reported to be a highly potent and selective ROCKII inhibitor.

CompoundTargetIC₅₀Reference
This compound ROCKII11.8 nM[1][10]
Aurora A2.35 µM[1]
CAMKII2.57 µM[1]
PKG3.26 µM[1]
H-1152 ROCK212 nM (IC₅₀), 1.6 nM (Ki)[2]
Y-27632 ROCKNot specified in the same format, but widely characterized as a selective ROCK inhibitor.[4]

The higher selectivity of this compound for ROCKII over other kinases may offer advantages in reducing off-target effects in experimental systems.

Experimental Protocols

Below are generalized protocols for a neurite outgrowth assay using these inhibitors, based on common methodologies.[11][12][13]

Neurite Outgrowth Assay Workflow

Neurite_Outgrowth_Workflow Cell_Seeding 1. Seed Neuronal Cells (e.g., PC-12, DRG, NT2) Adherence 2. Allow Cells to Adhere (e.g., 24 hours) Cell_Seeding->Adherence Treatment 3. Treat with ROCK Inhibitor (Glycyl H-1152 or Y-27632) Adherence->Treatment Incubation 4. Incubate for Desired Period (e.g., 24-72 hours) Treatment->Incubation Fix_and_Stain 5. Fix and Stain for Neurites (e.g., β-III tubulin) Incubation->Fix_and_Stain Imaging 6. Image Acquisition (Microscopy) Fix_and_Stain->Imaging Analysis 7. Quantify Neurite Outgrowth (Length, Branching) Imaging->Analysis

References

A Comparative Guide to ROCK Inhibitors: Glycyl H-1152 Hydrochloride vs. Fasudil in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: Glycyl H-1152 hydrochloride and Fasudil. While both compounds target the ROCK signaling pathway, a critical regulator of various cellular processes implicated in cancer, neurodegenerative disorders, and cardiovascular diseases, they exhibit distinct profiles in terms of selectivity and available in vivo efficacy data.

Executive Summary

Fasudil, a well-established ROCK inhibitor, has been extensively studied in numerous in vivo models, demonstrating therapeutic potential across a range of diseases. In contrast, this compound is a more recent and highly selective ROCKII inhibitor. While in vitro data highlights its potency, a significant gap exists in the publicly available literature regarding its in vivo efficacy. This guide synthesizes the current knowledge on both compounds, presenting available quantitative data, experimental methodologies, and key signaling pathways to aid researchers in their selection and experimental design.

Mechanism of Action: Targeting the ROCK Signaling Pathway

Both this compound and Fasudil exert their effects by inhibiting the activity of ROCK isoforms (ROCKI and ROCKII). The ROCK pathway plays a crucial role in regulating cellular functions such as contraction, motility, proliferation, and apoptosis. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC MLC ROCK->MLC Phosphorylates MLCP MLCP ROCK->MLCP Inhibits Gene_Exp Gene Expression ROCK->Gene_Exp Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Pol Actin Polymerization Cofilin->Actin_Pol Inhibits Contraction Cell Contraction & Motility Actin_Pol->Contraction Myosin_Act Myosin II Activation MLC->Myosin_Act MLCP->MLC Dephosphorylates Myosin_Act->Contraction Proliferation Cell Proliferation Gene_Exp->Proliferation Apoptosis Apoptosis Gene_Exp->Apoptosis Inhibitor Glycyl H-1152 / Fasudil Inhibitor->ROCK Inhibits

Figure 1: Simplified ROCK Signaling Pathway and Point of Inhibition.

In Vitro Kinase Selectivity

A key differentiator between the two compounds is their selectivity for the ROCK isoforms. This compound demonstrates significantly higher selectivity for ROCKII.

Kinase TargetThis compound IC50 (µM)Fasudil IC50 (µM)
ROCKII 0.0118 Not explicitly reported, but generally considered less potent than Glycyl H-1152
Aurora A2.35-
CAMKII2.57-
PKG3.26-
PKA>10-
PKC>10-
Data for this compound sourced from commercially available datasets. Specific IC50 values for Fasudil against a broad kinase panel were not readily available in the searched literature.

In Vivo Efficacy: A Tale of Two Compounds

Fasudil: A Broad Spectrum of Preclinical Efficacy

Fasudil has been rigorously evaluated in a multitude of animal models, demonstrating significant therapeutic effects.

Table 1: Summary of Fasudil In Vivo Efficacy in Cancer Models

Cancer TypeAnimal ModelDosing RegimenKey Efficacy Findings
Peritoneal DisseminationRat Hepatoma (MM1)30 mg/kg/day i.v. for 11 days>50% reduction in tumor burden and ascites production.
Lung MetastasisHuman Fibrosarcoma (HT1080)50 mg/kg/day via continuous infusion (Alzet mini pump) for 3 weeks~40% decrease in lung nodules.
Orthotopic Breast CancerHuman Breast Cancer (MDA-MB-231)Not specified3-fold increase in tumor-free mice compared to control.
Small-Cell Lung CancerXenograft50 mg/kg daily i.p. for 14 daysSignificant reduction in tumor volume and weight.
B16 MelanomaXenograftNot specifiedReduced tumor growth.
Hepatocellular CarcinomaXenograft30 mg/kg i.v. (single dose)23% tumor growth inhibition (a liposomal formulation showed 57% inhibition).[1]

Table 2: Summary of Fasudil In Vivo Efficacy in Neurodegenerative Disease Models

Disease ModelAnimal ModelDosing RegimenKey Efficacy Findings
Amyotrophic Lateral Sclerosis (ALS)SOD1G93A Mice30 and 100 mg/kg/day in drinking waterDelayed disease onset and prolonged survival.
Alzheimer's DiseaseAβ-induced Rat Model10 mg/kgAttenuated hippocampal neuronal damage and improved cognitive dysfunction.[2]
Ischemia/ReperfusionMouseNot specifiedReduced cerebral necrosis volume.[3][4]
Delayed Neuropsychologic SequelaeMouse10 mg/kg/day i.p.Alleviated cognitive deficits.
This compound: A Need for In Vivo Data

Despite its high in vitro potency and selectivity for ROCKII, there is a notable absence of publicly available in vivo efficacy studies for this compound. The searched literature did not yield quantitative data on its therapeutic effects in animal models of cancer, neurodegeneration, or other diseases. This critical gap prevents a direct comparison of its in vivo efficacy against Fasudil.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols for Fasudil administration have been extracted from the cited literature.

General In Vivo Experimental Workflow

Experimental_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Animal_Model Animal Model Selection (e.g., Xenograft, Transgenic) Tumor_Induction Tumor Cell Implantation or Disease Induction Animal_Model->Tumor_Induction Randomization Randomization into Treatment Groups Tumor_Induction->Randomization Drug_Admin Drug Administration (e.g., i.p., i.v., oral gavage) Randomization->Drug_Admin Monitoring Monitoring of Animal Health & Tumor Growth Drug_Admin->Monitoring Endpoint Endpoint Reached (e.g., tumor size, neurological score) Monitoring->Endpoint Tissue_Harvest Tissue/Tumor Harvesting Endpoint->Tissue_Harvest Analysis Histological & Molecular Analysis Tissue_Harvest->Analysis

References

Head-to-head comparison of Glycyl H-1152 and H-1152 in ROCK inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Two Potent ROCK Inhibitors

In the landscape of kinase inhibitors, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors have emerged as critical tools for investigating cellular processes and as promising therapeutic agents. Among these, H-1152 and its glycyl derivative, Glycyl H-1152, are notable for their potency. This guide provides a detailed head-to-head comparison of their performance in ROCK inhibition, supported by quantitative data, experimental protocols, and a visual representation of the ROCK signaling pathway.

Quantitative Performance: A Comparative Analysis

Glycyl H-1152 and H-1152 are both potent inhibitors of ROCK2, however, Glycyl H-1152 demonstrates a slight edge in potency and significantly improved selectivity against a panel of other kinases. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for evaluating the efficacy of an inhibitor. The data presented below has been compiled from various sources to provide a clear comparison.

InhibitorTargetIC50 (µM)Ki (nM)
Glycyl H-1152 ROCK2 0.0118 [1]Not Reported
Aurora A2.35[1]Not Reported
CAMKII2.57[1]Not Reported
PKG3.26[1]Not Reported
PKA>10Not Reported
PKC>10Not Reported
H-1152 ROCK2 0.012 1.6
CAMKII0.180Not Reported
PKG0.360Not Reported
Aurora A0.745Not Reported
PKA3.03630
PKC5.689270
MLCK28.310100

Table 1: Comparative inhibitory activity of Glycyl H-1152 and H-1152 against ROCK2 and other kinases. A lower IC50 value indicates greater potency.

The ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a central regulator of cell shape, motility, and contraction.[] Activation of RhoA, a small GTPase, leads to the recruitment and activation of ROCK.[3] ROCK, in turn, phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), to regulate actomyosin (B1167339) contractility.[4] The diagram below illustrates this key signaling cascade.

ROCK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, LPA) GPCR GPCR / Receptor Tyrosine Kinase Extracellular_Stimuli->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP->GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLCP MLCP ROCK->MLCP Phosphorylation MLC MLC ROCK->MLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin Actin_Polymerization Actin Filament Stabilization p_Cofilin->Actin_Polymerization p_MLCP p-MLCP (Inactive) MLCP->p_MLCP p_MLCP->MLC p_MLC p-MLC MLC->p_MLC Actomyosin_Contraction Actomyosin Contraction p_MLC->Actomyosin_Contraction Inhibitor Glycyl H-1152 / H-1152 Inhibitor->ROCK

Figure 1. The Rho/ROCK signaling pathway and the point of inhibition by Glycyl H-1152 and H-1152.

Experimental Protocols: Determining Inhibitor Potency

The determination of IC50 values is a cornerstone of inhibitor characterization. A common method employed is a biochemical kinase assay, which measures the enzymatic activity of ROCK in the presence of varying concentrations of the inhibitor.

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of Glycyl H-1152 or H-1152 required to inhibit 50% of ROCK2 activity.

Materials:

  • Recombinant human ROCK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Serine/Threonine peptide substrate (e.g., S6Ktide)

  • Glycyl H-1152 and H-1152 stock solutions (in DMSO)

  • Kinase detection reagent (e.g., Kinase-Glo™ Luminescent Kinase Assay)

  • 96-well plates (white, for luminescence)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of Glycyl H-1152 and H-1152 in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.

  • Reaction Setup:

    • In a 96-well plate, add the kinase buffer.

    • Add the diluted inhibitor solutions to their respective wells. Include a DMSO-only control (vehicle control) for 100% enzyme activity and a no-enzyme control for background signal.

    • Add the ROCK2 enzyme to all wells except the no-enzyme control.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to its Km value for the kinase to ensure accurate IC50 determination.[5]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).[5]

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Add the kinase detection reagent to each well. This reagent typically measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

    • Incubate for the recommended time to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all other readings.

    • Normalize the data by setting the vehicle control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

The workflow for this experimental protocol is visualized in the diagram below.

Experimental_Workflow Start Start: Prepare Reagents Dilution Serial Dilution of Glycyl H-1152 / H-1152 Start->Dilution Plate_Setup Set up 96-well Plate: Buffer, Inhibitor, Enzyme Dilution->Plate_Setup Reaction_Start Initiate Kinase Reaction: Add Substrate & ATP Plate_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Add Kinase-Glo™ Reagent Incubation->Detection Luminescence Measure Luminescence Detection->Luminescence Analysis Data Analysis: Plot and Fit Curve Luminescence->Analysis IC50 Determine IC50 Value Analysis->IC50

Figure 2. A generalized workflow for determining the IC50 of ROCK inhibitors.

Conclusion

Both Glycyl H-1152 and H-1152 are highly potent inhibitors of ROCK2. The key differentiator lies in the improved selectivity of Glycyl H-1152, which exhibits significantly less off-target activity against other kinases such as PKA and PKC compared to H-1152. This enhanced selectivity makes Glycyl H-1152 a more specific tool for studying ROCK-mediated signaling pathways and a potentially more favorable candidate for therapeutic development where minimizing off-target effects is crucial. The choice between these two inhibitors will ultimately depend on the specific requirements of the research, with Glycyl H-1152 being the preferred option for applications demanding high selectivity.

References

A Researcher's Guide to ROCK Inhibition: Comparing Glycyl H-1152 Hydrochloride and its Alternatives for Reproducible Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of cell biology, neuroscience, and drug discovery, the specific and reproducible inhibition of cellular signaling pathways is paramount. One such critical pathway is regulated by Rho-associated coiled-coil containing protein kinase (ROCK), a key player in cytoskeletal dynamics, cell adhesion, and migration. This guide provides a comprehensive comparison of Glycyl H-1152 hydrochloride, a potent ROCK inhibitor, with its commonly used alternatives, offering researchers the data and methodologies necessary to design robust and reproducible experiments.

Mechanism of Action: Targeting the ROCK Signaling Pathway

This compound and its counterparts are small molecule inhibitors that primarily target the ATP-binding site of ROCK kinases (ROCK1 and ROCK2), preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signaling cascade that leads to the formation of actin stress fibers and focal adhesions, thereby influencing a variety of cellular processes.

Below is a diagram illustrating the canonical ROCK signaling pathway and the point of inhibition by compounds like Glycyl H-1152.

ROCK Signaling Pathway ROCK Signaling Pathway and Inhibition RhoA Activated RhoA (GTP-bound) ROCK ROCK (ROCK1/ROCK2) RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits Inhibitors Glycyl H-1152 Y-27632 Fasudil (B1672074) Inhibitors->ROCK Inhibits pMLC Phosphorylated MLC (pMLC) MLC->pMLC Phosphorylation MLCP->pMLC Dephosphorylates Actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) pMLC->Actin Promotes Assembly Cellular_Responses Cellular Responses (Contraction, Migration, Adhesion) Actin->Cellular_Responses

Caption: The ROCK signaling pathway, initiated by activated RhoA, leads to cellular contraction and migration. ROCK inhibitors like Glycyl H-1152 block this pathway.

Comparative Analysis of ROCK Inhibitors

The choice of a ROCK inhibitor can significantly impact experimental outcomes. This section provides a quantitative comparison of this compound with its parent compound, H-1152, and two other widely used ROCK inhibitors, Y-27632 and Fasudil.

Potency and Selectivity

The potency and selectivity of an inhibitor are critical for minimizing off-target effects and ensuring the observed phenotype is a direct result of ROCK inhibition. Glycyl H-1152 is a glycyl derivative of H-1152, a modification that enhances its selectivity for ROCKII.[1]

InhibitorTargetIC₅₀ (nM)Ki (nM)Reference(s)
Glycyl H-1152 ROCKII 11.8 -[2]
H-1152ROCKII121.6
Y-27632ROCK1/ROCK2158 (HA-1077)220[3]
Fasudil (HA-1077)ROCK1/ROCK2158-[3]

Note: IC₅₀ (Half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of inhibitor potency. Lower values indicate higher potency. Data for Y-27632 and Fasudil potency can vary between studies. The IC₅₀ for Fasudil is often reported for its active metabolite, hydroxyfasudil.

The improved selectivity of Glycyl H-1152 is evident when comparing its inhibitory activity against a panel of other kinases.

KinaseGlycyl H-1152 IC₅₀ (μM)H-1152 IC₅₀ (μM)
ROCKII 0.0118 0.012
Aurora A2.350.745
CAMKII2.570.180
PKG3.260.360
PKA> 103.03
PKC> 105.68

This data highlights that while both compounds are potent ROCKII inhibitors, Glycyl H-1152 exhibits significantly less activity against other kinases like CAMKII, PKG, PKA, and PKC, making it a more selective tool for studying ROCK-specific functions.

Experimental Protocols for Reproducible Results

To ensure the reproducibility of experiments using ROCK inhibitors, it is crucial to follow well-defined protocols. Below are example methodologies for common applications.

In Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of compounds against ROCK in a cell-free system.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mixture (Buffer, ROCK enzyme, Substrate) Start->Prepare_Reaction Add_Inhibitor Add Glycyl H-1152 or Alternative (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate (e.g., 30°C for 30 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Add EDTA) Incubate->Stop_Reaction Measure_Activity Measure Kinase Activity (e.g., Phosphorylation of Substrate) Stop_Reaction->Measure_Activity Analyze_Data Analyze Data (Calculate IC50 values) Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the in vitro potency of ROCK inhibitors.

Protocol Details:

  • Reaction Buffer: Prepare a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Enzyme and Substrate: Add purified active ROCK enzyme and a suitable substrate (e.g., Myelin Basic Protein or a specific peptide substrate) to the buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or other inhibitors to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a chelating agent like EDTA.

  • Detection: Measure the amount of phosphorylated substrate using an appropriate method, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assays: Neurite Outgrowth

ROCK inhibitors are frequently used to promote neurite outgrowth. This protocol outlines a typical cell-based assay.

  • Cell Culture: Plate primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).

  • Inhibitor Treatment: After cell attachment, replace the medium with fresh medium containing this compound or an alternative at the desired concentration. A common starting concentration is 10 μM, but this should be optimized for each cell type.

  • Incubation: Culture the cells for a period sufficient to observe neurite outgrowth (e.g., 24-72 hours).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify neurite length and branching using image analysis software.

A study on cutaneous nerve regeneration found that Y-27632 was more effective than Fasudil in promoting dorsal root ganglion (DRG) growth cone expansion and repair. Specifically, the axon density in the Y-27632 group was significantly higher than in the Fasudil and control groups one week after injury.

Considerations for Experimental Reproducibility

Achieving reproducible results with ROCK inhibitors depends on several factors beyond the choice of the compound itself.

Caption: Factors influencing the reproducibility of experiments using small molecule inhibitors.

  • Compound Quality: Always use high-purity compounds and verify their identity and purity if possible.

  • Concentration Optimization: The optimal concentration of the inhibitor can vary between cell types and experimental conditions. Perform a dose-response analysis to determine the lowest effective concentration that elicits the desired effect without causing toxicity.

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and the presence of contaminants can influence cellular responses to ROCK inhibitors. Maintain consistent cell culture practices.

  • Controls: Always include appropriate controls, such as a vehicle control (the solvent used to dissolve the inhibitor) and, if possible, a positive control.

  • Long-term Studies: For long-term experiments, consider the stability of the compound in the culture medium. Some studies have shown that Fasudil and Y-27632 are stable for several days in culture conditions.[4]

Conclusion

This compound offers a highly potent and selective tool for the investigation of ROCK signaling. Its improved selectivity profile compared to H-1152 and other common ROCK inhibitors like Y-27632 and Fasudil makes it a valuable asset for minimizing off-target effects and increasing the reliability of experimental findings. However, achieving reproducible results requires careful consideration of experimental design, including the use of appropriate controls, optimization of inhibitor concentrations, and standardization of protocols. By leveraging the comparative data and methodologies presented in this guide, researchers can confidently select and utilize ROCK inhibitors to advance our understanding of their diverse roles in health and disease.

References

Validating ROCK Inhibition Downstream of Glycyl H-1152 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Glycyl H--1152 hydrochloride and other common ROCK inhibitors. It includes supporting experimental data, detailed protocols for validating ROCK inhibition, and visualizations to clarify the underlying cellular mechanisms.

Introduction to Glycyl H-1152 Hydrochloride and ROCK Inhibition

This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It is a glycyl analog of H-1152, demonstrating improved selectivity for ROCK2.[1] The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction. Dysregulation of the ROCK pathway is implicated in numerous diseases, making ROCK inhibitors like Glycyl H-1152 valuable tools for research and potential therapeutic agents.

This guide will focus on methods to validate the biological effects of this compound by examining its impact on downstream signaling events and cellular phenotypes. We will also compare its performance with other widely used ROCK inhibitors.

Comparative Analysis of ROCK Inhibitors

The selection of a suitable ROCK inhibitor is crucial for specific research applications. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Glycyl H-1152 and other commonly used ROCK inhibitors against ROCK1 and ROCK2. It is important to note that these values are often compiled from various studies and experimental conditions may differ.

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)Other Kinase Inhibition (IC50)
Glycyl H-1152 Not specified11.8[1]Aurora A (3,260 nM), CAMKII (2,570 nM), PKG (2,350 nM)[1]
Y-27632 ~220 (Ki)~300 (Ki)Less selective, inhibits other kinases at higher concentrations.[1]
Fasudil (HA-1077) Not specified~158PKA (4,580 nM), PKC (12,300 nM), PKG (1,650 nM)
H-1152 Not specified12CAMKII (180 nM), PKG (360 nM), Aurora A (745 nM)
Ripasudil (K-115) 5119
Netarsudil Potent inhibitorPotent inhibitor
Belumosudil Not specifiedPotent inhibitor

Note: IC50 and Ki values are measures of inhibitor potency. Lower values indicate higher potency. Data is compiled from multiple sources and direct comparisons should be made with caution.[2][3]

Validating ROCK Inhibition: Experimental Approaches

Validation of ROCK inhibition by this compound can be achieved by assessing its effects on direct downstream substrates and on cellular processes regulated by the ROCK pathway.

Biochemical Assays

1. Western Blotting for Phosphorylated Downstream Targets:

The most direct way to confirm ROCK inhibition is to measure the phosphorylation status of its key substrates.

  • Phospho-Myosin Phosphatase Target Subunit 1 (p-MYPT1): ROCK phosphorylates MYPT1 at Threonine 696 (Thr696), which inhibits myosin light chain phosphatase activity.[4][5] A decrease in p-MYPT1 (Thr696) is a reliable indicator of ROCK inhibition.

  • Phospho-Myosin Light Chain 2 (p-MLC2): Inhibition of myosin light chain phosphatase leads to an increase in the phosphorylation of myosin light chain 2. Therefore, a decrease in p-MLC2 at Serine 19 (Ser19) indicates successful ROCK inhibition.

2. In Vitro Kinase Assays:

Commercially available ROCK activity assay kits provide a quantitative method to measure the activity of ROCK in cell lysates or with purified enzymes. These assays typically use a recombinant MYPT1 substrate and a phospho-specific antibody to detect ROCK-mediated phosphorylation.[6]

Cell-Based Assays

1. Immunofluorescence Staining of the Actin Cytoskeleton:

ROCK plays a crucial role in the formation of actin stress fibers. Inhibition of ROCK leads to a distinct change in cell morphology and a reduction in stress fibers. This can be visualized by staining F-actin with fluorescently labeled phalloidin (B8060827).

2. Cell Migration and Invasion Assays:

Since ROCK is a key regulator of cell motility, its inhibition is expected to affect cell migration and invasion. Transwell migration assays (also known as Boyden chamber assays) and wound healing (scratch) assays are commonly used to quantify these effects.[7][8][9]

Experimental Protocols

Protocol 1: Western Blotting for p-MYPT1 and p-MLC2

1. Cell Lysis: a. Culture cells to 70-80% confluency. b. Treat cells with various concentrations of this compound or other ROCK inhibitors for the desired time. c. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. f. Determine protein concentration using a BCA assay.

2. SDS-PAGE and Electrotransfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes. b. Separate proteins on a 10% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF membrane.

3. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-MYPT1 (Thr696) (e.g., 1:1000 dilution)[4][10], p-MLC2 (Ser19) (e.g., 1:1000 dilution), total MYPT1 (1:1000), total MLC2 (1:1000), and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Immunofluorescence Staining of F-actin

1. Cell Culture and Treatment: a. Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. b. Treat cells with this compound or other inhibitors for the desired time.

2. Fixation and Permeabilization: a. Wash cells with pre-warmed PBS. b. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11] c. Wash three times with PBS. d. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[11] e. Wash three times with PBS.

3. Staining: a. Block with 1% BSA in PBS for 1 hour at room temperature.[11] b. Incubate with Alexa Fluor 488 or 568 phalloidin (1:200 in 1% BSA/PBS) for 1 hour at room temperature in the dark. c. Wash three times with PBS. d. Counterstain nuclei with DAPI (300 nM in PBS) for 5 minutes. e. Wash three times with PBS.

4. Imaging: a. Mount coverslips on microscope slides with an anti-fade mounting medium. b. Visualize and capture images using a fluorescence microscope.

Protocol 3: Transwell Migration Assay

1. Preparation: a. Rehydrate 8 µm pore size Transwell inserts in serum-free medium for 2 hours at 37°C.[8] b. In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).

2. Cell Seeding and Treatment: a. Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. b. Pre-treat the cell suspension with different concentrations of this compound or other inhibitors for 30 minutes. c. Seed 100 µL of the treated cell suspension into the upper chamber of the Transwell inserts.

3. Incubation and Staining: a. Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours. b. Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. c. Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes. d. Stain the migrated cells with 0.1% crystal violet for 30 minutes.[12]

4. Quantification: a. Wash the inserts with water and allow them to air dry. b. Elute the crystal violet with 10% acetic acid. c. Measure the absorbance of the eluted dye at 590 nm using a plate reader. Alternatively, count the number of migrated cells in several random fields under a microscope.

Signaling Pathways and Visualization

The following diagrams illustrate the ROCK signaling pathway and the experimental workflows described in this guide.

ROCK_Signaling_Pathway ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK activates MYPT1 MYPT1 ROCK->MYPT1 phosphorylates MLC MLC ROCK->MLC directly phosphorylates (minor) LIMK LIMK ROCK->LIMK phosphorylates MLCP_inactive MLCP (inactive) pMLC p-MLC (Ser19) MLCP_inactive->pMLC less dephosphorylation pMYPT1 p-MYPT1 (Thr696) MYPT1->pMYPT1 pMYPT1->MLCP_inactive inhibits phosphatase activity MLC->pMLC Actin_Myosin Actin-Myosin Interaction (Stress Fiber Formation, Contraction) pMLC->Actin_Myosin promotes pLIMK p-LIMK LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin phosphorylates pCofilin p-Cofilin (inactive) Cofilin->pCofilin Actin_Stab Actin Filament Stabilization pCofilin->Actin_Stab inhibits depolymerization Glycyl_H1152 Glycyl H-1152 Glycyl_H1152->ROCK inhibits

Caption: The ROCK signaling pathway and the inhibitory action of Glycyl H-1152.

Western_Blot_Workflow Western Blot Workflow for ROCK Inhibition cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quant Protein Quantification Lysis->Quant Denature Denaturation Quant->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-MYPT1, p-MLC2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Workflow for validating ROCK inhibition by Western blotting.

Cell_Assay_Workflow Cell-Based Assay Workflow for ROCK Inhibition cluster_if Immunofluorescence cluster_migration Transwell Migration IF_Seed Seed cells on coverslips IF_Treat Treat with Inhibitor IF_Seed->IF_Treat IF_Fix Fix & Permeabilize IF_Treat->IF_Fix IF_Stain Stain (Phalloidin & DAPI) IF_Fix->IF_Stain IF_Image Fluorescence Microscopy IF_Stain->IF_Image Mig_Prep Prepare Transwell Inserts Mig_Seed Seed Treated Cells Mig_Prep->Mig_Seed Mig_Incubate Incubate Mig_Seed->Mig_Incubate Mig_Stain Fix & Stain Migrated Cells Mig_Incubate->Mig_Stain Mig_Quant Quantify Migration Mig_Stain->Mig_Quant

Caption: Workflow for cell-based assays to assess ROCK inhibition.

References

A Comparative Guide to Glycyl H-1152 Hydrochloride and Other Isoquinoline Sulfonamide ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Glycyl H-1152 hydrochloride with other prominent isoquinoline (B145761) sulfonamide Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate inhibitor for their specific needs.

Introduction to ROCK and Isoquinoline Sulfonamide Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] They are key downstream effectors of the small GTPase RhoA and are involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[2][3] Dysregulation of the Rho/ROCK signaling pathway has been implicated in numerous diseases, making ROCK an attractive therapeutic target.

Isoquinoline sulfonamide derivatives are a major class of ROCK inhibitors that act as ATP-competitive inhibitors. This guide focuses on comparing the performance of this compound with other well-established isoquinoline sulfonamide-based ROCK inhibitors, such as H-1152, Y-27632, Fasudil, and Ripasudil.

Quantitative Comparison of Inhibitor Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. The following tables summarize the IC50 values of various isoquinoline sulfonamide ROCK inhibitors against ROCK kinases and a panel of other kinases to illustrate their selectivity.

Table 1: Potency of Isoquinoline Sulfonamide Inhibitors against ROCK Kinases

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference
Glycyl H-1152 -11.8[4][5][6]
H-1152 -12[7][8]
Y-27632 ---
Fasudil -730[9]
Ripasudil (K-115) -54[9]

Note: Direct comparative IC50 values for ROCK1 for all compounds under identical conditions were not consistently available in the searched literature.

Table 2: Selectivity Profile of Glycyl H-1152 and H-1152 Against Other Kinases

KinaseGlycyl H-1152 IC50 (µM)H-1152 IC50 (µM)Reference
ROCK2 0.0118 0.012 [4][6][7]
Aurora A2.350.745[4][6][7]
CAMKII2.570.180[4][6][7]
PKG3.260.360[4][6][7]
PKA> 103.03[4][6][7]
PKC> 105.68[4][6][7]
MLCK-28.3

As the data indicates, Glycyl H-1152 is a highly potent ROCK2 inhibitor with an IC50 value of 11.8 nM.[4][5][6] Its glycyl modification appears to enhance its selectivity over its parent compound, H-1152, particularly against PKA and PKC, where the IC50 is greater than 10 µM.[6][7] H-1152 is also a potent ROCK2 inhibitor (IC50 of 12 nM) but shows broader activity against other kinases compared to its glycyl derivative.[8] Fasudil is a less potent ROCK inhibitor, while Ripasudil demonstrates strong potency.[9]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of ROCK inhibition and the methodologies used for inhibitor characterization, the following diagrams are provided.

ROCK_Signaling_Pathway ROCK Signaling Pathway cluster_upstream Upstream Activation cluster_rock ROCK Activation cluster_downstream Downstream Effects RhoA-GDP RhoA-GDP RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP RhoGEFs RhoA-GTP->RhoA-GDP RhoGAPs ROCK ROCK RhoA-GTP->ROCK Activates RhoGEFs RhoGEFs RhoGAPs RhoGAPs LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLCP MLCP ROCK->MLCP Phosphorylates (Inactivates) MLC MLC ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin\nFilament\nStabilization Actin Filament Stabilization Cofilin->Actin\nFilament\nStabilization MLCP->MLC Dephosphorylates Actin-Myosin\nContraction Actin-Myosin Contraction MLC->Actin-Myosin\nContraction

Caption: The ROCK signaling pathway is initiated by active RhoA-GTP, leading to cytoskeletal reorganization.

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols

The following are generalized protocols for in vitro kinase inhibition assays, which are commonly used to determine the IC50 values of ROCK inhibitors.

General In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a widely accepted standard for determining the IC50 values of kinase inhibitors.[1]

Objective: To determine the concentration of an isoquinoline sulfonamide derivative that inhibits 50% of the activity of a target protein kinase.

Materials:

  • Purified recombinant ROCK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Substrate peptide (e.g., S6 peptide for ROCK)

  • [γ-32P]ATP

  • Test inhibitor (e.g., this compound) serially diluted in an appropriate solvent (e.g., DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, ROCK enzyme, and substrate peptide.

  • Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

ELISA-Based ROCK Activity Assay

This method provides a non-radioactive alternative for measuring ROCK activity and inhibition.

Objective: To quantify the inhibition of ROCK-mediated phosphorylation of a substrate using an ELISA-based method.

Materials:

  • 96-well plate pre-coated with a ROCK substrate (e.g., MYPT1)

  • Purified recombinant ROCK enzyme

  • Kinase assay buffer

  • ATP solution

  • Test inhibitor serially diluted

  • Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Add the test inhibitor at various concentrations to the wells of the substrate-coated plate.

  • Add the ROCK enzyme to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Wash the wells to remove the reaction components.

  • Add the primary antibody against the phosphorylated substrate and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Incubate and wash the wells again.

  • Add the TMB substrate and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described in the radiometric assay.

Conclusion

This compound is a potent and highly selective inhibitor of ROCK2. Its improved selectivity profile, particularly its reduced activity against PKA and PKC compared to its parent compound H-1152, makes it a valuable tool for specifically investigating the cellular functions of ROCK. When selecting a ROCK inhibitor, researchers should consider the required potency, the importance of selectivity for their specific application, and the experimental context. The data and protocols provided in this guide aim to facilitate an informed decision-making process for professionals in the fields of research and drug development.

References

Confirming On-Target Activity of Glycyl H-1152 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the on-target activity of a kinase inhibitor in a new cell line is a critical step in advancing discovery. This guide provides a comparative framework for validating the efficacy of Glycyl H-1152 hydrochloride, a potent and selective ROCK2 inhibitor, against other commonly used alternatives.

This compound is a second-generation Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, demonstrating high selectivity for ROCK2.[1] Its on-target activity is primarily mediated through the inhibition of the Rho/ROCK signaling pathway, a critical regulator of cell motility, adhesion, and cytoskeletal dynamics. This guide outlines experimental protocols to confirm this activity in a new cell line and presents a comparison with other well-known ROCK inhibitors, Y-27632 and Fasudil.

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling cascade plays a pivotal role in various cellular processes. Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates downstream substrates. Key among these are Myosin Phosphatase Target Subunit 1 (MYPT1), leading to the inhibition of Myosin Light Chain (MLC) phosphatase, and direct phosphorylation of MLC. Both events result in increased MLC phosphorylation, promoting actin-myosin contractility and subsequent cellular responses such as stress fiber formation and cell migration.[2]

ROCK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., LPA, Growth Factors) gpcr GPCR extracellular_stimuli->gpcr rho_gef RhoGEF gpcr->rho_gef rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp GDP->GTP rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp rock ROCK rhoa_gtp->rock Activation mypt1 MYPT1 rock->mypt1 Phosphorylation (Inhibition) mlc MLC rock->mlc Direct Phosphorylation limk LIMK rock->limk Phosphorylation glycyl_h1152 Glycyl H-1152 (Inhibitor) glycyl_h1152->rock Inhibition mlc_phosphatase MLC Phosphatase mypt1->mlc_phosphatase p_mlc p-MLC mlc_phosphatase->p_mlc Dephosphorylation mlc->p_mlc p_mlc->mlc actin_stress_fibers Actin Stress Fiber Formation Cell Contraction & Migration p_mlc->actin_stress_fibers cofilin Cofilin limk->cofilin Phosphorylation (Inhibition) p_cofilin p-Cofilin (Inactive) cofilin->p_cofilin p_cofilin->actin_stress_fibers Experimental_Workflow start Start: New Cell Line cell_culture Cell Culture & Seeding start->cell_culture inhibitor_treatment Inhibitor Treatment (Glycyl H-1152, Y-27632, Fasudil) cell_culture->inhibitor_treatment western_blot Western Blot Analysis (p-MYPT1, p-MLC) inhibitor_treatment->western_blot migration_assay Cell Migration Assay (e.g., Transwell or Wound Healing) inhibitor_treatment->migration_assay data_analysis Data Analysis & Comparison western_blot->data_analysis migration_assay->data_analysis conclusion Conclusion: On-Target Activity Confirmed data_analysis->conclusion

References

Benchmarking Glycyl H-1152 Hydrochloride Against Novel ROCK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established ROCK inhibitor, Glycyl H-1152 hydrochloride, with a selection of novel Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors that have emerged as promising therapeutic agents. The comparative data presented is collated from various independent studies and is intended to serve as a valuable resource for researchers in drug discovery and development.

Data Presentation: Quantitative Comparison of ROCK Inhibitors

The following table summarizes the in vitro potency of this compound and several novel ROCK inhibitors against ROCK1 and ROCK2. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor. It is important to note that these values are derived from different studies and direct comparison should be made with caution.

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity ProfileKey Therapeutic Area(s) of Investigation
Glycyl H-1152 HCl Not specified11.8[1]Highly selective for ROCK2. Also inhibits Aurora A (2,350 nM), CAMKII (2,570 nM), and PKG (3,260 nM) at much higher concentrations.[1]Research tool
Ripasudil (K-115) 5119[2]Selective ROCK inhibitor.[2][3]Glaucoma, Ocular Hypertension[2][4]
Netarsudil (AR-13324) Not specifiedNot specifiedPotent inhibitor of ROCK and Norepinephrine Transporter (NET).[5][6][7]Glaucoma, Ocular Hypertension[5][7][8]
Belumosudil (KD025) 24,000105[9]Selective for ROCK2 over ROCK1.[9][10]Chronic Graft-versus-Host Disease (cGVHD)[11]
D25 47.233.8Potent dual ROCK1/2 inhibitor.Glaucoma
R3 Weaker than D25Weaker than D25Favorable lipophilicity and good selectivity for ROCKs.Glaucoma
RKI-18 397349Potent dual ROCK1/2 inhibitor.Cancer (anti-migratory and anti-invasive)
ATS907 (metabolite) Ki = 7.8Ki = 7.5Potent and selective ROCK inhibitor.Glaucoma

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of ROCK inhibitors are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound against a specific kinase.

  • Preparation of Reagents : Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT). Prepare a solution of the ROCK enzyme (ROCK1 or ROCK2) and a substrate peptide (e.g., S6 peptide). Prepare serial dilutions of the inhibitor compound.

  • Kinase Reaction : In a 384-well plate, add the ROCK enzyme, the inhibitor at various concentrations, and the substrate peptide.

  • Initiation of Reaction : Start the kinase reaction by adding ATP (e.g., 5 μM).

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the kinase activity. This can be done using various methods, such as a luciferase-based assay (e.g., Kinase-Glo™) which measures the amount of ATP remaining in the well.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of ROCK inhibitors on cell migration.

  • Cell Seeding : Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound" : Create a scratch or a cell-free gap in the monolayer using a sterile pipette tip or a specialized tool.

  • Treatment : Treat the cells with the ROCK inhibitor at the desired concentration. A vehicle-treated group should be used as a control.

  • Image Acquisition : Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis : Measure the area of the wound at each time point. The rate of wound closure is calculated to determine the effect of the inhibitor on cell migration.

Western Blotting for Phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1)

This method is used to measure the inhibition of ROCK activity in a cellular context by assessing the phosphorylation of its downstream target, MYPT1.

  • Cell Lysis : Treat cells with the ROCK inhibitor and then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : Determine the protein concentration of the cell lysates.

  • SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696).

  • Secondary Antibody Incubation : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to p-MYPT1 is quantified and normalized to a loading control (e.g., total MYPT1 or a housekeeping protein like GAPDH).

Mandatory Visualization

ROCK Signaling Pathway

The diagram below illustrates the central role of the Rho/ROCK pathway in regulating cellular functions. RhoA, a small GTPase, is activated by upstream signals and in its GTP-bound state, it activates ROCK. ROCK, in turn, phosphorylates downstream targets such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility and stress fiber formation. This pathway is a key regulator of cell shape, motility, and adhesion.

ROCK_Signaling_Pathway Upstream_Signals Upstream Signals (e.g., GPCRs, Growth Factor Receptors) RhoGEFs RhoGEFs Upstream_Signals->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates & Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inactivates Actin_Filament_Stabilization Actin Filament Stabilization LIMK->Actin_Filament_Stabilization Actin_Depolymerization Actin Depolymerization (Inhibited) Cofilin->Actin_Depolymerization pMLC p-MLC MLC_Phosphatase->pMLC Dephosphorylates MLC->pMLC Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation pMLC->Actomyosin_Contraction

Caption: Simplified schematic of the RhoA/ROCK signaling pathway.

Experimental Workflow for Comparing ROCK Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation and comparison of novel ROCK inhibitors against a benchmark compound like this compound.

Experimental_Workflow Start Start: Synthesize/Obtain ROCK Inhibitor Compounds In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50 against ROCK1/ROCK2) Start->In_Vitro_Kinase_Assay Selectivity_Profiling Kinase Selectivity Profiling (Screen against a panel of kinases) In_Vitro_Kinase_Assay->Selectivity_Profiling Cellular_Assays Cellular Assays Selectivity_Profiling->Cellular_Assays Western_Blot Western Blot (p-MYPT1 levels) Cellular_Assays->Western_Blot Migration_Assay Cell Migration Assay (Wound Healing) Cellular_Assays->Migration_Assay In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Cellular_Assays->In_Vivo_Studies Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis Migration_Assay->Data_Analysis In_Vivo_Studies->Data_Analysis Conclusion Conclusion: Identify Lead Candidates Data_Analysis->Conclusion

Caption: A generalized workflow for the preclinical benchmarking of ROCK inhibitors.

References

Safety Operating Guide

Proper Disposal of Glycyl H-1152 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of Glycyl H-1152 hydrochloride, a potent ROCK inhibitor used in research.

This compound is classified as a hazardous substance, being a flammable liquid that is toxic if swallowed, inhaled, or in contact with skin[1]. Therefore, strict adherence to safety protocols during its disposal is crucial to protect personnel and the environment. Disposal procedures must comply with all applicable local, state, and federal regulations[2][3].

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn.

PPE CategorySpecific Recommendations
Hand Protection Wear chemically resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
Skin and Body Protection A lab coat is mandatory. For larger spills or extensive handling, consider additional protective clothing such as an apron or coveralls. Ensure that skin is not exposed.
Respiratory Protection If working outside a fume hood or in an area with inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Decontamination and Spill Management

In the event of a spill, immediate action is required to contain and clean the area.

  • Evacuate : If the spill is large, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb : For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

  • Collect : Carefully collect the absorbed material and contaminated debris into a designated, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal of Unused and Waste Material

All materials contaminated with this compound must be treated as hazardous waste.

Step 1: Waste Identification and Segregation

  • Unused Product : If the pure compound or its stock solution is to be disposed of, it must be in its original or a securely sealed and clearly labeled container.

  • Contaminated Materials : This includes, but is not limited to:

    • Empty vials and containers

    • Pipette tips and other disposable labware

    • Gloves, bench paper, and other contaminated PPE

    • Aqueous and organic solutions containing the compound

Step 2: Waste Collection and Storage

  • Collect all waste materials in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include: "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Flammable").

  • Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

Step 3: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the general workflow for handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Handle this compound in a ventilated area B->C D Perform Experiment C->D E Segregate Waste: - Unused chemical - Contaminated labware - Contaminated PPE D->E F Place in labeled Hazardous Waste Container E->F G Store in designated secure area F->G H Arrange for professional waste disposal G->H

Figure 1. A flowchart outlining the key steps for the safe handling and disposal of this compound.

Signaling Pathway Context

Glycyl H-1152 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK)[4]. The ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell adhesion, migration, and contraction. Proper disposal of this compound is critical, as its release into the environment could have unintended biological effects.

RhoA RhoA (Active GTP-bound) ROCK ROCK RhoA->ROCK activates Substrates Downstream Substrates (e.g., MLC, MYPT1) ROCK->Substrates phosphorylates Actomyosin Actomyosin Contractility Substrates->Actomyosin regulates H1152 Glycyl H-1152 hydrochloride H1152->ROCK inhibits

Figure 2. A simplified diagram of the ROCK signaling pathway, indicating the inhibitory action of this compound.

References

Personal protective equipment for handling Glycyl H-1152 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Glycyl H-1152 Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent chemical that requires careful handling to avoid adverse health effects. The primary hazards include flammability, acute toxicity if ingested, inhaled, or in contact with skin, and potential damage to the central nervous system and visual organs.[1] A comprehensive personal protective equipment (PPE) strategy is the first line of defense.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Required PPE Specifications and Use
Respiratory Protection NIOSH-approved respiratorRequired when handling the powdered form or when aerosols may be generated. Ensure good ventilation and use within a chemical fume hood.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently.
Eye and Face Protection Safety glasses with side shields or goggles, and a face shieldMust be worn at all times in the handling area to protect against splashes and airborne particles.
Skin and Body Protection Laboratory coat, closed-toe shoes, and long pantsA flame-retardant lab coat is advisable. Ensure no skin is exposed.
Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2]

  • Keep the container tightly closed and store it locked up.[2] The recommended storage condition is at room temperature, desiccated.[3]

Step 2: Preparation of Solutions

  • All handling of the powdered form should be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

  • This compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[3][4]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing. It is recommended to prepare and use solutions on the same day.[4] If storage is necessary, solutions can be stored at -20°C for up to one month.[4]

Step 3: Handling and Experimental Use

  • Always wear the appropriate PPE as detailed in Table 1.

  • Avoid eating, drinking, or smoking in the laboratory area where the chemical is handled.[2]

  • Wash hands thoroughly after handling the compound.[2]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused solid material and solutions should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Visual Guides

To further clarify the procedural steps and safety hierarchy, the following diagrams are provided.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal receiving Receiving and Inspection storage Secure Storage receiving->storage ppe Don Appropriate PPE storage->ppe weighing Weighing in Fume Hood ppe->weighing dissolving Dissolving in Solvent weighing->dissolving experiment Experimental Use dissolving->experiment decontamination Decontaminate Work Area experiment->decontamination waste_collection Collect Hazardous Waste decontamination->waste_collection disposal Proper Disposal waste_collection->disposal G Hierarchy of Controls for Chemical Safety elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe_control Personal Protective Equipment (PPE) (Least Effective) administrative->ppe_control

References

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